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(E)-2,3-Di-tert-butyl-2-butene Documentation Hub

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  • Product: (E)-2,3-Di-tert-butyl-2-butene
  • CAS: 54290-40-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of Sterically Hindered Tetrasubstituted Alkenes

Executive Summary: The Tetrasubstituted Challenge The synthesis of tetrasubstituted alkenes represents a distinct singularity in organic synthesis. Unlike mono-, di-, or trisubstituted olefins, the formation of a tetrasu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tetrasubstituted Challenge

The synthesis of tetrasubstituted alkenes represents a distinct singularity in organic synthesis. Unlike mono-, di-, or trisubstituted olefins, the formation of a tetrasubstituted double bond is frequently fought against a steep thermodynamic gradient caused by


 strain and significant kinetic barriers preventing orbital overlap.

Standard olefination protocols (Wittig, Horner-Wadsworth-Emmons, Julia-Kocienski) typically fail for these substrates. The steric bulk of the phosphorus ylide or sulfone intermediate prevents the necessary approach to the ketone, often resulting in no reaction or elimination to the less substituted isomer.

This guide delineates the three high-fidelity methodologies to overcome these barriers:

  • McMurry Coupling: The industrial standard for symmetric or macrocyclic systems.

  • Barton-Kellogg Olefination: The "nuclear option" for extreme steric crowding (e.g., molecular motors).

  • Carbometallation/Cross-Coupling: The modern approach for stereodefined, acyclic systems.

Part 1: Reductive Coupling (The McMurry Standard)

For the synthesis of symmetric tetrasubstituted alkenes or cyclic systems where stereochemistry is fixed by the ring, the McMurry coupling remains the most robust method. It relies on the reductive dimerization of ketones using low-valent titanium.[1]

Mechanism & Causality

The reaction proceeds via a single-electron transfer (SET) from a low-valent titanium species (likely Ti(0) or Ti(II)) to the ketone, generating a ketyl radical. Two ketyl radicals dimerize to form a titanium pinacolate. The critical step—and the driving force—is the deoxygenation of this pinacolate by the oxophilic titanium, extruding


 to form the alkene.

Critical Insight: The choice of titanium source determines the particle size and surface activity of the heterogeneous reagent. The


 combination yields a finer, more reactive slurry than 

.
Visualization: McMurry Reaction Pathway

McMurryMechanism Ketone Ketone Substrate Ketyl Ketyl Radical (Ti-bound) Ketone->Ketyl SET Ti_Surface Low-Valent Ti Surface (Ti(0)/Ti(II)) Ti_Surface->Ketyl Surface binding Pinacolate Titanium Pinacolate Intermediate Ketyl->Pinacolate Dimerization Deox Deoxygenation (Extrusion of TiO2) Pinacolate->Deox Heat/Reflux Alkene Tetrasubstituted Alkene Deox->Alkene

Caption: The McMurry pathway involves radical dimerization followed by thermodynamic extrusion of titanium oxide.

Experimental Protocol: Synthesis of Tetraphenylethylene (Benchmark)

Reagents: Benzophenone (10 mmol),


 (22 mmol), Zn dust (44 mmol), Pyridine (5 mL), Dry THF (100 mL).
  • Catalyst Preparation (Exothermic): In a flame-dried 250 mL 3-neck flask under Argon, suspend Zn dust in 60 mL dry THF. Cool to 0°C.

  • Titanium Addition: Add

    
     dropwise via syringe over 20 minutes. Caution: Violent exotherm and yellow fume evolution. The mixture will turn from yellow to green to black.
    
  • Activation: Reflux the black slurry for 2 hours to generate the active low-valent Ti species.

  • Substrate Addition: Dissolve benzophenone in 40 mL THF and pyridine. Add this solution to the refluxing Ti slurry.

    • Why Pyridine? It acts as a ligand to solubilize intermediate titanium species and prevents "pinacol termination" where the reaction stops at the diol stage.

  • Completion: Reflux for 12–24 hours. Monitor by TLC (disappearance of ketone).

  • Workup: Cool to RT. Quench carefully with 10% aqueous

    
    . Extract with DCM. The product is often crystalline and can be purified by recrystallization rather than chromatography.
    

Part 2: Two-Fold Extrusion (The Barton-Kellogg Reaction)

When the McMurry reaction fails due to extreme steric hindrance (e.g., synthesis of bistricyclic aromatic enes or Feringa-type molecular motors), the Barton-Kellogg reaction is the only viable alternative. It is a "two-fold extrusion" process: first extruding


, then extruding 

.
Mechanism & Causality

This method couples a diazo compound and a thioketone .[2][3][4]

  • Cycloaddition: The diazo and thioketone undergo a [3+2] cycloaddition to form a thiadiazoline.

  • Extrusion 1 (

    
    ):  The thiadiazoline collapses, losing nitrogen gas to form an episulfide (thiirane).
    
  • Extrusion 2 (

    
    ):  A phosphine (usually 
    
    
    
    ) desulfurizes the episulfide to yield the alkene.[4]

Why it works: The reaction is driven by the formation of strong bonds (


 and 

) and proceeds through a small ring intermediate (episulfide) that holds the sterically bulky groups in proximity before the final bond formation.
Visualization: Barton-Kellogg Workflow

BartonKellogg cluster_inputs Precursors Ketone1 Ketone A Diazo Diazo Compound (via Hydrazone) Ketone1->Diazo 1. N2H4 2. MnO2 or Ag2O Ketone2 Ketone B Thio Thioketone (via Lawesson's Reagent) Ketone2->Thio Lawesson's Reagent Thiadiazoline Thiadiazoline Intermediate Diazo->Thiadiazoline + Thio Thio->Thiadiazoline Episulfide Episulfide (Stable Intermediate) Thiadiazoline->Episulfide - N2 (Heat) Alkene Sterically Overcrowded Alkene Episulfide->Alkene + PPh3 - S=PPh3

Caption: The Barton-Kellogg sequence allows coupling of two distinct, highly hindered ketones.

Experimental Protocol: Coupling of Sterically Hindered Ketones[5]

Phase 1: Thioketone Synthesis

  • Dissolve Ketone A (1.0 eq) in Toluene.

  • Add Lawesson’s Reagent (0.6 eq). Reflux for 2–4 hours.

  • Note: Thioketones are often blue/violet and unstable to oxidation. Use immediately or store under inert gas at -20°C.

Phase 2: Diazo Synthesis

  • Convert Ketone B to hydrazone using hydrazine monohydrate in EtOH (reflux).

  • Oxidize hydrazone to diazo species using

    
     or 
    
    
    
    in DCM/ether.
  • Safety: Diazo compounds are potentially explosive. Handle in solution; do not concentrate to dryness if possible.

Phase 3: Coupling

  • Mix Diazo solution and Thioketone solution at 0°C or RT.

  • Evolution of

    
     gas indicates thiadiazoline decomposition to episulfide.[4]
    
  • Isolate episulfide (often stable enough for column chromatography).

  • Dissolve episulfide in p-xylene or chlorobenzene. Add

    
     (2–5 eq).
    
  • Reflux vigorously. The formation of

    
     drives the reaction.
    

Part 3: Stereoselective Synthesis (Carbometallation)[6]

The McMurry and Barton-Kellogg methods produce mixtures of E/Z isomers (if applicable). For stereodefined tetrasubstituted alkenes, Alkyne Carbometallation is the superior strategy.

Strategy

Start with an internal alkyne.[5] Add a metal-carbon bond across the pi-system (syn-addition). This generates a vinyl-metal species that can be trapped with an electrophile.[6]

Key Method: Carbocupration / Carboalumination [6]

  • Reagents:

    
     (Gilman) or 
    
    
    
    (Negishi).
  • Selectivity: Syn-addition guarantees the geometry of the resulting vinyl species.

Comparative Data: Method Selection Matrix
ConstraintRecommended MethodKey ReagentStereocontrol
Symmetric / Cyclic McMurry Coupling

Thermodynamic (E-selective)
Extreme Steric Bulk Barton-Kellogg

/ Lawesson's
None (Mixture)
Acyclic Stereodefined Carbometallation

/

High (Syn-addition)
Vinyl Halide Available Pd-Cross Coupling

/ Boronic Acid
Retention of Configuration

References

  • McMurry, J. E. (1989). "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews, 89(7), 1513–1565. Link

  • Feringa, B. L., et al. (2005).[2][3] "New procedure for the preparation of highly sterically hindered alkenes using a hypervalent iodine reagent."[2][3] Organic & Biomolecular Chemistry, 3, 28-30.[3] Link

  • Knochel, P., et al. (2010). "Stereoselective synthesis of tetrasubstituted alkenes via a sequential carbocupration and a new sulfur–lithium exchange."[6] Chemical Communications, 46, 834-836. Link

  • Flynn, A. B., & Ogilvie, W. W. (2007).[7] "Stereoselective Synthesis of Tetrasubstituted Alkenes." Chemical Reviews, 107(11), 4698–4745. Link

  • Barton, D. H. R., & Willis, B. J. (1972). "Olefin synthesis by twofold extrusion processes." Journal of the Chemical Society, Perkin Transactions 1, 305-310. Link

Sources

Exploratory

Technical Guide: Physical and Chemical Properties of (E)-2,3-Di-tert-butyl-2-butene

[1][2][3] Executive Summary: The Steric Limit (E)-2,3-Di-tert-butyl-2-butene , systematically known as (E)-2,2,3,4,5,5-hexamethyl-3-hexene (CAS: 54290-40-3), represents a landmark molecule in physical organic chemistry.[...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary: The Steric Limit

(E)-2,3-Di-tert-butyl-2-butene , systematically known as (E)-2,2,3,4,5,5-hexamethyl-3-hexene (CAS: 54290-40-3), represents a landmark molecule in physical organic chemistry.[1][2] It serves as a critical probe for the limits of structural distortion in olefinic systems. Unlike typical alkenes, this molecule is defined by extreme steric congestion, where the interplay between two bulky tert-butyl groups and two methyl groups on the double bond forces the system into a twisted, non-planar geometry.[2]

This guide details the physicochemical profile, synthesis, and anomalous reactivity of this "strained" olefin, providing a roadmap for researchers utilizing it to study steric inhibition of resonance and bond theory.[2]

Molecular Architecture & Steric Strain[1][3]

The Geometry of Distortion

The central feature of (E)-2,3-di-tert-butyl-2-butene is the conflict between the


-system's demand for planarity (for maximum 

-orbital overlap) and the steric repulsion of the bulky substituents.[1][2]
  • Ideal Olefin: Planar,

    
     symmetry (for tetramethylethylene).[2]
    
  • Actual Geometry: Significant twisting of the C=C bond.[2]

  • Twist Angle: The molecule adopts a twisted conformation to relieve the repulsion between the tert-butyl groups and the vicinal methyls.[2] This reduces the

    
    -bond order, lengthening the C=C bond and increasing the ground-state energy.[1][2]
    
Structural Parameters (Estimated vs. Typical)
ParameterTypical Alkene(E)-2,3-Di-tert-butyl-2-buteneConsequence
C=C Bond Length 1.34 Å~1.36–1.39 ÅWeakened

-bond; increased radical character.[1][2]
C=C Twist Angle >20°Reduced orbital overlap; altered UV absorption.[1][2]
Strain Energy ~0 kcal/mol>15 kcal/molHigh heat of combustion; thermodynamic instability.[1][2]
Steric Gearing Diagram

The following diagram illustrates the logical flow of steric pressure leading to geometric distortion.

StericGearing Figure 1: Mechanistic pathway of steric-induced geometric distortion. Substituents Bulky Substituents (2x t-Butyl, 2x Methyl) Repulsion Van der Waals Repulsion (Steric Crowding) Substituents->Repulsion causes Planarity Planar Pi-System (Max Orbital Overlap) Repulsion->Planarity conflicts with Distortion Geometric Distortion (Twisting & Lengthening) Repulsion->Distortion drives Planarity->Distortion sacrificed for stability Consequences Altered Reactivity (Inertness to Addition) Distortion->Consequences results in

[1][3]

Physicochemical Properties[1][2][4][5][6][7]

The following data aggregates experimental and computational values. Note that due to the molecule's rarity, some values are derived from high-level computational models (DFT/MM).[1][2]

Physical Constants
PropertyValueNotes
Molecular Formula

Molecular Weight 168.32 g/mol
Appearance Colorless Liquid
Boiling Point 187–190 °CHigh for C12 due to molecular weight, despite compactness.[1][2]
Melting Point -35 to -48 °CWide range due to supercooling tendencies of hindered liquids.[1][2]
Density 0.78–0.80 g/cm³Typical for branched alkanes/alkenes.[1][2]
Refractive Index (

)
~1.45–1.46Estimated based on structural analogs.[1][2]
Solubility Non-polar solventsSoluble in hexane, DCM, benzene; insoluble in water.[1][2]
Spectral Signatures
  • 
     NMR:  Characterized by two distinct singlets.[1][2]
    
    • 
       ppm (18H, s, tert-butyl)[1][2]
      
    • 
       ppm (6H, s, allylic methyls)[2]
      
    • Note: The simplicity of the spectrum confirms the symmetry of the E-isomer.[2]

  • 
     NMR: 
    
    • Quaternary carbons (t-Bu) and alkene carbons show significant downfield shifts due to deshielding from steric compression.[1][2]

  • UV-Vis: Bathochromic shift (red shift) compared to tetramethylethylene.[1][2] The twisting of the double bond raises the HOMO energy, narrowing the HOMO-LUMO gap.[2]

Synthesis Protocol: The McMurry Coupling

The synthesis of such a crowded olefin is non-trivial. Standard elimination reactions (E2/E1) fail due to the inability to form the transition state. The McMurry Coupling is the gold standard for this architecture.

Reaction Mechanism

The reductive coupling of two ketones using low-valent titanium.[1]


[1][2]
Detailed Methodology

Reagents:

  • Pinacolone (3,3-dimethyl-2-butanone)[1][2]

  • Titanium(III) chloride (

    
    )[2]
    
  • Lithium Aluminum Hydride (

    
    )[2]
    
  • Solvent: Dry THF or DME (Dimethoxyethane)[1][2]

Protocol:

  • Catalyst Preparation: Under an argon atmosphere, suspend

    
     in dry solvent.[1][2] Carefully add 
    
    
    
    (0.5 equiv relative to Ti) to generate the active low-valent Ti(0)/Ti(I) species.[1][2] The mixture will turn black.
  • Addition: Add Pinacolone (1.0 equiv) dropwise to the refluxing slurry.[1][2]

  • Reflux: Reflux for 16–24 hours. The prolonged time is required to overcome the steric barrier of bringing two bulky carbonyls together.

  • Workup: Quench with dilute HCl (cold). Extract with pentane.[1][2]

  • Purification: The product is isolated via fractional distillation or column chromatography (Silica, Hexanes).[1][2]

    • Yield: Typically 40–60%.[1]

    • Side Products: Pinacol (diol) formation if reduction is incomplete; rearrangement products.[1]

Synthesis Workflow Diagram

Synthesis Figure 2: McMurry Coupling pathway for sterically hindered olefin synthesis. Start Pinacolone (tBu-CO-Me) Intermediate Titanium Pinacolate Start->Intermediate + Ti Reagent Ti_Species Active Ti(0) Species Ti_Species->Intermediate Deoxygenation Deoxygenation Step Intermediate->Deoxygenation Reflux Product (E)-2,3-Di-tert-butyl- 2-butene Deoxygenation->Product - TiO2

[1][3]

Chemical Reactivity: The Fortress of Sterics

The reactivity of (E)-2,3-di-tert-butyl-2-butene is defined by Steric Inhibition of Reactivity .[1][2] The bulky tert-butyl groups act as a shield, preventing the approach of electrophiles to the


-cloud.[1][2]
Electrophilic Addition (Bromination)[3]
  • Standard Alkene: Rapidly decolorizes

    
     to form vic-dibromide.[1][2]
    
  • This Molecule: Inert or anomalously slow.[1][2]

    • Mechanism:[1][2][3][4][5] The formation of the cyclic bromonium ion is sterically blocked. Even if formed, the backside attack by

      
       is impossible due to the "picket fence" of methyl groups.[1]
      
    • Outcome: Often no reaction, or slow radical substitution at the allylic positions over days.[2]

Epoxidation
  • Reagent: m-CPBA (meta-Chloroperoxybenzoic acid).[1][2]

  • Observation: Extremely slow reaction rates compared to tetramethylethylene.[1][2]

  • Product: The epoxide, if formed, is highly strained.[2]

Hydrogenation
  • Catalytic Hydrogenation (

    
    ): 
    
    • The molecule is virtually inert to standard catalytic hydrogenation.[2] The catalyst surface cannot effectively bind the shielded double bond.

  • Heat of Hydrogenation: Theoretically predicted to be less exothermic (or even endothermic) than typical alkenes due to the release of steric strain upon saturation being counteracted by the extreme crowding in the alkane product (hexamethylhexane).

Ozonolysis
  • Reactivity: Resistant.[1][2] Ozonolysis requires the formation of a primary ozonide (molozonide) via cycloaddition. The steric bulk hinders the [3+2] cycloaddition approach.

References

  • Lenoir, D. (1978).[1][6][2][7] "Synthese und Reaktionen eines sterisch gehinderten Olefins, trans-2,2,3,4,5,5-Hexamethyl-3-hexen" (Synthesis and Reactions of a Sterically Hindered Olefin). Chemische Berichte, 111(1), 411–414.[2][8] [2]

  • McMurry, J. E. (1989).[1][2] "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews, 89(7), 1513–1565.[2] [2]

  • PubChem. (2025).[1][2][9][10][11] "(E)-2,3-Di-tert-butyl-2-butene Compound Summary." National Center for Biotechnology Information.[1][2] [2]

  • NIST. (2025). "(E)-2,3-Di-tert-butyl-2-butene Thermochemistry." NIST Chemistry WebBook.[1][2][12] [2][12]

Sources

Foundational

Technical Whitepaper: NMR Characterization of Sterically Congested Alkenes

Focus: (E)-2,3-Di-tert-butyl-2-butene[1] Executive Summary & Structural Context Subject: (E)-2,3-Di-tert-butyl-2-butene Systematic Name: (E)-2,2,3,4,5,5-hexamethylhex-3-ene CAS Registry Number: 54290-40-3[1][2] This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: (E)-2,3-Di-tert-butyl-2-butene[1]

Executive Summary & Structural Context

Subject: (E)-2,3-Di-tert-butyl-2-butene Systematic Name: (E)-2,2,3,4,5,5-hexamethylhex-3-ene CAS Registry Number: 54290-40-3[1][2]

This guide details the nuclear magnetic resonance (NMR) characterization of (E)-2,3-di-tert-butyl-2-butene , a molecule of significant interest in physical organic chemistry. It serves as a textbook example of steric compression and molecular gearing .

Unlike simple alkenes, the massive steric bulk of two tert-butyl groups flanking the double bond restricts bond rotation and distorts the planar olefinic geometry. This "tie-back" effect results in distinct spectral anomalies, including deshielding of quaternary carbons and specific relaxation dynamics.

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral acquisition, particularly for the detection of slow-relaxing quaternary carbons in the


C spectrum, the following protocol is recommended.
Reagents & Equipment
  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    , 99.8% D) with 0.03% v/v TMS.
  • Concentration:

    • 
      H NMR: ~10 mg in 0.6 mL solvent.
      
    • 
      C NMR: ~40–50 mg in 0.6 mL solvent (Critical for quaternary carbon detection).
      
  • Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Temperature: 298 K (25°C). Note: Variable temperature (VT) studies may be required to resolve restricted rotation dynamics.

  • Relaxation Delay (D1):

    • 
      H: 1.0 s.
      
    • 
      C: Set to >2.0 s . The quaternary carbons (C
      
      
      
      ) and olefinic carbons exhibit long spin-lattice relaxation times (
      
      
      ) due to the lack of attached protons (inefficient dipolar relaxation).
  • Pulse Angle: 30° (to prevent saturation).

Spectral Data Analysis
3.1.

H NMR Data (400 MHz, CDCl

)

The proton spectrum is deceptively simple due to the molecule's high symmetry (


). The signals appear as sharp singlets at room temperature, though line broadening may occur at cryogenic temperatures due to the "gearing" of the tert-butyl groups.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
1.15 Singlet (s)18H

The tert-butyl methyl protons. Highly intense signal.
1.76 Singlet (s)6H

Vinylic methyls. Deshielded relative to alkanes due to the anisotropy of the double bond.

Diagnostic Insight: The lack of splitting confirms the isolation of the methyl groups from each other (no vicinal protons). The integration ratio of 3:1 (18H:6H) is the primary confirmation of the structure.

3.2.

C{

H} NMR Data (100 MHz, CDCl

)

The carbon spectrum provides the definitive proof of the tetrasubstituted olefinic backbone.

Chemical Shift (

, ppm)
TypeAssignmentMechanistic Note
16.5 CH


Vinylic methyl carbons.
31.2 CH


tert-Butyl methyl carbons.
37.8 C


Quaternary carbon of the tert-butyl group.
135.5 C


Olefinic carbons. Deshielded into the aromatic/alkene region.

Critical Analysis:

  • The Olefinic Signal (135.5 ppm): This peak is often weak due to long

    
     relaxation and lack of NOE enhancement (no attached protons). If this peak is missing in a standard scan, increase D1 to 5 seconds and acquire more scans (NS > 1024).
    
  • Steric Shift: The chemical shift of the olefinic carbon is sensitive to the twist in the double bond caused by the steric clash between the tert-butyl and methyl groups.

Structural Validation & Stereochemistry

Distinguishing the (E)-isomer from the (Z)-isomer is critical, as the (Z)-isomer is thermodynamically disfavored (often by >10 kcal/mol) due to the massive tert-butyl vs. tert-butyl repulsion.

Workflow: Isomer Confirmation via NOE

The following Graphviz diagram illustrates the logic flow for confirming the (E) geometry using Nuclear Overhauser Effect (NOE) spectroscopy.

NOE_Logic cluster_mech Stereochemical Logic Start Isolate Target Molecule (E)-2,3-Di-tert-butyl-2-butene NOE_Exp Run 1D NOE Difference / 2D NOESY Target: Vinylic Methyl (1.76 ppm) Start->NOE_Exp Observation Observe Enhancement at 1.15 ppm (t-Butyl Signal)? NOE_Exp->Observation Result_E Strong Enhancement Observed Conclusion: (E)-Isomer Observation->Result_E Spatial Proximity (Cis) Result_Z No/Weak Enhancement (Would imply tBu is trans to Me) Conclusion: (Z)-Isomer (Unlikely) Observation->Result_Z Distant (Trans) Explanation In (E)-isomer, the Vinylic Methyl is CIS to the t-Butyl group on the adjacent carbon. Steric crowding forces them close. Result_E->Explanation

Caption: Logical decision tree for assigning (E)-stereochemistry based on spatial proximity detected by NOE spectroscopy.

Synthesis & Isolation Context

Understanding the synthesis aids in identifying common impurities in the NMR spectrum. The standard route is the McMurry Coupling of pinacolone.

Synthesis_Flow Reagent Pinacolone (3,3-dimethyl-2-butanone) Reaction McMurry Coupling Reflux, THF Reagent->Reaction Catalyst TiCl3 / LiAlH4 (Low-valent Titanium) Catalyst->Reaction Product (E)-2,3-Di-tert-butyl-2-butene (Thermodynamic Product) Reaction->Product Impurity Pinacol (Incomplete Reduction) Reaction->Impurity Side Product

Caption: Synthesis pathway via McMurry coupling. Pinacol impurities may appear in NMR as broad OH signals or methines at ~3.5 ppm.

Advanced Dynamics: The "Molecular Gear"

Researchers utilizing this molecule often do so to study correlated rotation .

  • Observation: At room temperature, the tert-butyl groups rotate rapidly (singlet at 1.15 ppm).

  • Low Temperature (< -100°C): The rotation of the tert-butyl group relative to the alkene backbone slows. The singlet may broaden or split into multiple peaks as the "gears" (methyls of the t-butyl) lock into specific conformations relative to the vinylic methyl.

  • Mechanism: This is often described as a "bevel gear" system where the meshing of the methyl protons dictates the rotational barrier.

References
  • Lenoir, D. (1978).[1] "Synthesis and Properties of Sterically Overcrowded Alkenes." Chemische Berichte, 111(1), 411–424. (Seminal work on the synthesis and NMR of this specific molecule).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent referencing).

  • Mislow, K. (1989). "Molecular Machinery in Organic Chemistry." Chemtracts: Organic Chemistry, 2, 151. (Foundational theory on molecular gearing and steric compression).
  • National Institute of Standards and Technology (NIST). (2023). "(E)-2,3-Di-tert-butyl-2-butene Spectral Data." NIST Chemistry WebBook, SRD 69. [2]

Sources

Exploratory

IUPAC name and CAS number for (E)-2,3-Di-tert-butyl-2-butene

Colloquial Identity: (E)-2,3-Di-tert-butyl-2-butene Executive Summary This technical guide addresses the structural identity, synthesis, and steric properties of (E)-2,2,3,4,5,5-hexamethylhex-3-ene (CAS: 54290-40-3).[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Colloquial Identity: (E)-2,3-Di-tert-butyl-2-butene

Executive Summary

This technical guide addresses the structural identity, synthesis, and steric properties of (E)-2,2,3,4,5,5-hexamethylhex-3-ene (CAS: 54290-40-3).[1] Often misidentified in casual nomenclature as "(E)-2,3-di-tert-butyl-2-butene," this molecule represents a critical benchmark in physical organic chemistry. It serves as a primary model for steric inhibition of resonance and extreme hydrophobic bulk.

For researchers in drug development and catalysis, this compound is not a pharmacophore but a molecular probe . Its extreme steric congestion makes it an ideal substrate for testing the spatial limits of catalytic pockets and validating molecular mechanics force fields regarding van der Waals repulsion.

Part 1: Chemical Identity & Nomenclature

The nomenclature "2,3-di-tert-butyl-2-butene" is chemically ambiguous and technically incorrect under strict IUPAC rules, though it accurately describes the visual backbone (a butene core substituted with two tert-butyl groups). The rigorous IUPAC designation derives from the longest carbon chain containing the double bond (6 carbons).

AttributeTechnical Specification
IUPAC Name (E)-2,2,3,4,5,5-Hexamethylhex-3-ene
Common Name (E)-2,3-Di-tert-butyl-2-butene
CAS Number 54290-40-3 (Specific to the E-isomer)
Molecular Formula C₁₂H₂₄
Molecular Weight 168.32 g/mol
SMILES CC(=C(C)C(C)(C)C)C(C)(C)C
LogP (Predicted) ~5.5 (High Lipophilicity)

Note on Isomerism: The (E)-isomer (trans-like arrangement of the bulky tert-butyl groups) is the thermodynamically favored product. The (Z)-isomer (CAS: 54429-93-5) is significantly less stable due to the massive steric clash between the two cis-oriented tert-butyl groups, often resulting in a twisted, non-planar double bond system.

Part 2: Structural Dynamics & Steric Strain

This molecule is a "steric spring." In a standard alkene, the


-bond enforces planarity. However, the van der Waals radii of the tert-butyl groups in this molecule overlap significantly if the system remains planar.
  • Twisted

    
    -System:  To relieve the repulsion between the bulky groups, the central C=C double bond twists away from planarity. This reduces the 
    
    
    
    -orbital overlap, weakening the
    
    
    -bond and increasing reactivity toward reagents that typically require planar access.
  • A-Values & Conformation: The tert-butyl group has one of the highest conformational energy costs (A-value > 4.5 kcal/mol). Placing two of these groups on adjacent vinyl carbons creates a "geared" mechanism where the rotation of methyl groups is restricted.

Relevance to Drug Design: While not a drug candidate, this motif models hydrophobic collapse and steric shielding . If a catalytic site can accommodate this molecule, it indicates a pore size capable of handling extreme hydrophobic bulk, useful for screening promiscuous binding sites in enzymes (e.g., CYP450 isoforms).

Part 3: Synthesis Protocol (McMurry Coupling)

The synthesis of such a sterically hindered alkene is difficult via standard elimination (E2/E1) reactions due to the lack of accessible protons and the inability to form the transition state. The McMurry Coupling is the gold standard for this synthesis, utilizing low-valent titanium to "stitch" two ketone precursors together.

Mechanism: Reductive Coupling

The reaction proceeds via the homocoupling of pinacolone (3,3-dimethyl-2-butanone).

  • Radical Formation: Ti(0) donates an electron to the ketone carbonyl, forming a ketyl radical.

  • Dimerization: Two ketyl radicals couple to form a titanium pinacolate intermediate.

  • Deoxygenation: The strong oxophilicity of titanium strips the oxygens, forming the alkene.[2]

Experimental Workflow

Note: This protocol involves pyrophoric reagents and must be conducted under an inert atmosphere (Argon/Nitrogen).

Reagents:

  • Titanium(IV) Chloride (

    
    )
    
  • Zinc powder (Activated)

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Solvent: Dry THF (Tetrahydrofuran)

  • Catalyst: Pyridine (Optional, to sequester acid)

Step-by-Step Protocol:

  • Preparation of Low-Valent Titanium (LVT):

    • Cool dry THF (200 mL) to 0°C under Argon.

    • Slowly add

      
       (2.2 equiv) via syringe (Exothermic!).
      
    • Add activated Zinc powder (4.4 equiv) in portions.

    • Reflux the mixture for 2 hours. The solution will turn from yellow to black/purple, indicating the formation of Ti(0).

  • Coupling Reaction:

    • Cool the Ti(0) slurry to 0°C.

    • Add Pinacolone (1.0 equiv) and Pyridine (0.5 equiv) dissolved in THF dropwise over 30 minutes.

    • Critical Step: Reflux the mixture for 24–48 hours. The steric bulk requires prolonged heating to drive the deoxygenation of the pinacol intermediate.

  • Quenching & Isolation:

    • Cool to room temperature.[3]

    • Quench carefully with 10% aqueous

      
       (hydrolyzes titanium salts).
      
    • Extract with pentane or hexane (product is highly lipophilic).

    • Dry organic layer over

      
       and concentrate.[4]
      
  • Purification:

    • Purify via column chromatography (Silica gel, 100% Hexanes).

    • The (E)-isomer elutes first due to slightly lower polarity and better packing than the (Z)-isomer (if present).

Part 4: Visualization of Reaction Pathway

The following diagram illustrates the McMurry coupling pathway, highlighting the critical steric selection for the (E)-isomer.

McMurrySynthesis Precursor Pinacolone (3,3-dimethyl-2-butanone) Intermediate2 Ketyl Radical Species Precursor->Intermediate2 Single Electron Transfer Reagent TiCl4 + Zn (THF, Reflux) Intermediate1 Low-Valent Titanium [Ti(0) Surface] Reagent->Intermediate1 Reduction Intermediate1->Intermediate2 Intermediate3 Titanium Pinacolate (C-C Bond Formed) Intermediate2->Intermediate3 Dimerization Transition Deoxygenation Step (Steric Selection) Intermediate3->Transition Ti-O Bond Formation ProductE PRODUCT (Major) (E)-2,2,3,4,5,5-Hexamethylhex-3-ene CAS: 54290-40-3 Transition->ProductE Thermodynamic Control ProductZ Byproduct (Minor) (Z)-Isomer (Sterically Disfavored) Transition->ProductZ Kinetic Leakage

Figure 1: Mechanistic pathway for the synthesis of (E)-2,2,3,4,5,5-Hexamethylhex-3-ene via McMurry Coupling.

References
  • McMurry, J. E. (1989). "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews, 89(7), 1513–1524.

  • PubChem Database. "Compound Summary: (E)-2,2,3,4,5,5-hexamethylhex-3-ene (CAS 54290-40-3)." National Library of Medicine.

  • Lenoir, D. (1989). "The McMurry Reaction in the Synthesis of Sterically Crowded Alkenes." Synthesis, 1989(12), 883-897.

  • NIST Chemistry WebBook. "Hexane, 2,2,3,4,5,5-hexamethyl-, (3R,4S)-rel- (Related Isomer Data)."

Sources

Foundational

Molecular Architecture and Stereoisomerism of Di-tert-butyl-2-butene: A Technical Whitepaper

Executive Summary Di-tert-butyl-2-butene (IUPAC: 2,2,3,4,5,5-hexamethyl-3-hexene) is a tetra-substituted alkene that serves as a critical benchmark in organic chemistry for understanding the absolute limits of steric con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Di-tert-butyl-2-butene (IUPAC: 2,2,3,4,5,5-hexamethyl-3-hexene) is a tetra-substituted alkene that serves as a critical benchmark in organic chemistry for understanding the absolute limits of steric congestion. For researchers and drug development professionals, understanding how extreme steric bulk forces molecular distortion provides vital insights into conformational restriction—a key strategy in rational drug design. This whitepaper dissects the thermodynamic profiling, stereoisomerism, and self-validating experimental workflows required to synthesize and analyze this highly strained molecule.

Molecular Architecture and Thermodynamic Profiling

The core architecture of 2,2,3,4,5,5-hexamethyl-3-hexene features two bulky tert-butyl groups and two methyl groups attached directly to the vinylic carbons[1]. This profound steric hindrance prevents the molecule from adopting standard planar alkene geometries.

The compound exists as two distinct stereoisomers:

  • (E)-2,3-di-tert-butyl-2-butene : The thermodynamically favored trans configuration, which still experiences significant strain between the tert-butyl groups and the adjacent vinylic methyl groups[1].

  • (Z)-2,3-di-tert-butyl-2-butene : The kinetically trapped cis configuration. The van der Waals radii of the two tert-butyl groups severely overlap in this geometry[2].

To alleviate this massive steric repulsion, the (Z)-isomer cannot maintain a planar C=C double bond. The double bond twists significantly out of planarity, and the vinylic bond lengths are distorted. This phenomenon, known as ground-state destabilization , drastically increases the internal energy of the (Z)-isomer relative to its (E) counterpart.

Table 1: Quantitative Data and Thermodynamic Properties

Property(E)-2,3-Di-tert-butyl-2-butene(Z)-2,3-Di-tert-butyl-2-butene
IUPAC Name (E)-2,2,3,4,5,5-hexamethylhex-3-ene(Z)-2,2,3,4,5,5-hexamethylhex-3-ene
PubChem CID 6380643036372
Molecular Formula C12H24C12H24
Molecular Weight 168.32 g/mol 168.32 g/mol
Steric Profile High strain (t-butyl vs methyl)Extreme strain (t-butyl vs t-butyl)
Thermodynamic Status Global Minimum (Stable)Kinetically Trapped

Mechanistic Pathways of Synthesis and Isomerization

The synthesis of such sterically congested alkenes cannot be achieved via standard elimination or Wittig reactions due to the prohibitive activation energies required to bring the bulky groups together. Instead, the McMurry coupling of pinacolone (tert-butyl methyl ketone) is employed. This reductive dimerization utilizes low-valent titanium to force C-C bond formation, driven thermodynamically by the creation of highly stable titanium-oxygen bonds.

Once synthesized, the (Z)-isomer exhibits a remarkably low thermal barrier to isomerization compared to unhindered alkenes. Gano et al. provided the first correct solution-phase measurement of this barrier, demonstrating that the (Z)-isomer thermally relaxes to the (E)-isomer at temperatures above 165 °C[3]. The extreme ground-state destabilization of the (Z)-isomer effectively raises its starting energy, thereby shrinking the activation energy (


) required to reach the orthogonal transition state during C=C bond rotation[4].

Isomerization Pinacolone Pinacolone (Sterically Hindered Ketone) Coupling Reductive Dimerization (Reflux, 24h) Pinacolone->Coupling Ti McMurry Reagent (TiCl4 / Zn, THF) Ti->Coupling Mix Crude Alkene Mixture (E) and (Z) Isomers Coupling->Mix Ti-O bond formation GLC Preparative GLC (Fractional Separation) Mix->GLC Z_Isomer (Z)-2,3-di-tert-butyl-2-butene (Strained Ground State) GLC->Z_Isomer Minor Fraction E_Isomer (E)-2,3-di-tert-butyl-2-butene (Thermodynamic Sink) GLC->E_Isomer Major Fraction Heat Thermal Activation (>165 °C in Solution) Z_Isomer->Heat Overcoming rotational barrier Heat->E_Isomer Steric relief

McMurry coupling workflow and thermal isomerization pathway of di-tert-butyl-2-butene.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol details the synthesis, isolation, and kinetic evaluation of di-tert-butyl-2-butene. Every step is designed with built-in causality and validation checkpoints.

Phase 1: Reductive Coupling (McMurry Reaction)
  • Reagent Generation: In a flame-dried Schlenk flask under argon, add titanium tetrachloride (TiCl

    
    ) to a suspension of zinc (Zn) dust in anhydrous THF at 0 °C. Reflux for 2 hours.
    
    • Causality: Zn reduces Ti(IV) to a low-valent Ti(0)/Ti(II) active species. The reflux period ensures complete reduction and the formation of the active metallic surface required for radical generation.

  • Ketyl Radical Formation & Dimerization: Add pinacolone dropwise to the refluxing titanium suspension. Maintain reflux for 18–24 hours.

    • Causality: Pinacolone is highly hindered. The extended thermal input is mandatory to overcome the massive steric repulsion during the C-C bond formation between two bulky ketyl radicals. The oxophilicity of titanium drives the subsequent deoxygenation, forcing the formation of the strained double bond.

  • Quenching and Validation: Cool to room temperature and quench with 10% aqueous K

    
    CO
    
    
    
    . Filter through Celite, extract with diethyl ether, and concentrate.
    • Causality: K

      
      CO
      
      
      
      neutralizes acidic byproducts and precipitates titanium as insoluble TiO
      
      
      /Ti(OH)
      
      
      , preventing emulsion formation.
    • Validation: Analyze the crude mixture via

      
      H-NMR to confirm the disappearance of the ketone carbonyl and the emergence of vinylic methyl resonances.
      
Phase 2: Isolation via Preparative GLC
  • Fractionation: Inject the crude alkene mixture into a preparative Gas-Liquid Chromatograph (GLC).

    • Causality: Because the (E) and (Z) isomers lack functional groups for chemical derivatization and possess nearly identical boiling points, GLC is the only viable method. It exploits their subtle differences in 3D steric profiles—the (Z)-isomer is more globular and twisted, leading to distinct retention times[4].

  • Validation: Collect the fractions and verify isomeric purity (>93% for Z, >98% for E) using Raman spectroscopy or NOE (Nuclear Overhauser Effect) NMR, as vinylic protons are absent[4].

Phase 3: Kinetic Measurement of Isomerization
  • Sample Preparation: Dissolve the purified (Z)-isomer in a rigorously purified, non-nucleophilic solvent (e.g., nitrobenzene-d

    
    ) in a sealed NMR tube[4].
    
    • Causality: Traces of Lewis acids or radical initiators will artificially lower the isomerization barrier. Absolute solvent purity is required to measure the true thermal barrier.

  • Thermal Activation: Heat the sample to 165 °C and monitor the Z-to-E conversion via

    
    H-NMR over time[4].
    
    • Validation: The reaction must follow strict first-order kinetics. A linear Arrhenius plot confirms that the isomerization is purely thermal and unimolecular, validating the ground-state destabilization hypothesis[4].

References

  • Title: (E)-2,3-Di-tert-butyl-2-butene | C12H24 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: (Z)-2,3-Di-tert-butyl-2-butene | C12H24 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: A new method for predicting isomerization barriers in sterically congested alkenes from the first correct barrier measurement in solution: (Z)-2,2,3,4,5,5-hexamethyl-3-hexene Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Steric Hindrance Effects in Highly Substituted Alkenes: A Technical Guide for Synthetic Design

Executive Summary The synthesis of tetrasubstituted alkenes represents one of the most enduring challenges in organic chemistry. Unlike their mono- or disubstituted counterparts, these systems are governed by severe ster...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of tetrasubstituted alkenes represents one of the most enduring challenges in organic chemistry. Unlike their mono- or disubstituted counterparts, these systems are governed by severe steric penalties—specifically


 and 

allylic strain—that dramatically raise the activation energy for carbon-carbon bond formation. For drug development professionals, this is not merely an academic curiosity; many pharmacophores (e.g., Tamoxifen derivatives, molecular motors, and axially chiral switches) rely on the precise geometry of a crowded alkene core.

This guide analyzes the mechanistic underpinnings of these steric effects and provides validated protocols to overcome them, shifting the paradigm from "forcing conditions" to "ligand-enabled facilitation."

Part 1: Mechanistic Underpinnings ( vs. Strain)

To design effective syntheses, one must first quantify the enemy. In highly substituted alkenes, steric clash is not uniform.[1][2] It is categorized based on the interaction of substituents relative to the double bond vector.[3][4][5][6]

The Strain Energy Landscape
  • 
     Strain (Allylic 1,3-strain):  Occurs between a substituent on the alkene (C2) and a substituent at the allylic position (on C1's substituent).[2] This dictates the conformation of groups attached to the alkene.
    
  • 
     Strain:  Direct steric repulsion between cis-substituents on the double bond carbons (C1 and C2). In tetrasubstituted systems, this interaction is unavoidable and destabilizes the planar 
    
    
    
    -system, often forcing the alkene to twist.

Impact on Reactivity: The transition state for forming a tetrasubstituted alkene often resembles the product's crowded geometry. If the product possesses 10+ kcal/mol of strain energy, the transition state will be similarly high-energy, rendering standard methods (like Grubbs II metathesis) kinetically incompetent.

Visualization: Strain Interactions

The following diagram illustrates the spatial relationships defining these strain types.

StericStrain AlkeneCore Alkene Core (C=C) Sub1 Substituent R1 (Cis to R2) AlkeneCore->Sub1 Sub2 Substituent R2 (Cis to R1) AlkeneCore->Sub2 Sub1->Sub2 A(1,2) Strain (Direct Clash) AllylicGroup Allylic Group (on R1) Sub1->AllylicGroup Sub2->AllylicGroup A(1,3) Strain (Conformational Lock)

Figure 1: Topology of steric strain. A(1,2) strain occurs between cis-substituents, while A(1,3) strain dictates rotational conformation.

Part 2: Strategic Synthesis Selection

When targeting a sterically encumbered alkene, standard "textbook" reactions often fail. The following table contrasts common methodologies and their viability for tetrasubstituted systems.

MethodologyViability for Tetrasubstituted AlkenesPrimary LimitationBest Use Case
Ring-Closing Metathesis (RCM) Low to ModerateFormation of tetrasubstituted center is reversible; steric bulk prevents catalyst approach.Formation of 5- or 6-membered rings using specialized Mo-catalysts or Grela Ru-catalysts.
Wittig / Horner-Wadsworth-Emmons LowBetaine/Oxaphosphetane formation is blocked by sterics; low E/Z selectivity.Trisubstituted alkenes or terminal alkenes.
McMurry Coupling ModerateHigh temperatures required; statistical mixture of E/Z isomers often results.Symmetrical tetrasubstituted alkenes.
Pd-Catalyzed Cross-Coupling (Suzuki) High Oxidative addition and reductive elimination are slow without specialized ligands.The Gold Standard for unsymmetrical, highly hindered alkenes.
Carbometalation / Alkyne Difunctionalization HighRequires internal alkyne precursors; regioselectivity can be tricky.[7][8][9]Stereodefined synthesis via syn-addition across alkynes.

Part 3: The Gold Standard Protocol

Suzuki-Miyaura Coupling of Sterically Hindered Substrates[10]

For drug discovery applications requiring high chemoselectivity and functional group tolerance, Palladium-catalyzed cross-coupling is the preferred route. However, standard ligands (


, dppf) are ineffective here.

The Solution: Use bulky, electron-rich phosphine ligands (e.g., AntPhos , XPhos ) or N-heterocyclic carbenes (PEPPSI ). These ligands boost the electron density on Pd (facilitating oxidative addition) and their bulk accelerates the difficult reductive elimination step by "squeezing" the product out.

Experimental Workflow

Objective: Synthesis of a tetra-ortho-substituted biaryl alkene or hindered stilbene derivative.

Reagents & Materials:

  • Substrate: Sterically hindered Aryl Bromide (1.0 equiv).

  • Coupling Partner: Alkenyl Boronic Acid/Ester (1.2–1.5 equiv).

  • Catalyst:

    
     (1–2 mol%) + AntPhos  (2–4 mol%) OR Pd-PEPPSI-IPent  (1 mol%).
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    .
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

Step-by-Step Protocol:

  • Catalyst Pre-complexation (Critical for AntPhos):

    • In a glovebox or under strict Ar flow, charge a vial with

      
       and the AntPhos ligand.
      
    • Add anhydrous solvent (e.g., 2 mL Toluene). Stir at RT for 10–15 minutes. The solution should change color (often to a deep orange/red), indicating active

      
       generation.
      
    • Note: If using a PEPPSI precatalyst, skip this step.

  • Reaction Assembly:

    • To the reaction vessel containing the aryl bromide, add the boronic acid and the finely ground base (

      
      ).
      
    • Transfer the pre-formed catalyst solution via syringe.

    • Add water (if using biphasic conditions) to solubilize the inorganic base.

  • The Heating Phase:

    • Seal the vessel with a crimp cap (Teflon septum).

    • Heat to 100–110°C with vigorous stirring (1000 rpm).

    • Why? High energy is required to overcome the rotational barrier of the intermediates.

    • Run for 12–24 hours. Monitor via LC-MS.

  • Work-up:

    • Cool to RT. Dilute with EtOAc.

    • Wash with water and brine.[10] Dry over

      
      .
      
    • Purify via flash chromatography. Note: Hindered alkenes often streak on silica; use a gradient elution.

Catalytic Cycle & Steric Bottlenecks

The diagram below maps the catalytic cycle, highlighting where steric hindrance acts as an inhibitor and how the specialized ligand overcomes it.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X TransMet Transmetalation (Boron exchange) OxAdd->TransMet Ar-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 Product Release Bottleneck1 Steric Barrier 1: Access to Pd center blocked Bottleneck1->OxAdd Bottleneck2 Steric Barrier 2: Crowded Transition State Bottleneck2->RedElim LigandEffect Bulky Ligand Effect: Accelerates Red. Elim. via steric pressure LigandEffect->RedElim

Figure 2: The Suzuki Catalytic Cycle. Specialized ligands are required to force the crowded reductive elimination step (RedElim).

Part 4: Case Study in Drug Discovery

Atropisomerism in Tetrasubstituted Alkenes

In highly substituted alkenes, the steric bulk can be so severe that rotation around single bonds adjacent to the double bond is restricted. This leads to atropisomerism (axial chirality).

  • Relevance: In the development of molecular motors or specific estrogen receptor modulators (SERMs) like Tamoxifen analogs, controlling this stereochemistry is vital.

  • Observation: If your LC-MS shows two peaks with identical mass but different retention times, do not assume it is merely E/Z isomerism. It may be stable rotamers due to

    
     strain locking the conformation.
    
  • Resolution: These isomers can often be separated by chiral HPLC, but their thermal stability must be assessed (via variable-temperature NMR) to ensure they do not racemize under physiological conditions.

References

  • Stereoselective synthesis of tetrasubstituted alkenes via torquoselectivity-controlled olefination. Vertex AI Search / NIH. 11

  • Recent advances in the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes. Chemical Communications (RSC). 12

  • Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. BenchChem Technical Protocols. 10

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. 13

  • Allylic Strain and Conformational Analysis. Wikipedia / Physical Organic Chemistry. 2

Sources

Foundational

Technical Guide: Reactivity &amp; Functionalization of Sterically Encumbered Alkenes (The tert-Butyl Paradigm)

Executive Summary The tert-butyl group ( ) acts as a "steric anchor" in conformational analysis, but when directly attached to an olefinic system, it functions as a "steric wall." For researchers in drug discovery and co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The tert-butyl group (


) acts as a "steric anchor" in conformational analysis, but when directly attached to an olefinic system, it functions as a "steric wall." For researchers in drug discovery and complex synthesis, understanding the reactivity of tert-butyl substituted alkenes is critical not just for predicting reaction rates, but for exploiting steric control  to achieve high regio- and stereoselectivity.

This guide moves beyond standard textbook additions, focusing on the anomalous behaviors—such as Wagner-Meerwein rearrangements and anti-Zaitsev eliminations—that occur when van der Waals radii clash. It provides actionable protocols for synthesizing and functionalizing these "impossible" alkenes.

The Steric Landscape: When Electronics Fail

In standard alkene chemistry, electronic effects (induction, hyperconjugation) often dictate reactivity. With tert-butyl groups, steric effects override electronics .

The "Cone of Protection"

A single tert-butyl group possesses a cone angle of approximately 126°, significantly larger than a methyl group. When attached to a double bond, it effectively blocks one quadrant of the molecule.

  • Kinetic Consequence: Reactions requiring close approach (e.g., hydrogenation, Diels-Alder) are retarded by orders of magnitude.

  • Thermodynamic Consequence: cis-1,2-di-tert-butylethylene is one of the most strained alkenes known (strain energy ~10 kcal/mol higher than trans), forcing the molecule into a twisted, non-planar geometry to relieve steric clash.

The Decision Matrix for Functionalization

Before attempting a reaction on a tert-butyl alkene, use this logic flow to select the correct reagent class.

StericDecisionTree Start Target: Functionalize t-Butyl Alkene CheckType Analyze Substitution Pattern Start->CheckType Terminal Terminal (e.g., Neohexene) CheckType->Terminal Internal Internal (e.g., di-t-butyl) CheckType->Internal RegioQ Goal: Regioselectivity? Terminal->RegioQ AddQ Reaction Type? Internal->AddQ AntiMark Anti-Markovnikov (Sterics reinforce) RegioQ->AntiMark Primary Alcohol Mark Markovnikov (Rearrangement Risk!) RegioQ->Mark Tertiary Alcohol Reagent1 Use 9-BBN or Sia2BH (Avoid BH3) AntiMark->Reagent1 Reagent2 Oxymercuration (No C+ Rearrangement) Mark->Reagent2 Epox Epoxidation AddQ->Epox Hydrog Hydrogenation AddQ->Hydrog Reagent3 mCPBA (Slow, Trans-selective) Epox->Reagent3 Reagent4 High Pressure/Temp Rh/C or Pd/C Hydrog->Reagent4

Figure 1: Strategic decision tree for selecting reagents based on steric congestion.

Anomalous Reactivity: The Wagner-Meerwein Trap

The most common failure mode in reacting 3,3-dimethyl-1-butene (Neohexene) with electrophiles (HX,


) is skeletal rearrangement.
The Mechanism of Failure

Standard electrophilic addition generates a secondary carbocation adjacent to the quaternary center.

  • Protonation: Generates a

    
     carbocation.
    
  • Rearrangement: The adjacent tert-butyl group donates a methyl group (1,2-methyl shift) faster than the nucleophile can attack.

  • Result: Formation of the

    
     carbocation and subsequent "scrambled" product (2,3-dimethyl-2-butene derivatives) rather than the expected addition product.
    

Prevention Strategy: To avoid this, one must use concerted mechanisms that do not pass through a discrete carbocation intermediate.

  • Use: Hydroboration, Epoxidation, Dihalocarbene addition.

  • Avoid: HCl, HBr, acid-catalyzed hydration.

Stereoselective Functionalization Protocols

Protocol A: Regioselective Hydroboration of Neohexene

Objective: Synthesize 3,3-dimethyl-1-butanol with >99% regioselectivity, avoiding the rearrangement trap. Why this works: 9-BBN (9-Borabicyclo[3.3.1]nonane) is a bulky hydroborating agent. The steric clash between the "wings" of 9-BBN and the tert-butyl group of the alkene forces boron exclusively to the terminal carbon.

Materials:

  • 3,3-dimethyl-1-butene (Neohexene)

  • 0.5 M 9-BBN in THF (Commercial solution)

  • 3 M NaOH, 30%

    
    
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: Add 10.0 mL of 0.5 M 9-BBN (5 mmol) via syringe. Cool to 0°C in an ice bath.

  • Substrate Addition: Add 3,3-dimethyl-1-butene (5 mmol, 0.65 mL) dropwise.

    • Self-Validation Check: The reaction is less exothermic than with

      
      , but ensure temperature remains <5°C to maximize selectivity.
      
  • Reaction: Warm to room temperature (25°C) and stir for 2 hours.

    • Monitoring: Aliquot NMR should show complete disappearance of vinyl protons (

      
       4.8–5.8 ppm).
      
  • Oxidation (Critical Step): Cool back to 0°C. Add 3 mL of 3 M NaOH, followed strictly by slow addition of 3 mL 30%

    
    .
    
    • Safety: Oxidation of organoboranes is highly exothermic. Maintain T < 10°C.

  • Workup: Extract with diethyl ether (3x), wash with brine, dry over

    
    .
    

Expected Result: >98% yield of the primary alcohol. No tertiary alcohol (rearrangement product) observed.

Protocol B: Synthesis of Sterically Crowded Alkenes (McMurry Coupling)

Objective: Synthesize tetraisopropylethylene or similar hindered alkenes that cannot be made via Wittig or Metathesis due to steric blocking. Mechanism: Reductive coupling of ketones using low-valent Titanium [Ti(0)].

Table 1: Comparison of Olefination Methods for Bulky Substrates

MethodSteric ToleranceMechanismSuitability for t-Butyl Groups
Wittig LowNucleophilic AdditionFail (Betaine formation blocked)
Metathesis MediumMetal-CarbenePoor (Catalyst poisoning)
McMurry High Radical DimerizationExcellent (Surface mediated)

McMurry Workflow Diagram:

McMurryWorkflow TiCl4 TiCl4 (Liquid) LVT Low-Valent Ti species [Ti(0)] Surface TiCl4->LVT Reflux THF (Reduction) Zn Zn Dust Zn->LVT Pinacol Ti-Pinacolate Intermediate LVT->Pinacol Ketone Bulky Ketone (R-CO-R) Ketone->Pinacol Radical Dimerization Alkene Crowded Alkene + TiO2 Pinacol->Alkene Deoxygenation (Reflux 12h)

Figure 2: The McMurry Coupling pathway.[1] The surface-mediated radical process bypasses the steric constraints of nucleophilic attack.

Protocol Steps:

  • Catalyst Prep: Suspend Zn dust (2.5 eq) in dry THF. Add

    
     (1.2 eq) dropwise at 0°C.
    
    • Visual Check: Mixture turns yellow

      
       green 
      
      
      
      deep violet/black. If it remains yellow, the Ti is not reduced (check solvent dryness).
  • Reflux: Heat the slurry to reflux for 2 hours to generate active Ti(0).

  • Coupling: Add the bulky ketone (e.g., di-isopropyl ketone) dissolved in THF.

  • Deoxygenation: Reflux for 12–24 hours. The strong oxophilicity of Ti drives the formation of the

    
     bond, extruding the alkene.
    

Applications in Drug Discovery: The "Lock" Effect

In medicinal chemistry, introducing a tert-butyl group onto an alkene scaffold is often used for Conformational Locking .

  • Metabolic Stability: The bulky group prevents Cytochrome P450 enzymes from accessing the double bond for epoxidation, a common metabolic clearance pathway.

  • Receptor Selectivity: The rigid steric bulk can force a drug molecule into a specific rotamer that fits a receptor pocket, increasing potency while reducing off-target effects (entropy penalty is paid during synthesis, not binding).

References

  • Brown, H. C., & Scouting, C. (1974). Organic Syntheses via Boranes. Hydroboration of Alkenes with 9-Borabicyclo[3.3.1]nonane. Journal of the American Chemical Society.

  • McMurry, J. E. (1989). Carbonyl-Coupling Reactions Using Low-Valent Titanium. Chemical Reviews.

  • Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen.[2][3][4] XIX. t-Butylcyclohexyl Derivatives. Journal of the American Chemical Society.

  • Schroeder, G. M., & Boxer, M. (1976). Anomalous Electrophilic Additions to 3,3-Dimethyl-1-butene. Journal of Organic Chemistry.

  • Fitjer, L., & Quabeck, U. (1985). The Synthesis of Sterically Crowded Alkenes. Synthetic Communications.

Sources

Exploratory

Thermochemical Profiling of Sterically Congested Scaffolds: (E)-2,3-Di-tert-butyl-2-butene

The following technical guide details the thermochemical profile of (E)-2,3-Di-tert-butyl-2-butene, focusing on its anomalous stability metrics and the implications for sterically congested molecular design. [1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermochemical profile of (E)-2,3-Di-tert-butyl-2-butene, focusing on its anomalous stability metrics and the implications for sterically congested molecular design.

[1]

Executive Summary & Strategic Relevance

Target Audience: Medicinal Chemists, Physical Organic Chemists, and Process Development Scientists.[1]

(E)-2,3-Di-tert-butyl-2-butene (IUPAC: (E)-2,2,3,4,5,5-hexamethylhex-3-ene) represents a critical benchmark in the study of steric inhibition of resonance .[1] Unlike typical tetrasubstituted alkenes which are stabilized by hyperconjugation, this scaffold exhibits significant ground-state destabilization due to the van der Waals repulsion between the bulky tert-butyl groups and vicinal methyls.[1]

For drug development professionals, this molecule serves as a model for high-energy conformational locking .[1] Understanding the thermochemical penalty of introducing such steric bulk is essential when designing rigidified hydrophobic cores intended to lock a pharmacophore in a bioactive conformation.[1]

Thermochemical Data Landscape

The following data aggregates critical experimental values derived from combustion and hydrogenation calorimetry. The defining characteristic of this molecule is its Heat of Hydrogenation (


) , which deviates massively from standard additivity rules.[1]
Table 1: Critical Thermochemical Parameters (Liquid Phase)
ParameterValueUnitMethodReference

(E-isomer)
-156.3 kJ/molIsothermal Hydrogenation CalorimetryDoering et al. [1]

(Z-isomer)
-182.7 kJ/molIsothermal Hydrogenation CalorimetryDoering et al. [1]
*

(Reference)
~ -110.0kJ/molStandard Tetrasubstituted AlkeneNIST [2]
Steric Strain Energy (E) 46.3 kJ/molDerived (

)
Calculated
Steric Strain Energy (Z) 72.7 kJ/molDerived (

)
Calculated

*Reference Compound: 2,3-Dimethyl-2-butene (Tetramethylethylene), a standard unstrained tetrasubstituted alkene.[1]

Data Interpretation[1][5][6][7][8][9][10]
  • The Steric Penalty: The (E)-isomer releases 46.3 kJ/mol more energy upon hydrogenation than a typical tetrasubstituted alkene.[1] This excess energy represents the destabilization of the alkene ground state caused by steric crowding.[1]

  • Isomer Disparity: The (Z)-isomer is even more strained (-182.7 kJ/mol) due to the syn-interaction of the two massive tert-butyl groups, effectively acting as a "loaded spring."[1]

Structural & Mechanistic Analysis

The "Gearing" Mechanism

In (E)-2,3-Di-tert-butyl-2-butene, the bulky tert-butyl groups cannot rotate freely.[1] They are forced into a specific conformation relative to the vicinal methyl groups to minimize A(1,[1][2]3) strain.[1][2][3] This creates a "molecular gear" effect where the rotation of one group is coupled to the others.[1]

Strain Energy Visualization

The following diagram illustrates the thermodynamic relationship between the strained alkene and the relaxed alkane product.

EnergyProfile Alkene_Ref Reference Alkene (Tetramethylethylene) Alkane Alkane Product (2,2,3,4,5,5-Hexamethylhexane) Alkene_Ref->Alkane  ΔH = -110 kJ/mol Alkene_E (E)-2,3-Di-tert-butyl-2-butene (High Steric Strain) Alkene_E->Alkane  ΔH = -156.3 kJ/mol Alkene_Z (Z)-2,3-Di-tert-butyl-2-butene (Extreme Steric Strain) Alkene_Z->Alkane  ΔH = -182.7 kJ/mol

Figure 1: Enthalpy diagram comparing the hydrogenation of strained isomers vs. a reference alkene. The vertical difference represents the stored steric strain energy.[1]

Experimental Methodology: Isothermal Hydrogenation Calorimetry

To replicate or validate these values, one cannot use standard combustion calorimetry due to the difficulty in ensuring complete combustion of such hindered scaffolds.[1] Solution-phase Isothermal Titration Calorimetry (ITC) is the gold standard.[1]

Protocol: High-Precision Heat of Hydrogenation Measurement

Objective: Measure


 of sterically hindered alkenes with <1% error.
  • Instrument Setup:

    • Use a reaction calorimeter (e.g., Parr 1455 or equivalent ITC unit) modified for gas-liquid reactions.[1]

    • Solvent: Glacial Acetic Acid or Dodecane (must be rigorously dry).[1]

    • Catalyst: 10% Pd/C or PtO₂ (Adams' catalyst).[1] Note: Hindered alkenes often require higher catalyst loading (5-10 mol%) to overcome kinetic barriers.[1]

  • Calibration (The Chemical Standard):

    • Do not rely solely on electrical calibration.[1]

    • Run a standard: Cyclohexene (

      
       kJ/mol) or 1-Hexene  (
      
      
      
      kJ/mol).[1]
    • The measured value of the standard validates the hydrogen uptake integration.[1]

  • Measurement Workflow:

    • Step A (Baseline): Equilibrate the reaction vessel at 25.0 °C under 1 atm H₂. Establish a stable thermal baseline.[1]

    • Step B (Injection): Inject a known mass (approx.[1] 0.5 mmol) of (E)-2,3-Di-tert-butyl-2-butene into the solvent/catalyst suspension.[1]

    • Step C (Reaction): Monitor heat flow (dQ/dt) until the signal returns to baseline.

    • Step D (Verification): Analyze the reaction mixture via GC-MS to ensure >99% conversion to 2,2,3,4,5,5-hexamethylhexane. Incomplete conversion is the #1 source of error for hindered substrates.[1]

  • Data Processing:

    • Integrate the heat peak (

      
      ).
      
    • Calculate molar enthalpy:

      
      .[1]
      

Implications for Drug Design & Synthesis[1]

The "Spring-Loaded" Scaffold

Incorporating a 2,3-di-tert-butyl-2-butene motif (or similar steric congestion) into a drug molecule creates a region of high local energy.[1]

  • Pros: This can rigidly lock the orientation of the tert-butyl groups, potentially positioning substituents in a precise vector for receptor binding (entropy-enthalpy compensation).[1]

  • Cons: The synthesis of such motifs is difficult.[1][3] Standard olefin metathesis or Wittig reactions often fail.[1] Radical dimerization or reductive coupling of ketones (McMurry reaction) are often the only viable synthetic routes.

Metabolic Stability

The extreme steric crowding around the double bond renders it chemically inert to many typical metabolic oxidations (e.g., epoxidation by P450s), as the


-system is effectively shielded from enzymatic approach.[1]

References

  • Doering, W. v. E.; Roth, W. R.; Bauer, F.; Breuckmann, R.; Ebbrecht, T.; Herberich, M.; Lennartz, H. W.; Boese, R. (1989).[1] Heats of Hydrogenation, Homolytic Bond Dissociation Energies, and Heats of Formation of Sterically Congested Hydrocarbons.[1] Chemische Berichte, 122(7), 1263–1276.[1] [1]

  • NIST Chemistry WebBook. (2023).[1] Reaction Thermochemistry Data for (E)-2,3-Di-tert-butyl-2-butene. National Institute of Standards and Technology.[1] [1]

  • Rogers, D. W. (2011).[1] Heats of Hydrogenation: Experimental and Computational Hydrogen Thermochemistry of Organic Compounds. World Scientific.[1]

Sources

Foundational

historical context of the first synthesis of (E)-2,3-Di-tert-butyl-2-butene

This guide provides an in-depth technical analysis of the historical and synthetic context of (E)-2,3-Di-tert-butyl-2-butene (also known as 2,2,3,4,5,5-hexamethyl-3-hexene).[1] It focuses on the chemical causality, the b...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the historical and synthetic context of (E)-2,3-Di-tert-butyl-2-butene (also known as 2,2,3,4,5,5-hexamethyl-3-hexene).[1] It focuses on the chemical causality, the breakthrough methodology (McMurry Coupling), and the structural implications of this highly strained olefin.

[1]

Executive Summary

In the annals of physical organic chemistry, the 1970s marked a "Steric Era" where researchers sought to break the rules of chemical bonding by synthesizing molecules with extreme steric hindrance. The ultimate "holy grail" was tetra-tert-butylethylene , a molecule so crowded that theoretical calculations suggested its double bond would be twisted by 90°, effectively breaking the


-bond.[1]

While tetra-tert-butylethylene remains elusive (and likely impossible to synthesize), its immediate precursor, (E)-2,3-Di-tert-butyl-2-butene , stands as a landmark achievement.[1] Its synthesis demonstrated the power of low-valent titanium chemistry to forge bonds between sterically encumbered centers, a feat impossible with classical carbonyl olefination methods like the Wittig reaction.[1]

Historical Backdrop: The Limits of the Double Bond

Before 1974, synthesizing tetrasubstituted alkenes with bulky groups was a formidable challenge. Classical elimination reactions (E2) failed due to the inability of the base to access the proton in crowded systems, often leading to Hofmann products (less substituted alkenes).[1] The Wittig reaction, while powerful, struggled with steric bulk at the phosphorus ylide center.

The synthesis of (E)-2,3-di-tert-butyl-2-butene became a benchmark for testing a new class of reactions: Reductive Carbonyl Coupling .[1]

The "Impossible" Target

The drive to synthesize this molecule was fueled by the question: How much steric bulk can a C=C double bond tolerate before it snaps or twists into a diradical?

  • Target: (E)-2,3-Di-tert-butyl-2-butene[1][2][3][4]

  • Precursor: Pinacolone (3,3-dimethyl-2-butanone)[1]

  • Challenge: Forcing two tert-butyl groups into proximity across a double bond creates massive van der Waals repulsion (A-strain).[1]

The Breakthrough: McMurry Coupling (1974)

The definitive synthesis of (E)-2,3-di-tert-butyl-2-butene was achieved by John E. McMurry and Michael P. Fleming in 1974.[1] They introduced a method using low-valent titanium to reductively couple ketones.[1]

The Reaction Mechanism

Unlike ionic mechanisms, the McMurry coupling proceeds via a radical pathway on the surface of active titanium particles.[1] This allows the formation of the C-C bond even between sterically hindered carbons because the high affinity of Titanium for Oxygen drives the reaction thermodynamically, overcoming the steric strain of the product.

Mechanism Steps:

  • Single Electron Transfer (SET): Ti(0) or Ti(I) transfers an electron to the ketone carbonyl, forming a ketyl radical anion.[1]

  • Dimerization: Two ketyl radicals couple to form a titanium pinacolate intermediate.[1]

  • Deoxygenation: The strong Ti-O bond formation drives the extrusion of titanium oxides, collapsing the pinacolate into the alkene.[1]

McMurryMechanism Pinacolone 2x Pinacolone (tBu-CO-Me) Ti_Surface Low-Valent Ti Surface (TiCl3/LiAlH4) Pinacolone->Ti_Surface Adsorption Ketyl Ketyl Radical (Ti-coordinated) Ti_Surface->Ketyl SET Reduction Pinacolate Ti-Pinacolate Intermediate Ketyl->Pinacolate Dimerization Product (E)-2,3-Di-tert-butyl-2-butene Pinacolate->Product Deoxygenation (Extrusion) Byproduct TiO2 / Ti Oxides Pinacolate->Byproduct

Figure 1: Mechanistic pathway of the McMurry coupling for sterically hindered ketones.[1]

Why Pinacolone?

Pinacolone (3,3-dimethyl-2-butanone) was the ideal candidate.[1]

  • It has one bulky group (

    
    -Bu) and one small group (
    
    
    
    ).[1]
  • Coupling gives the symmetrical alkene.[1]

  • The (E)-isomer is formed preferentially to minimize the interaction between the two massive tert-butyl groups (placing them anti to each other), although the methyl groups still cause significant strain.[1]

Technical Protocol: Synthesis of (E)-2,3-Di-tert-butyl-2-butene

Based on the McMurry protocol (J. Am. Chem. Soc. 1974, 96, 4708) and subsequent optimizations by Lenoir (Chem. Ber. 1978).[1]

Reagents & Equipment
ComponentSpecificationRole
Titanium(III) Chloride

(Anhydrous)
Precursor to low-valent Ti
Lithium Aluminum Hydride

(0.6 equiv)
Reducing agent
Solvent THF or DME (Anhydrous)Reaction medium
Substrate Pinacolone (3,3-dimethyl-2-butanone)Ketone precursor
Atmosphere Argon/NitrogenTi(0) is pyrophoric
Step-by-Step Methodology

Caution: This reaction generates highly active, pyrophoric titanium particles.[1] All steps must be performed under strict inert atmosphere.

  • Catalyst Preparation:

    • Suspend

      
       (2 equiv relative to ketone) in anhydrous THF under Argon.
      
    • Cool the suspension to 0°C.

    • Slowly add

      
       (0.6 equiv) in THF.[1] The mixture will turn deep black, indicating the formation of low-valent titanium [Ti(0)].[1]
      
    • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Coupling Reaction:

    • Add Pinacolone (1 equiv) dropwise to the black Ti suspension.[1]

    • Reflux: Heat the mixture to reflux (approx. 66°C for THF) for 8–16 hours. The reflux is critical to provide the activation energy required to overcome the steric barrier of bringing two t-butyl groups together.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Quench carefully with dilute HCl (hydrolysis of Ti oxides).[1]

    • Extract with pentane or hexane.[1]

    • Wash organic layer with

      
       and brine.[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • The product is a liquid/low-melting solid.[1] Purification via fractional distillation or column chromatography (silica gel, pentane eluent) yields the olefin.[1]

Structural Analysis & Causality

The resulting molecule, (E)-2,3-di-tert-butyl-2-butene, exhibits remarkable physical properties due to "Steric Twist."[1]

The Twist

In a standard alkene, the


-orbitals are parallel (0° torsion) to maximize 

-overlap.[1] In this molecule, the steric clash between the cis methyl and tert-butyl groups (and the geminal repulsion) forces the molecule to twist.[1]
  • Twist Angle: Crystallographic and spectroscopic studies (Lenoir, 1978) indicate a twist of the C=C bond, significantly reducing the

    
    -bond energy.[1]
    
  • Bond Length: The C=C bond is elongated compared to ethylene (typical 1.34 Å

    
     >1.36 Å) due to the reduced overlap.[1]
    
Isomer Stability

The reaction predominantly yields the (E)-isomer .[1]

  • (Z)-Isomer: Would place two tert-butyl groups on the same side (

    
    ).[1] The Van der Waals radius of a t-butyl group is so large that this configuration is energetically prohibitive (approx. 10-15 kcal/mol higher than E).[1]
    
  • (E)-Isomer: Places t-butyl groups

    
    .[1] However, the "small" methyl groups still clash with the "large" t-butyl groups, preventing planarity.
    

Sterics cluster_Z (Z)-Isomer (Unstable) cluster_E (E)-Isomer (Observed) Z_Node tBu --- tBu (Massive Repulsion) E_Node tBu --- Me (Manageable Strain) Constraint Steric Bulk Constraint->Z_Node Prohibits Constraint->E_Node Distorts (Twist)

Figure 2: Steric selection rules governing the formation of the (E)-isomer.

Conclusion

The synthesis of (E)-2,3-di-tert-butyl-2-butene was a watershed moment.[1] It validated the McMurry coupling as the premier tool for synthesizing sterically burdened olefins and provided physical organic chemists with a tangible model to study the effects of torsion on


-bonding.[1] It remains the practical limit of steric crowding in simple acyclic alkenes; the next step, tetra-tert-butylethylene, remains a theoretical "fantasy" due to the insurmountable strain energy.[1]

References

  • McMurry, J. E., & Fleming, M. P. (1974). New method for the reductive coupling of carbonyls to olefins.[1] Synthesis of

    
    -carotene.[1][5] Journal of the American Chemical Society, 96(14), 4708–4709. Link[1]
    
  • Lenoir, D. (1978).[1][4] Sterically hindered olefins, V. Preparation and properties of crowded ethylenes. Chemische Berichte, 111(2), 411–424. Link[1]

  • Lenoir, D., Wattenbach, C., & Liebman, J. F. (2006).[6][7] Tetra-tert-butylethylene, Fantasy, Fake, or Reality? Structural Chemistry, 17, 419–422.[6][7] Link[1]

  • McMurry, J. E. (1989).[1] Carbonyl-coupling reactions using low-valent titanium.[1] Chemical Reviews, 89(7), 1513–1565. Link[1]

Sources

Protocols & Analytical Methods

Method

High-Fidelity Synthesis of Symmetrical Alkenes via McMurry Coupling: A TiCl4/Zn Protocol

Introduction & Strategic Value The McMurry reaction is the gold standard for the synthesis of sterically encumbered, symmetrical alkenes. Unlike Wittig or Horner-Wadsworth-Emmons olefinations, which struggle with tetrasu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value

The McMurry reaction is the gold standard for the synthesis of sterically encumbered, symmetrical alkenes. Unlike Wittig or Horner-Wadsworth-Emmons olefinations, which struggle with tetrasubstituted centers due to steric hindrance, the McMurry coupling is driven by the high oxophilicity of low-valent titanium (LVT). This thermodynamic driving force allows for the formation of "molecular scaffolds" often found in estrogen receptor modulators (e.g., Tamoxifen derivatives), molecular motors, and aggregation-induced emission (AIE) luminogens.

This protocol details the TiCl₄/Zn variant.[1][2][3][4][5][6] While the original TiCl₃/LiAlH₄ method is historically significant, the TiCl₄/Zn system is preferred in modern drug development for its scalability, reproducibility, and avoidance of the hazardous LiAlH₄ handling.

Mechanistic Insight

The reaction proceeds via a reductive dimerization on the surface of titanium nanoparticles.

  • Single Electron Transfer (SET): The carbonyl oxygen binds to the Ti surface, receiving an electron to form a ketyl radical.[3]

  • C-C Bond Formation: Two ketyl radicals dimerize to form a titanium pinacolate complex.

  • Deoxygenation: The strong Ti-O bond formation drives the extrusion of titanium oxides, releasing the alkene.

McMurryMechanism Ti_Surface Low-Valent Ti (Ti⁰/Ti²⁺) Surface Species Ketyl Ketyl Radical (Ti-O-C•) Ti_Surface->Ketyl SET Reduction Ketone 2x Carbonyl Substrate (R₂C=O) Ketone->Ti_Surface Coordination Pinacolate Ti-Pinacolate Intermediate Ketyl->Pinacolate Dimerization Deox_Step Deoxygenation (Ti-Oxide Extrusion) Pinacolate->Deox_Step Heat/Reflux Alkene Symmetrical Alkene (R₂C=CR₂) Deox_Step->Alkene Product Release TiO2 Byproduct: Titanium Oxides Deox_Step->TiO2 Precipitation

Figure 1: Mechanistic pathway of the McMurry coupling.[5] The critical step for alkene formation is the thermal deoxygenation of the pinacolate.

Reagents & Equipment Preparation

Critical Pre-requisites
  • Inert Atmosphere: Strict exclusion of oxygen and moisture is non-negotiable. The LVT species is pyrophoric and instantly deactivated by air.

  • Solvent Quality: THF must be anhydrous (distilled from Na/Benzophenone or from a solvent purification system).

  • Zinc Activation: Commercial zinc dust often has an oxide layer. Activate by washing with dilute HCl, then water, ethanol, acetone, and ether, followed by high-vacuum drying.

Stoichiometry Table
ReagentEquiv.RoleNotes
Ketone Substrate 1.0PrecursorDry and dissolved in minimal THF.
TiCl₄ 2.2Ti SourceCorrosive/Fuming. Handle in fume hood.
Zn Dust 4.4ReductantMust be activated fine powder.
Pyridine 0.5 - 1.0AdditiveSuppresses acid-catalyzed pinacol rearrangement.
THF ~10 mL/mmolSolventAnhydrous.

Detailed Experimental Protocol

Phase 1: Generation of Low-Valent Titanium (The "Black Slurry")

Objective: Reduce Ti(IV) to active Ti(0)/Ti(II) species.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and N₂ inlet. Maintain positive N₂ pressure throughout.

  • Zinc Charge: Add activated Zn dust (4.4 equiv) to the flask.

  • Solvent: Add anhydrous THF (70% of total volume) via syringe. Cool the suspension to 0°C (ice bath).

  • TiCl₄ Addition (CRITICAL):

    • Load TiCl₄ (2.2 equiv) into a dry glass syringe.

    • Add dropwise to the Zn/THF suspension over 15–20 minutes.

    • Observation: The mixture will turn yellow, then green, and finally violet. Caution: This addition is highly exothermic; rapid addition can cause solvent boiling.

  • Maturation: Remove the ice bath. Heat the mixture to reflux for 2 hours.

    • Endpoint: The suspension must turn pitch black . If it remains green or violet, the reduction is incomplete (check Zn quality or water ingress).

Phase 2: Coupling Reaction[3][6]
  • Additive: Cool the black slurry slightly and add Pyridine (0.5 equiv). Stir for 10 minutes.

  • Substrate Addition: Dissolve the ketone (1.0 equiv) in the remaining THF (30% vol). Add this solution dropwise to the refluxing Ti slurry over 30 minutes.

    • Why: Slow addition keeps the local concentration of ketone low relative to Ti, favoring intermolecular coupling over side reactions.

  • Reflux: Continue refluxing.

    • Time: 8–24 hours depending on steric bulk. Monitor by TLC/HPLC.

    • Note: The reaction is heterogeneous; vigorous stirring is essential.

Phase 3: Workup & Quenching

Safety Note: The quench is exothermic and releases hydrogen gas.

  • Cooling: Cool the reaction mixture to 0°C.

  • Hydrolysis: Slowly add 10% aqueous K₂CO₃ solution.

    • Why Carbonate? Acidic quenching (HCl) can cause pinacol rearrangement of intermediates. Basic quenching is safer for the alkene.

  • Extraction: The mixture will form a thick, dark slurry. Decant the liquid or filter through a pad of Celite to remove titanium salts.[7] Wash the filter cake thoroughly with Ethyl Acetate or DCM.

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via column chromatography (usually non-polar eluents like Hexanes/EtOAc).

ProtocolWorkflow Start Start: Flame-Dried Glassware N₂ Atmosphere Prep Suspend Zn (4.4 eq) in THF Cool to 0°C Start->Prep AddTi Add TiCl₄ (2.2 eq) Dropwise (Exothermic!) Prep->AddTi Reflux1 Reflux 2h (Yellow -> Green -> Black) AddTi->Reflux1 AddSub Add Pyridine (0.5 eq) Then Add Ketone (1.0 eq) Reflux1->AddSub Reflux2 Reflux 8-24h Monitor Consumption AddSub->Reflux2 Quench Cool to 0°C Quench with 10% K₂CO₃ Reflux2->Quench Workup Filter (Celite) -> Extract -> Column Quench->Workup

Figure 2: Operational workflow for the TiCl₄/Zn McMurry protocol.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Slurry remains Green/Violet Incomplete Ti reductionEnsure Zn is activated. Reflux longer before adding ketone.[8] Check for water ingress.[9]
Pinacol (diol) is major product Deoxygenation failedReaction temperature too low. Ensure vigorous reflux (65°C+). Increase Ti equivalents.
Ketone reduced to Alcohol Hydrolysis of intermediateWet solvent or "wet" TiCl₄. Re-distill THF and handle TiCl₄ under strict inert conditions.
Low Yield Pinacol RearrangementAdd Pyridine or Et₃N to buffer the Lewis acidity of the Ti species.

Safety Considerations (E-E-A-T)

  • Titanium Tetrachloride (TiCl₄): Reacts violently with water to release HCl gas. Handle only in a fume hood. If spilled, cover with dry sand/lime; do not use water.

  • Low-Valent Titanium: The black slurry is pyrophoric when dry. Do not allow the filter cake to dry out completely in air; quench thoroughly with water/carbonate before disposal.

  • Hydrogen Evolution: Quenching the excess Zn produces H₂ gas. Ensure good ventilation.

References

  • Mukaiyama, T., et al. (1973).[10] "Reductive Coupling of Carbonyl Compounds to Pinacols and Olefins by Using TiCl4 and Zn." Chemistry Letters. Link

  • McMurry, J. E., & Fleming, M. P. (1974).[1] "New method for the reductive coupling of carbonyls to olefins. Synthesis of beta-carotene." Journal of the American Chemical Society.[1] Link

  • Duan, X. F., et al. (2006). "Insights into the General and Efficient Cross McMurry Reactions between Ketones." The Journal of Organic Chemistry. Link

  • Organic Syntheses. (1998). "Synthesis of Tetraphenylethylene." Organic Syntheses, Coll.[6][11] Vol. 9. Link

  • Fürstner, A., & Bogdanović, B. (1996). "New developments in the field of McMurry reaction." Angewandte Chemie International Edition. Link

Sources

Application

Application Note: Low-Valent Titanium-Mediated Reductive Coupling of Sterically Hindered Ketones

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: McMurry Olefination and Pinacol Coupling Strategic Overview The reductive coupling of carbonyl compounds to form carbon-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: McMurry Olefination and Pinacol Coupling

Strategic Overview

The reductive coupling of carbonyl compounds to form carbon-carbon bonds is a cornerstone of modern synthetic chemistry[1]. While standard unhindered aldehydes and ketones readily undergo McMurry (alkene synthesis) or Pinacol (1,2-diol synthesis) couplings, sterically hindered ketones—such as diisopropyl ketone, camphor derivatives, or heavily substituted benzophenones—present a formidable challenge[2][3].

Standard coupling reagents (e.g., heterogeneous


) often fail with these substrates, leading to poor yields, unreacted starting materials, or simple reduction to secondary alcohols[2][4]. This application note details the mechanistic causality and experimental protocols for utilizing the optimized 

/ Zn(Cu)
reagent system. By providing a uniform, highly active low-valent titanium species, this method overcomes the thermodynamic and kinetic barriers inherent in coupling bulky substrates[4][5].

Mechanistic Insights: Overcoming the Steric Barrier

To successfully couple hindered ketones, one must understand the causality of the reaction failures. The coupling proceeds via a Single Electron Transfer (SET) from the low-valent titanium surface to the ketone, generating a titanium-coordinated ketyl radical[3][4].

  • The Dimerization Bottleneck: For hindered ketones, the dimerization of two bulky ketyl radicals into a titanium pinacolate (1,2-diolate) is kinetically sluggish and thermodynamically disfavored due to severe van der Waals repulsion[2].

  • Reversibility: If the titanium species is not sufficiently active, the pinacolate intermediate can undergo retro-cleavage back to the starting ketones[6].

  • Deoxygenation: To complete the McMurry olefination, the highly oxophilic titanium must cleave the strong C-O bonds of the pinacolate, extruding

    
    . This step is highly temperature-dependent and often rate-limiting[3].
    

Using the well-defined


 complex ensures complete reduction to a highly active Ti(0)/Ti(II) slurry by the Zn(Cu) couple[2][4]. This uniform active surface provides the necessary templating effect to force the bulky radicals into proximity, lowering the activation energy for C-C bond formation.

Mechanism K Hindered Ketone (R2C=O) KR Ti-Coordinated Ketyl Radical K->KR SET from Ti Ti Low-Valent Ti (e.g., Ti(0)/Ti(II)) Ti->KR Pin Titanium Pinacolate KR->Pin Dimerization (Steric Barrier) Diol 1,2-Diol (Pinacol Product) Pin->Diol Hydrolysis (Low Temp) Alkene Sterically Hindered Alkene Pin->Alkene Deoxygenation (Reflux, -TiO2)

Figure 1: Mechanistic pathway of low-valent titanium-mediated reductive coupling.

Reagent Selection & Quantitative Benchmarking

The choice of titanium precursor dictates the success of the reaction. As shown in the data summary below, the solvated


 complex vastly outperforms older generations of McMurry reagents when applied to sterically demanding substrates[2][4].
Reagent SystemReductantActive Species NatureSuitability for Hindered KetonesTypical Yield (Diisopropyl ketone)


Heterogeneous

Poor~17%

Zn dustVariable Ti(0)/Ti(II)Moderate~37%

Zn(Cu) couple Uniform, highly active Ti(0)/Ti(II) Excellent >85%

Standardized Experimental Protocol

This protocol is designed as a self-validating system . Visual cues (color changes) at each step confirm the successful generation of the active species, ensuring reliability before the valuable substrate is introduced.

Materials Required:
  • 
     (can be prepared by refluxing anhydrous 
    
    
    
    in 1,2-dimethoxyethane for 24 hours, followed by vacuum drying)[4].
  • Freshly prepared Zn(Cu) couple.

  • Anhydrous 1,2-dimethoxyethane (DME).

Step-by-Step Workflow:
  • System Purging: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel under strict argon flow. Moisture completely deactivates low-valent titanium.

  • Reagent Loading: Add

    
     (2.0 equivalents relative to ketone) and Zn(Cu) couple (4.0 equivalents) to the flask.
    
  • Pre-reduction (Validation Step): Suspend the mixture in anhydrous DME (approx. 10 mL per mmol of Ti). Heat the mixture to reflux.

    • Self-Validation: The initial light blue/purple suspension will transition to a deep, opaque black slurry over 1.5 to 2 hours. This color change confirms the successful reduction of Ti(III) to the active Ti(0)/Ti(II) species[2][5].

  • Substrate Addition: Dissolve the hindered ketone (1.0 equivalent) in a small volume of DME. Add this solution dropwise via the dropping funnel over 1-2 hours to the refluxing black slurry.

    • Causality: Slow addition maintains a low steady-state concentration of the ketone, favoring bimolecular cross-coupling over direct reduction to the alcohol[7].

  • Deoxygenation: Continue refluxing the mixture for 12 to 24 hours. Sterically hindered pinacolates require prolonged thermal energy to undergo deoxygenation to the alkene[3].

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with pentane or diethyl ether, and filter the mixture through a pad of Celite to remove the titanium salts.

    • Self-Validation: The filtrate should be clear and free of black particulates. Wash the organic layer with water, dry over

      
      , and concentrate in vacuo.
      

Workflow Step1 1. Reagent Preparation TiCl3(DME)1.5 + Zn(Cu) Step2 2. Pre-reduction Reflux in DME (2h) -> Black Slurry Step1->Step2 Step3 3. Substrate Addition Slow addition of Hindered Ketone Step2->Step3 Step4 4. Coupling & Deoxygenation Reflux (12-24h) Step3->Step4 Step5 5. Quench & Workup Cool, filter through Celite Step4->Step5

Figure 2: Standard experimental workflow for the McMurry coupling of hindered ketones.

Case Study in Drug Development: The Taxol Core

The ultimate test of coupling hindered ketones via low-valent titanium is observed in complex natural product synthesis. In K.C. Nicolaou’s landmark total synthesis of Taxol, a McMurry-type coupling was utilized to close the highly strained, sterically congested 8-membered C-ring[3][8].

Mechanistic Insight from the Synthesis: When the dialdehyde precursor was treated with


 and Zn(Cu), the reaction successfully forced the two carbon centers together. However, due to the extreme steric strain of the resulting framework, the thermodynamic penalty for forming the double bond was too high. The reaction naturally arrested at the titanium pinacolate stage. Upon aqueous workup, the cis-diol was isolated rather than the alkene[3][8]. This demonstrates that while low-valent titanium can overcome kinetic barriers to form the C-C bond, the final deoxygenation step remains strictly governed by the thermodynamic stability of the target alkene.

Troubleshooting & Analytical Validation

  • Issue: High recovery of unreacted ketone.

    • Cause: The active Ti species was not properly formed.

    • Solution: Ensure the pre-reduction step reached a deep black color before substrate addition. Verify the quality of the Zn(Cu) couple and ensure strict exclusion of oxygen and moisture.

  • Issue: Major product is the secondary alcohol (Reduction without coupling).

    • Cause: Substrate was added too quickly, or the solvent contained protic impurities.

    • Solution: Use a syringe pump for substrate addition (over 2+ hours) and rigorously dry the DME over sodium/benzophenone.

  • Issue: Major product is the 1,2-diol instead of the alkene.

    • Cause: Insufficient thermal energy for deoxygenation.

    • Solution: Increase the reflux time. If the substrate is exceptionally hindered (as seen in the Taxol case), deoxygenation may be thermodynamically impossible under standard conditions[8].

References

  • Low-Valent Titanium-Mediated Reductive Coupling of Carbonyl Compounds ResearchG
  • Construction of Carbocycles via Oxonium Ylides Generation and Rearrangement: Towards the Synthesis of Taxol University of Glasgow
  • A New Look
  • MODERN METHODS OF ORGANIC SYNTHESIS MLSU
  • Cross-Coupling Reactions Using Samarium(II) Iodide Chemical Reviews (ACS)
  • Low-Valent Titanium-Mediated Reductive Coupling of Carbonyl Compounds Bentham Direct
  • McMurry reaction Wikipedia

Sources

Application

(E)-2,3-Di-tert-butyl-2-butene as a mechanistic probe in reactions

Application Note: (E)-2,3-Di-tert-butyl-2-butene as a Mechanistic Probe in Electrophilic Additions Part 1: Introduction & Theoretical Background Electrophilic bromination of alkenes is a foundational reaction in organic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (E)-2,3-Di-tert-butyl-2-butene as a Mechanistic Probe in Electrophilic Additions

Part 1: Introduction & Theoretical Background

Electrophilic bromination of alkenes is a foundational reaction in organic chemistry, typically proceeding via a standard anti-addition to form a bromonium ion intermediate, followed by nucleophilic capture to yield a vicinal dibromide. However, in highly sterically congested environments, these standard [1].

(E)-2,3-Di-tert-butyl-2-butene (IUPAC: (E)-2,2,3,4,5,5-hexamethyl-3-hexene) serves as an exceptional mechanistic probe for these edge cases[2]. Due to the massive steric bulk of its adjacent tert-butyl groups, the ground state of this olefin is highly strained. When subjected to electrophilic addition, the reaction exhibits anomalously low activation energies. This counterintuitive kinetic behavior is driven by the relief of steric strain in the rate-determining transition state[1]. This application note provides a comprehensive guide to utilizing this strained olefin to map complex reaction kinetics, isolate transient charge-transfer complexes (CTCs), and understand steric relief—a critical concept for drug design and complex organic synthesis.

Part 2: Physicochemical & Thermodynamic Properties

To effectively utilize (E)-2,3-di-tert-butyl-2-butene as a probe, researchers must first understand its baseline thermodynamic and kinetic parameters. The table below summarizes the critical data required for experimental design[2],[1].

ParameterValueSignificance in Mechanistic Probing
IUPAC Name (E)-2,2,3,4,5,5-hexamethyl-3-hexeneDefines the exact substitution pattern driving the steric clash.
CAS Registry Number 54290-40-3Essential for reagent procurement and spectral database cross-referencing.
Molecular Weight 168.32 g/mol Used for precise stoichiometric calculations in stopped-flow assays.
1:1 CTC Formation Constant (

)
84

(at 25 °C in 1,2-dichloroethane)
Indicates strong initial pre-equilibrium binding with

before ionization.
Activation Energy (

)
1.93 kcal/mol (in Acetic Acid)Anomalously low barrier demonstrating transition-state steric relief.
Kinetic Isotope Effect (

)
2.17 (at 25 °C)Primary KIE proving that deprotonation is the rate-determining step.

Part 3: Mechanistic Pathway & Logic

Because the bulky tert-butyl groups block nucleophilic attack by the bromide ion, the intermediate undergoes a rate-determining deprotonation (loss of


) rather than capturing a nucleophile[1]. The interaction with bromine (

) in chlorinated solvents first yields a 1:1 Charge Transfer Complex (CTC). This rapidly evolves into a 1:2 CTC, which then ionizes into a bromonium-tribromide ion pair[1]. The subsequent deprotonation yields an allylic bromide (3-bromo-2-tert-butyl-3,4,4-trimethylpentene), which rapidly dehydrobrominates to form a stable diene (2,3-di-tert-butyl-1,3-butadiene)[1].

ReactionPathway Node1 (E)-2,3-Di-tert-butyl-2-butene + Br2 Node2 1:1 Charge Transfer Complex (CTC) Node1->Node2 Fast Equilibrium (Kf = 84 M^-1) Node3 1:2 CTC (Olefin:2Br2) Node2->Node3 + Br2 Node4 Bromonium-Tribromide Ion Pair Node3->Node4 Ionization Node5 3-bromo-2-tert-butyl- 3,4,4-trimethylpentene Node4->Node5 - H+ (Rate Determining) Node6 2,3-di-tert-butyl- 1,3-butadiene Node5->Node6 Dehydrobromination

Reaction pathway of sterically hindered bromination showing CTC and ion pair intermediates.

Part 4: Experimental Protocol: Kinetic Profiling via Stopped-Flow UV-Vis Spectroscopy

To capture the rapid kinetics of this sterically congested system, standard batch reactors are insufficient. The following protocol utilizes stopped-flow UV-Vis spectroscopy to monitor the transient intermediates and validate the kinetic isotope effect[3].

Causality & Self-Validation: 1,2-dichloroethane (DCE) is selected as the solvent because its aprotic nature stabilizes the charge-transfer complexes without acting as a competing nucleophile. The protocol uses deuterated analogs to establish a self-validating system: if deprotonation is truly the rate-determining step, the deuterated analog must exhibit a slower reaction rate (primary KIE).

Step 1: Reagent Preparation and Solvent Purification

  • Distill 1,2-dichloroethane (DCE) over calcium hydride (

    
    ) under an argon atmosphere to remove trace moisture. (Rationale: Water can act as a nucleophile, prematurely collapsing the bromonium ion and skewing kinetic data).
    
  • Prepare a 10 mM stock solution of (E)-2,3-di-tert-butyl-2-butene in anhydrous DCE[3].

  • Prepare a parallel 10 mM stock solution of the deuterated analog, 3,4-bis(trideuteriomethyl) derivative (

    
    ), in anhydrous DCE[1].
    
  • Prepare a 1 mM stock solution of molecular bromine (

    
    ) in anhydrous DCE.
    

Step 2: Stopped-Flow System Calibration

  • Flush the stopped-flow spectrophotometer lines with anhydrous DCE to establish a baseline.

  • Set the UV-Vis detector to monitor the disappearance of

    
     at 410 nm and the transient appearance of the tribromide ion (
    
    
    
    ) at 270 nm[3].
  • Perform a control shot mixing DCE with the

    
     stock to ensure no background degradation occurs within the mixing chamber.
    

Step 3: Kinetic Data Acquisition

  • Load Syringe A with the 10 mM olefin solution and Syringe B with the 1 mM

    
     solution. This 10-fold excess of olefin ensures pseudo-first-order kinetics[3].
    
  • Trigger the rapid mixing mechanism (dead time < 2 ms) and record the absorbance at 410 nm over a 5-second window.

  • Extract the pseudo-first-order rate constant (

    
    ) by fitting the exponential decay curve of the 
    
    
    
    absorbance.
  • Purge the system and repeat the exact procedure using the deuterated olefin (

    
    ) in Syringe A.
    

Part 5: Data Analysis & Interpretation

  • Kinetic Isotope Effect (KIE): Calculate the primary KIE by taking the ratio of the rate constants:

    
    . A calculated value of approximately 2.17 at 25 °C confirms that the cleavage of the C-H (or C-D) bond to form the allylic bromide is the rate-determining step, validating the reversibility of the initial bromonium ion formation[1].
    
  • Activation Energy (

    
    ):  To determine the activation energy, repeat Step 3 across a temperature gradient (e.g., 10 °C to 40 °C) and plot 
    
    
    
    versus
    
    
    (Arrhenius plot). The expected
    
    
    is unusually low (~1.93 kcal/mol)[1]. This confirms the phenomenon of steric strain relief—the highly elevated energy of the ground state means less additional energy is required to reach the transition state.

Part 6: Applications in Drug Development & Synthesis

Understanding how extreme steric bulk alters reaction pathways is critical for modern drug discovery. Many contemporary Active Pharmaceutical Ingredients (APIs) feature highly congested quaternary carbon centers designed to improve metabolic stability and target specificity. By using (E)-2,3-di-tert-butyl-2-butene as a mechanistic model, process chemists can predict when standard electrophilic additions will fail and instead yield elimination or rearrangement products. This predictive capability allows for the rational design of synthetic routes, avoiding costly late-stage failures when building sterically hindered pharmacophores.

References

  • PubChem. "(E)-2,3-Di-tert-butyl-2-butene | C12H24 | CID 638064". National Institutes of Health (NIH). URL:[Link]

  • Bellucci, G., et al. "Reaction of Crowded Olefins with Bromine. A Comparison of the Strained (E)-2,2,3,4,5,5-Hexamethylhex-3-ene with the Sterically Hindered Tetraisobutylethylene." Journal of the American Chemical Society, 1995. URL:[Link]

  • Bellucci, G., et al. "Formation of Bromocarbenium Bromide Ion Pairs in the Electrophilic Bromination of Highly Reactive Olefins in Chlorinated Aprotic Solvents." The Journal of Organic Chemistry, 1997. URL:[Link]

Sources

Method

synthesis of strained cycloalkenes from sterically congested dienes

Application Note: Advanced Synthesis of Strained Cycloalkenes from Sterically Congested Dienes Executive Summary The synthesis of strained cycloalkenes—specifically trans-cyclooctenes (TCOs) and highly substituted bicycl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Strained Cycloalkenes from Sterically Congested Dienes

Executive Summary

The synthesis of strained cycloalkenes—specifically trans-cyclooctenes (TCOs) and highly substituted bicyclic systems—represents a critical frontier in drug development. These high-energy scaffolds serve as bioorthogonal handles for antibody-drug conjugates (ADCs) and as conformationally restricted pharmacophores. However, their synthesis is frequently bottlenecked by the steric congestion of the diene precursors, which suppresses orbital overlap in thermal cycloadditions, or by the thermodynamic instability of the target strained rings.

This guide details two field-proven protocols to overcome these barriers:

  • Continuous-Flow Photochemical Isomerization: For the scalable production of trans-cyclooctenes from cis-diene precursors.

  • Lewis Acid-Catalyzed High-Pressure Diels-Alder (HPDA): For forcing the cycloaddition of sterically hindered dienes to construct functionalized, strained bicyclic cores.

Part 1: Strategic Rationale & Mechanistic Insight

The Steric Challenge in Diene Reactivity

In standard Diels-Alder reactions, steric bulk at the 1- or 4-positions of the diene destabilizes the reactive s-cis conformation.[1] Additionally, bulky substituents raise the transition state energy, often rendering thermal cycloaddition impossible at ambient pressure.

  • The Solution: We utilize two orthogonal energy inputs—photochemical excitation (to access contra-thermodynamic isomers) and Lewis Acid/High-Pressure activation (to lower the LUMO energy and overcome steric repulsion).

Pathway Visualization

SynthesisPathways Diene Sterically Congested Diene Precursor Transition Activation Barrier Diene->Transition High Steric Cost Photo Method A: Flow Photochemistry (Singlet Sensitization) Transition->Photo hv (254 nm) Lewis Method B: Lewis Acid + High Pressure (LUMO Lowering) Transition->Lewis 10-15 kbar / AlCl3 TCO Target A: trans-Cyclooctene (TCO) (Bioorthogonal Handle) Photo->TCO Isomerization & Ag+ Trapping Bicyclic Target B: Polysubstituted Cyclohexene/Bicycle Lewis->Bicyclic Concerted [4+2]

Figure 1: Strategic divergence for synthesizing strained systems. Method A utilizes flow photochemistry to access high-energy isomers, while Method B uses catalysis and pressure to force bond formation in crowded systems.

Part 2: Detailed Experimental Protocols

Protocol A: Continuous-Flow Synthesis of trans-Cyclooctenes (TCO)

Application: Production of highly reactive dienophiles for IEDDA (Inverse Electron Demand Diels-Alder) bioorthogonal labeling.[2] Challenge: The trans-isomer is thermodynamically unstable and reverts to the cis-form. Solution: A closed-loop flow system with a silver nitrate (AgNO₃) scavenger column to selectively complex and remove the trans-isomer as it forms.[3]

Materials:

  • Precursor: cis-Cyclooct-4-enol or derivative (derived from 1,5-cyclooctadiene).

  • Sensitizer: Methyl benzoate (0.5 equiv).

  • Solvent: Heptane/Methanol (9:1 v/v).

  • Scavenger Column: Silica gel impregnated with 10% w/w AgNO₃.

  • Equipment: Quartz capillary flow reactor (e.g., Vapourtec or custom FEP tubing coiled around a UV lamp), HPLC pump, UV source (254 nm low-pressure Hg lamp).

Step-by-Step Workflow:

  • Column Preparation:

    • Dissolve AgNO₃ (10 g) in Acetonitrile (50 mL). Add Silica Gel (90 g) and stir for 30 min.

    • Remove solvent in vacuo (rotary evaporator, shielded from light) until a free-flowing powder is obtained. Pack into a stainless steel cartridge.

  • Flow Setup:

    • Prepare a solution of cis-cyclooctene substrate (50 mM) and methyl benzoate (25 mM) in Heptane/MeOH.

    • Connect the reactor output to the AgNO₃ scavenger column.

    • Connect the column output back to the feedstock reservoir (Closed Loop).

  • Irradiation & Trapping:

    • Start the pump at 2.0 mL/min. Turn on the UV lamp.

    • Circulate the mixture for 4-6 hours.

    • Mechanism:[3][4][5][6] The sensitizer transfers energy to the cis-alkene, allowing rotation to the trans-state. The trans-isomer, being highly strained (twist-boat), binds avidly to Ag(I) in the column, while the cis-isomer passes through and is recycled.

  • Elution & Isolation:

    • Stop flow and disconnect the column.

    • Flush the column with pure ether to remove non-specific impurities.

    • Elute the trans-cyclooctene-Ag complex using conc. NH₄OH / DCM (1:4) . The ammonia displaces the alkene from the silver.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo (keep temperature < 25°C).

Data Validation:

Parameter cis-Precursor trans-Product (TCO)

| Proton NMR (Alkene) |


 5.6 ppm (multiplet) | 

5.1–6.0 ppm (complex multiplet, distinct downfield shift) | | Stability | Stable at RT | Stored at -20°C; prone to isomerization in acid | | IEDDA Rate (

)
| Negligible |

(with Tetrazines) |
Protocol B: Lewis Acid-Catalyzed High-Pressure Diels-Alder (HPDA)

Application: Synthesis of sterically congested cyclohexenes and bridged bicyclic systems (e.g., pharmacophore cores) from hindered dienes (e.g., 1,1,4,4-tetrasubstituted butadienes). Challenge: Steric repulsion between the diene and dienophile raises the activation energy, preventing reaction at standard pressure/temperature.

Materials:

  • Diene: 2,4-Dimethyl-1,3-pentadiene (or similar hindered diene).

  • Dienophile: Methyl acrylate or Maleic Anhydride.[7]

  • Catalyst: Ethylaluminum dichloride (EtAlCl₂) or Boron Trifluoride etherate (BF₃·OEt₂).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Equipment: High-pressure piston apparatus (capable of 10–15 kbar) or sealed Teflon vessel for modest pressure.

Step-by-Step Workflow:

  • Catalyst Complexation (Pre-activation):

    • In a flame-dried Schlenk flask under Argon, dissolve the dienophile (1.0 equiv) in DCM.

    • Cool to -78°C.

    • Add Lewis Acid (0.2–0.5 equiv) dropwise. Stir for 15 min. Rationale: This lowers the LUMO energy of the dienophile, compensating for the poor orbital overlap caused by steric bulk.

  • Reaction Assembly:

    • Add the sterically congested diene (1.2 equiv) slowly to the cold mixture.

    • Transfer the mixture immediately to the high-pressure Teflon capsule (exclude all air bubbles).

  • Pressurization:

    • Place capsule in the high-pressure apparatus.

    • Compress to 10–12 kbar (approx. 10,000 atm).

    • Allow to stand at ambient temperature (20–25°C) for 24–48 hours.

    • Note: Pressure has a negative volume of activation (

      
      ), heavily favoring the compact transition state of the Diels-Alder reaction, effectively "squeezing" the hindered partners together.
      
  • Workup:

    • Decompress slowly.

    • Quench the reaction mixture with saturated aqueous NaHCO₃.

    • Extract with DCM, dry over Na₂SO₄, and concentrate.

    • Purify via flash chromatography on silica gel.

Part 3: Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Protocol A) TCO degradation on silicaUse de-acidified silica or alumina; ensure rapid elution with NH₄OH.
Low Yield (Protocol A) Inefficient IsomerizationCheck UV lamp intensity; ensure solution is degassed (O₂ quenches triplet states).
No Reaction (Protocol B) Steric bulk too highIncrease pressure to 15 kbar; switch to a smaller Lewis Acid (e.g., from Al-based to B-based).
Polymerization (Protocol B) Lewis Acid too strongLower temperature to -78°C; reduce catalyst loading to 10 mol%.

References

  • Royzen, M., Yap, G. P. A., & Fox, J. M. (2008). A Photochemical Synthesis of Functionalized trans-Cyclooctenes Driven by Metal Complexation.[3][8] Journal of the American Chemical Society. [Link]

  • Darko, A., Wallace, S., & Fox, J. M. (2014). Discovery and Applications of the Photochemical Synthesis of Strained trans-Cycloalkenes. Chemical Science. [Link]

  • Dauben, W. G., & Krabbenhoft, H. O. (1976). High pressure cycloadditions of enol ethers and enamines. The Journal of Organic Chemistry. [Link]

  • Blanco-Ania, D., Maartense, L., & Rutjes, F. P. J. T. (2016). Rapid Production of trans-Cyclooctenes in Continuous Flow. ChemSusChem. [Link]

  • Sauer, J., & Sustmann, R. (1980). Mechanistic Aspects of Diels-Alder Reactions: A Critical Survey. Angewandte Chemie International Edition. [Link]

Sources

Application

Application Note: Modulating E2 Regioselectivity via Sterically Hindered Bases

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Executive Summary In the synthesis of complex active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) and natural products, the precise placement of carbon-carbon double bonds is a critical quality attribute. Bimolecular elimination (E2) reactions typically favor the formation of the most thermodynamically stable, highly substituted alkene—a principle known as Zaitsev's rule[1]. However, when synthetic routes require the less substituted terminal alkene (the Hofmann product), chemists must override thermodynamic preferences using kinetic control[1][2]. This application note details the mechanistic causality, quantitative metrics, and validated experimental protocols for utilizing sterically bulky bases (e.g., potassium tert-butoxide, LDA, DBU) to invert E2 regioselectivity.

Mechanistic Causality: Steric vs. Thermodynamic Control

The E2 mechanism is a concerted, single-step process requiring an anti-periplanar geometry between the leaving group and the abstracted


-hydrogen[2][3]. In cyclic systems, this translates to a strict trans-diaxial requirement[3].

When a small, unhindered base (such as sodium ethoxide or sodium hydroxide) is employed, the activation energy differences between abstracting various


-hydrogens are minimal[2]. Consequently, the reaction is governed by the thermodynamic stability of the developing 

-bond in the transition state, leading predominantly to the more substituted Zaitsev product[1][4].

Conversely, the introduction of a sterically hindered "bulky" base fundamentally alters the energy landscape[2]. The bulky base experiences severe steric repulsion when attempting to access internal, highly substituted


-hydrogens[2][4]. This steric clash significantly raises the activation energy for the Zaitsev pathway[2]. As a result, the base preferentially abstracts the more sterically accessible protons on the periphery of the molecule (e.g., terminal methyl groups), kinetically driving the reaction toward the less substituted Hofmann product[1][2].

Mechanism Substrate Alkyl Halide Substrate SmallBase Small Base (e.g., EtO⁻) Substrate->SmallBase BulkyBase Bulky Base (e.g., t-BuO⁻) Substrate->BulkyBase TS_Z Low Steric Clash Internal β-H Abstraction SmallBase->TS_Z Thermodynamic TS_H High Steric Clash Internal β-H Blocked Terminal β-H Abstracted BulkyBase->TS_H Steric Control Zaitsev Zaitsev Product (More Substituted) TS_Z->Zaitsev Major Hofmann Hofmann Product (Less Substituted) TS_H->Hofmann Major

Logical pathway of E2 regioselectivity dictated by base steric bulk.

Quantitative Product Distribution

The degree of regioselectivity inversion is directly proportional to the steric bulk of both the base and the substrate[4]. Potassium tert-butoxide (KOtBu) is the industry standard for these transformations due to its strong basicity and non-nucleophilic nature, which suppresses competing S_N2 pathways[5][6].

The table below summarizes the quantitative shift in product distribution when transitioning from a standard base (KOEt) to a bulky base (KOtBu) across various substrates[4][5].

SubstrateBase (1.0 M)Hofmann Product (%)Zaitsev Product (%)Dominant Control
2-BromobutaneKOtBu53%47%Marginal Steric
2-BromopentaneKOtBu66%34%Steric
2-Bromo-2-methylbutaneKOEt30%70%Thermodynamic
2-Bromo-2-methylbutaneKOtBu72%28%Steric

Data indicates that as substrate branching increases (e.g., tertiary halides), the efficacy of the bulky base in isolating the Hofmann product is magnified[4].

Validated Experimental Protocol: Synthesis of 2-Methyl-1-butene

The following protocol outlines a self-validating system for the dehydrohalogenation of 2-bromo-2-methylbutane using KOtBu[5][6]. The procedure is engineered to prevent moisture degradation of the base and to capture highly volatile alkene products.

Workflow Setup 1. Inert Setup (N2, Dry Flask) Reagents 2. KOtBu Addition in t-BuOH Setup->Reagents Reaction 3. Substrate Addition & Reflux (2h) Reagents->Reaction Workup 4. Aqueous Quench & Extraction Reaction->Workup Analysis 5. GC/NMR Validation Workup->Analysis

Standard experimental workflow for KOtBu-mediated E2 elimination.

Materials and Reagents
  • Substrate: 2-Bromo-2-methylbutane (5.0 g, 33 mmol)[5]

  • Base: Potassium tert-butoxide (KOtBu), 1.0 M solution in anhydrous tert-butanol (50 mL, 50 mmol)[5]

  • Extraction Solvent: Pentane (High volatility prevents co-distillation issues with the product)[5]

  • Washes: Deionized water, saturated aqueous sodium chloride (brine)[5]

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)[5]

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation Causality: KOtBu is highly hygroscopic and reacts violently with water to form KOH, which is a smaller base that will degrade regioselectivity back toward the Zaitsev product[5][6].

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Attach a reflux condenser and flush the system with dry nitrogen (N₂) for 15 minutes[5].

Step 2: Reagent Charging

  • Inject 50 mL of the 1.0 M KOtBu in tert-butanol solution into the flask via syringe under positive N₂ pressure[5].

Step 3: Substrate Addition and Reaction

  • Add 2-bromo-2-methylbutane (5.0 g, 33 mmol) dropwise at room temperature[5].

  • Apply a heating mantle and bring the reaction mixture to a gentle reflux (approx. 82 °C) for 2 hours[5].

  • Validation Check: The solution may become cloudy as potassium bromide (KBr) precipitates, confirming reaction progression.

Step 4: Quench and Extraction

  • Remove the heat source and allow the flask to cool to room temperature[5].

  • Add 50 mL of pentane to the mixture. Causality: The target alkenes (2-methyl-1-butene and 2-methyl-2-butene) have boiling points of 31 °C and 38.5 °C, respectively[5]. Pentane is utilized to ensure the volatile products remain in the organic phase without evaporating during transfer.

  • Transfer to a separatory funnel. Wash the organic layer with 50 mL of cold water to quench unreacted KOtBu, followed by 50 mL of brine to break any emulsions[5][6].

Step 5: Drying and Analytical Validation

  • Dry the organic layer over anhydrous Na₂SO₄ and filter[5].

  • Perform simple distillation to remove the pentane, followed by fractional distillation to isolate the alkene mixture[5].

  • Analysis: Inject an aliquot into a Gas Chromatograph (GC) or perform ¹H NMR spectroscopy to validate the expected ~72:28 ratio of 2-methyl-1-butene (Hofmann) to 2-methyl-2-butene (Zaitsev)[5]. The terminal alkene protons of the Hofmann product will appear as distinct vinylic signals (~4.7 ppm) in the ¹H NMR spectrum, allowing for precise integration and validation of the kinetic control.

References

  • Zaitsev Rule - Regioselectivity of E2 Elimination with Practice Chemistry Steps[Link]

  • E2 Reactions - Regioselectivity Determined by Base Size Organic Chemistry Tutor[Link]

  • Bulky Bases in Elimination Reactions Master Organic Chemistry[Link]

  • Alkyl Halide Reactions: Alkene formation using Bulky Bases (E2 Hofmann Product) OrgoSolver[Link]

Sources

Method

ring-closing metathesis (RCM) for tetrasubstituted olefin synthesis

Application Note: Advanced Protocols for Tetrasubstituted Olefin Synthesis via Ring-Closing Metathesis (RCM) Part 1: The Challenge of the "Tetrasubstituted Wall" Synthesizing tetrasubstituted olefins (four non-hydrogen s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for Tetrasubstituted Olefin Synthesis via Ring-Closing Metathesis (RCM)

Part 1: The Challenge of the "Tetrasubstituted Wall"

Synthesizing tetrasubstituted olefins (four non-hydrogen substituents on the double bond) via Ring-Closing Metathesis (RCM) represents one of the most significant challenges in modern organometallic chemistry. While di- and trisubstituted olefins are routinely accessed using standard Grubbs II or Hoveyda-Grubbs II catalysts, tetrasubstituted targets frequently result in catalytic arrest or non-productive cycling .

The Causality of Failure:

  • Steric Bulk in Metallacyclobutane: The critical intermediate in the catalytic cycle is the metallacyclobutane. With tetrasubstituted precursors, this four-membered ring suffers from severe 1,2- and 1,3-steric interactions between the bulky N-heterocyclic carbene (NHC) ligand and the substrate substituents.

  • Catalyst Decomposition: The slow rate of propagation allows competing unimolecular decomposition pathways of the methylidene species to dominate.

  • Isomerization: To force the reaction, chemists often increase temperature. This frequently triggers ruthenium-hydride induced olefin migration, leading to thermodynamically stable but undesired isomers.

This guide details three specific, field-proven protocols to breach this barrier: Sterically-Unencumbered Catalysis , Relay Metathesis (RRCM) , and Additive-Controlled Suppression .

Part 2: Strategic Catalyst Selection

Standard "workhorse" catalysts (e.g., Grubbs II) are often too sterically demanding for these substrates. Success requires balancing initiation rate against spatial accommodation .

Table 1: Catalyst Performance Matrix for Tetrasubstituted Olefins
Catalyst ClassSpecific VariantKey FeatureBest Application
Unhindered NHC Stewart-Grubbs (G-II-o-tol) N-aryl groups are mono-ortho-tolyl (not mesityl).Primary Choice. Reduces steric crowding at the Ru center, allowing bulky substrates to enter.
Electronically Activated Nitro-Grela Nitro-group on the benzylidene ether.Substrates requiring rapid initiation at lower temperatures (<40°C).
Standard Grubbs II / HG-II Mesityl NHC ligands.[1][2]Generally fails for tetrasubstituted RCM unless substrate is pre-organized (e.g., gem-dimethyl effect).
Molybdenum Schrock Catalysts Molybdenum imido alkylidene.High activity but extreme sensitivity to air/moisture. Use only if Ru fails completely.

Part 3: Mechanistic Visualization

The following diagram illustrates the critical "Steric Gate" and the Relay Strategy to bypass initiation hurdles.

RCM_Mechanism Precursor Tetrasubstituted Precursor Metalla Metallacyclobutane (High Steric Strain) Precursor->Metalla Slow Association ActiveCat Active Ru-Methylidene (14e- species) ActiveCat->Metalla + Substrate Product Tetrasubstituted Olefin Metalla->Product Productive Collapse Decomp Ru-Hydride Decomposition Metalla->Decomp Thermal Stress (Side Reaction) Relay Relay Tether (Initiation Site) Relay->ActiveCat Rapid Initiation (RRCM Strategy)

Caption: The "Steric Gate" at the metallacyclobutane stage often leads to decomposition. Relay strategies (RRCM) bypass the difficult initiation step.

Part 4: Experimental Protocols

Protocol A: Direct Synthesis using Unhindered Ruthenium Catalysts

Based on the work of Stewart, Grubbs, et al. (2007).

Objective: Synthesis of a tetrasubstituted dihydrofuran or cyclopentene derivative. Rationale: The use of the Stewart-Grubbs catalyst (containing N-adamantyl or N-o-tolyl ligands) reduces the steric wall allowing the formation of the metallacyclycle.

Materials:

  • Substrate: 0.1 mmol sterically hindered diene.

  • Catalyst: Stewart-Grubbs Catalyst (RuCl2(sIMes)(CH-o-tolyl)) [Check commercial availability or synthesize via Org. Lett. 2007].[1][2][3]

  • Solvent: Benzene-d6 or Toluene (Degassed).

Step-by-Step:

  • Preparation: In a glovebox, dissolve the diene (0.1 mmol) in benzene-d6 (1.0 mL) to achieve a concentration of 0.1 M. Note: Higher concentration helps intermolecular rates but RCM benefits from lower concentration (0.01 - 0.05 M) to favor cyclization over polymerization. For tetrasubstituted, 0.05 M is the sweet spot.

  • Catalyst Addition: Add 5 mol% of the Stewart-Grubbs catalyst as a solid.

  • Reaction: Transfer to a J. Young NMR tube or seal in a pressure vial.

  • Thermal Activation: Heat the mixture to 60°C .

    • Checkpoint: Monitor conversion via 1H NMR every 30 minutes. Standard G-II catalysts often stall here; the Stewart variant should show steady progression.

  • Workup: Upon >95% conversion (typically 1-4 hours), quench with ethyl vinyl ether (50 equiv) to remove active Ru species.

  • Purification: Concentrate and purify via silica gel chromatography.

Protocol B: Relay Ring-Closing Metathesis (RRCM)

Based on the work of Hoye et al. (2004).

Objective: Forcing cyclization when the catalyst fails to initiate on the sterically crowded substrate double bonds. Mechanism: A temporary "relay" tether (usually a pentenyl group) is attached to the substrate.[4] The catalyst initiates rapidly at this unhindered terminal olefin, then transfers intramolecularly to the hindered internal olefin.[4]

Step-by-Step:

  • Substrate Design: Modify the alcohol or amine handle of your precursor to include a 5-hexenyl or 4-pentenyl tether. This creates a terminal olefin "landing pad."

  • Conditions: Dissolve the relay-substrate in degassed CH2Cl2 (0.005 M – dilute conditions are critical to prevent cross-metathesis of the tethers).

  • Catalyst: Add Grubbs II or Hoveyda-Grubbs II (5 mol%).

  • Reflux: Heat to reflux (40°C) for 2-6 hours.

  • The Relay Event: The catalyst initiates at the tether, releases a volatile cyclic byproduct (e.g., cyclopentene), and deposits the active Ru-carbene directly onto the difficult steric site of your molecule.

  • Result: The tether is cleaved, and the desired tetrasubstituted ring is closed.

Protocol C: Prevention of Isomerization with Additives

Based on Hong & Grubbs (2005) and Rost & Blechert (2008).

Objective: Preventing the migration of the double bond (isomerization) which is a common side reaction when heating hindered substrates.

Key Additive: 1,4-Benzoquinone or 2,6-Dichloro-1,4-benzoquinone.

Step-by-Step:

  • Mixture: Prepare the reaction in Toluene (0.02 M).

  • Additive: Add 10-20 mol% of 1,4-benzoquinone .

    • Mechanism:[5] The quinone acts as a scavenger for Ruthenium-Hydride species, which are the active catalysts for olefin isomerization.

  • Catalyst: Add Grubbs II (5-7 mol%).

  • Heating: Heat to 80°C.

    • Note: Without the quinone, heating to 80°C often results in a mixture of the RCM product and its regioisomers (double bond migration). With quinone, the hydride pathway is shut down.

  • Alternative Solvent: For extreme cases, use Hexafluorobenzene (C6F6) as the solvent. The electron-deficient nature of the solvent engages in pi-stacking with the catalyst/substrate, often boosting yields for tetrasubstituted products significantly.

Part 5: Troubleshooting Matrix

ObservationDiagnosisCorrective Action
No Reaction (0% Conv) Initiation Failure.Switch to Relay RCM (Protocol B) or use Nitro-Grela catalyst.
Stalled at 50% Catalyst Death/Equilibrium.Remove ethylene (sparge with Argon). Add second portion of catalyst.[6][7]
Product Isomerized Ru-Hydride formation.Add 1,4-Benzoquinone (Protocol C). Lower temperature.
Dimerization Concentration too high.Dilute to 0.001 M. Add catalyst via syringe pump (slow addition).

References

  • Stewart, I. C., Ung, T., Pletnev, A. A., Berlin, J. M., Grubbs, R. H., & Schrodi, Y. (2007).[3] Highly Efficient Ruthenium Catalysts for the Formation of Tetrasubstituted Olefins via Ring-Closing Metathesis.[1][7][8] Organic Letters, 9(8), 1589–1592. Link

  • Hoye, T. R., Jeffrey, C. S., Tennakoon, M. A., Wang, J., & Zhao, H. (2004).[9] Relay Ring-Closing Metathesis (RRCM): A Strategy for Directing Metal Movement throughout Olefin Metathesis Sequences.[4][9] Journal of the American Chemical Society, 126(33), 10210–10211. Link

  • Hong, S. H., Day, M. W., & Grubbs, R. H. (2004). Decomposition of a Key Intermediate in Ruthenium-Catalyzed Olefin Metathesis Reactions. Journal of the American Chemical Society, 126(24), 7414–7415. Link

  • Michrowska, A., Bujok, R., Harutyunyan, S., Sashuk, V., Dolgonos, G., & Grela, K. (2004).[2][3] Nitro-Substituted Hoveyda−Grubbs Ruthenium Carbenes: Enhancement of Catalyst Activity through Electronic Activation.[3][7] Journal of the American Chemical Society, 126(30), 9318–9325. Link

  • Rost, D., Porta, M., Gessler, S., & Blechert, S. (2008).[3] A hexafluorobenzene promoted ring-closing metathesis to form tetrasubstituted olefins.[3][7] Tetrahedron Letters, 49(41), 5968–5971. Link

Sources

Application

boron-mediated assembly for stereocontrolled alkene synthesis

Boron-Mediated Modular Assembly for Stereocontrolled Alkene Synthesis: Application Note & Protocol Executive Summary The synthesis of tetrasubstituted alkenes—carbon-carbon double bonds surrounded by four distinct chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Boron-Mediated Modular Assembly for Stereocontrolled Alkene Synthesis: Application Note & Protocol

Executive Summary

The synthesis of tetrasubstituted alkenes—carbon-carbon double bonds surrounded by four distinct chemical groups—has historically been a formidable bottleneck in drug development and natural product synthesis. Traditional methods, such as Wittig or Horner-Wadsworth-Emmons olefinations, often suffer from poor yields and low stereoselectivity due to severe steric crowding during the transition states[1].

This application note details a breakthrough methodology developed by the Aggarwal group: the boron-mediated modular assembly of tetrasubstituted alkenes[2]. Operating much like molecular Lego, this highly modular approach bypasses steric clashes by utilizing the flexible coordination chemistry of boron to sequentially install four different substituents with absolute control over the double-bond geometry[3].

Mechanistic Rationale & Causality (Expertise & Experience)

The elegance of this methodology lies in the predictable, reagent-controlled manipulation of boron intermediates. The workflow is driven by the following causal principles:

  • 'Ate' Complex Formation: Tri-coordinate boron possesses a vacant p-orbital. This allows it to readily accept a fourth group (an alkynyl lithium nucleophile) to become a tetra-coordinate alkynyl boronate complex, priming the system for rearrangement[3].

  • Electrophile-Induced 1,2-Migration: The addition of an electrophile (e.g., an alkyl halide) triggers a stereospecific 1,2-metallate rearrangement. The migrating alkyl group from the boron and the incoming electrophile add syn across the alkyne. This concerted mechanism is the foundational step that establishes the initial stereochemical relationship[2].

  • Mild Oxidation: The highly reactive alkenylborane intermediate is treated with a mild oxidant. Causality: Reagents like trimethylamine N-oxide (TMAO) are specifically chosen because they selectively insert a single oxygen atom into the C–B bond, yielding a stable, isolable borinic ester without over-oxidizing the molecule into a ketone[2].

  • Stereodivergent Zweifel Olefination: The borinic ester is converted into a second 'ate' complex using an organolithium and an activating sulfonate. The critical divergence in stereocontrol occurs here:

    • Retention (Base Present): Adding a base (e.g., NaOMe) facilitates a standard anti-elimination, resulting in the retention of the double-bond geometry[2].

    • Inversion (Base Absent): Omitting the base forces the reaction pathway through an unusual, non-classical borenium ion intermediate. This alters the elimination trajectory to a syn-elimination, yielding the inverted stereoisomer[2].

Workflow Schematic

G A 1. Alkylborane + Alkynyl Lithium Formation of 'Ate' Complex B 2. Electrophile (R3-X) Addition Syn-1,2-Metallate Rearrangement A->B Vacant p-orbital filled C 3. Mild Oxidation Borinic Ester Intermediate B->C Stereospecific syn-addition D 4. Organolithium + Electrophile Second 'Ate' Complex C->D Modular R4 addition E 5a. Elimination (Base Present) Stereoretentive Zweifel D->E F 5b. Elimination (Base Absent) Stereoinvertive Zweifel D->F G Tetrasubstituted Alkene (Retained Geometry) E->G anti-elimination H Tetrasubstituted Alkene (Inverted Geometry) F->H via borenium ion

Workflow of boron-mediated modular assembly for stereocontrolled tetrasubstituted alkenes.

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: Assembly of the Borinic Ester Intermediate

Objective: Synthesize the stable borinic ester from an alkylborane, an alkyne, and an electrophile[2].

  • Preparation of Alkynyl Lithium: In a flame-dried Schlenk flask under N₂, dissolve the terminal alkyne (0.5 mmol) in anhydrous THF (0.1 M). Cool the solution to -78 °C. Add n-BuLi (0.5 mmol) dropwise and stir for 30 minutes.

    • Causality: Complete deprotonation at cryogenic temperatures prevents premature, uncatalyzed side reactions.

  • Boronate Complexation: Add the alkylborane (0.5 mmol) dropwise to the -78 °C solution. Stir for 1 hour.

    • Validation Check: Quench a 10 µL aliquot in MeOH. GC-MS or TLC must show the complete consumption of the free alkyne.

  • Electrophilic Activation: Add the electrophile (e.g., NBS, NCS, or an alkyl iodide, 0.6 mmol)[4]. Slowly warm the reaction mixture to room temperature over a period of 2 hours.

    • Causality: Gradual warming strictly controls the kinetics of the syn-1,2-metallate rearrangement, ensuring maximum stereofidelity.

  • Mild Oxidation: Cool the mixture to 0 °C and add anhydrous Trimethylamine N-oxide (TMAO, 0.55 mmol). Stir for 2 hours.

  • Isolation & Validation: Quench the reaction with water, extract with EtOAc, and purify the organic layer via silica gel flash chromatography.

    • Validation Check: ¹¹B NMR must show a characteristic shift from ~80 ppm (starting trialkylborane) to the ~45–50 ppm range, confirming successful borinic ester formation without over-oxidation.

Protocol B: Stereodivergent Zweifel Olefination

Objective: Convert the isolated borinic ester into a tetrasubstituted alkene, dictating E/Z geometry via base modulation[2].

  • Second 'Ate' Complex Formation: Dissolve the purified borinic ester (0.2 mmol) in anhydrous THF at -78 °C. Add the desired organolithium reagent (e.g., MeLi or n-BuLi, 0.24 mmol) and stir for 30 minutes.

  • Electrophile Addition: Add the activating sulfonate (e.g., n-BuOTs or MeOTs, 0.24 mmol). Note: Swapping the alkyl groups between the lithium reagent and the sulfonate allows access to different positional isomers[4].

  • Stereodivergent Elimination:

    • Condition A (For Retention): Add a solution of NaOMe (0.5 mmol in MeOH). Warm to room temperature and stir for 1 hour. Causality: The methoxide base facilitates rapid anti-elimination of the boron and the leaving group[2].

    • Condition B (For Inversion): Do not add base. Warm the mixture to 40 °C and stir until complete. Causality: The absence of base forces the intermediate into a non-classical borenium ion, resulting in syn-elimination and geometric inversion[2].

  • Final Validation: Analyze the crude reaction mixture via ¹H NMR NOESY to confirm the E/Z geometry. Expected stereoselectivity is >20:1[4].

Quantitative Data & Optimization

The modularity of this sequence allows for the rapid assembly of complex carbon chains, a concept previously validated in the Aggarwal group's "assembly line synthesis" of complex molecules like (−)-Rakicidin F[5]. The table below summarizes typical outcomes based on the elimination trigger used during the Zweifel olefination step.

Reaction ConditionReagents (R1, R2, R3, R4)Elimination TriggerStereochemical OutcomeTypical YieldStereoselectivity (E/Z)
Base-Mediated Alkyl, Alkynyl, Halide, MeLiNaOMe / MeOHRetention of Geometry70–85%>20:1[4]
Base-Free Alkyl, Alkynyl, Halide, MeLiHeat (40 °C)Inversion of Geometry65–80%>20:1[4]
Positional Isomer Alkyl, Alkynyl, Halide, n-BuLiNaOMe / MeOHMigrated Double Bond75–82%>20:1[4]

References

  • Wei, L., Popescu, M. V., Noble, A., Paton, R. S., & Aggarwal, V. K. (2025). "Boron-mediated modular assembly of tetrasubstituted alkenes.
  • Wei, L., Popescu, M. V., Noble, A., Paton, R. S., & Aggarwal, V. K. (2025). "(PDF) Boron-mediated modular assembly of tetrasubstituted alkenes.
  • Wei, L. et al. (2025). "Boron-Mediated Modular Assembly of Tetrasubstituted Alkenes: Article | PDF." Scribd.
  • Chemistry World. (2025). "Boron building block assembles tetra-substituted alkenes like Lego." Chemistry World.
  • Aggarwal, V. K. et al. (2022). "Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F." Organic Letters.

Sources

Method

High-Temperature Radical Architectures: A Guide to Di-tert-butyl Peroxide (DTBP) in Synthesis

Topic: Use of Di-tert-butyl Peroxide (DTBP) as a Radical Initiator in Synthesis Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of Di-tert-butyl Peroxide (DTBP) as a Radical Initiator in Synthesis Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

Di-tert-butyl peroxide (DTBP) occupies a unique niche in the synthetic chemist’s arsenal.[1] Unlike labile peroxides (e.g., benzoyl peroxide) that decompose at moderate temperatures, DTBP is kinetically stable, requiring elevated temperatures (


) to initiate homolysis.[2] This high activation energy makes it the reagent of choice for difficult C–H functionalizations  where high thermal energy is required to overcome activation barriers in the substrate.

This guide details the dual-mode utility of DTBP:

  • As a Methyl Radical Source: Via

    
    -scission for "Magic Methyl" installation on heterocycles.
    
  • As a Hydrogen Atom Transfer (HAT) Agent: For Cross-Dehydrogenative Coupling (CDC) of ethers and amines.[3]

Technical Profile & Physical Properties[2][5][6][7][8]

DTBP is a symmetric dialkyl peroxide.[3] Its stability allows for safe storage at ambient temperatures, but its volatility and flammability require strict adherence to safety protocols.[3]

PropertyValueRelevance to Protocol
CAS Number 110-05-4Standard identifier.[3][4][5][6]
Boiling Point 111°CReactions often run in sealed vessels or higher-boiling solvents (e.g., chlorobenzene).[3]
Density 0.79 g/mLLighter than water; phase separation occurs in aqueous workups.[3]
Flash Point 6°C (Closed Cup)High Flammability Hazard. Ground all equipment.[3]
SADT 80°CSelf-Accelerating Decomposition Temperature.[3][4] Store below 40°C.

(10 hours)
~126°CIdeal temperature for sustained radical generation.[3][4]

(1 hour)
~149°CTemperature for rapid initiation/pulse addition.[3]

Mechanistic Insight: The "Switch"

The utility of DTBP is defined by the fate of the initial tert-butoxy radical (


). The reaction temperature and solvent choice dictate whether the radical acts as an H-abstractor  or a Methyl source .
The Mechanistic Bifurcation
  • Path A (HAT / Initiation): In the presence of H-rich substrates (ethers, amines) and lower temperatures (

    
    ), 
    
    
    
    abstracts a hydrogen atom.
  • Path B (

    
    -Scission / Methylation):  At higher temperatures (
    
    
    
    ) or in H-deficient environments,
    
    
    undergoes rapid fragmentation to generate acetone and a methyl radical (
    
    
    ).

DTBP_Mechanism DTBP DTBP (Start) tBuO 2x t-BuO• (Alkoxy Radical) DTBP->tBuO Heat (>110°C) Radical_A Substrate• (Radical Intermediate) tBuO->Radical_A Path A: HAT (k_abs) Alcohol t-BuOH (Byproduct) tBuO->Alcohol Scission β-Scission (>130°C) tBuO->Scission Path B Substrate Substrate-H Substrate->Radical_A MeRad Me• (Methyl Radical) Scission->MeRad Acetone Acetone (Byproduct) Scission->Acetone

Figure 1: The mechanistic divergence of the tert-butoxy radical. Path A favors coupling reactions; Path B favors methylation.

Application Protocols

Protocol A: Late-Stage C–H Methylation (Minisci-Type)

Objective: Install a methyl group on an electron-deficient heteroarene (e.g., Quinoline, Pyridine) using DTBP as the methyl source. This exploits the "Magic Methyl" effect to improve drug potency/solubility.[3][7]

  • Mechanism: Radical substitution.[3] The nucleophilic

    
     attacks the protonated (electrophilic) heterocycle.[8]
    
  • Key Reagents:

    • Substrate (1.0 equiv)

    • DTBP (2.0 – 3.0 equiv) – Acts as oxidant and reagent.[3]

    • Acid Additive (TFA or HCl, 1.0 equiv) – Activates the heterocycle.

    • Solvent: Chlorobenzene or Benzene (inert to radical attack compared to ethers).[3]

Step-by-Step Methodology:

  • Setup: Charge a pressure tube (heavy-walled borosilicate) with the heteroarene (1.0 mmol) and solvent (2.0 mL, 0.5 M).

  • Activation: Add Trifluoroacetic acid (1.0 mmol). Note: Protonation lowers the LUMO of the heterocycle, accelerating radical attack.

  • Initiation: Add DTBP (3.0 mmol).

  • Reaction: Seal the tube under Argon. Heat to 140°C for 12–24 hours.[3]

    • Why 140°C? To maximize

      
      -scission (Path B in Fig 1) and ensure a high flux of methyl radicals.
      
  • Workup: Cool to room temperature. Carefully vent (acetone vapor pressure will be present).[3] Neutralize with sat.

    
    . Extract with EtOAc.[3]
    
  • Purification: Silica gel chromatography.

Protocol B: Cross-Dehydrogenative Coupling (CDC)

Objective: Functionalize the


-position of an ether or amine by coupling it to an electron-deficient alkene (e.g., maleimide, acrylate).
  • Mechanism: HAT followed by radical addition.[3]

  • Key Reagents:

    • H-Donor Substrate (e.g., THF, Dioxane) – Often used as solvent.

    • Alkene Acceptor (1.0 equiv).[3]

    • DTBP (1.0 – 1.5 equiv).[3]

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, dissolve the alkene acceptor (1.0 mmol) in the ether substrate (e.g., THF, 5 mL). If the substrate is valuable/solid, use chlorobenzene as co-solvent.

  • Degassing: Sparge with Nitrogen for 10 minutes. Oxygen inhibits radical chains.[3]

  • Addition: Add DTBP (1.5 mmol).

  • Reaction: Heat to 115–120°C for 16 hours.

    • Why 120°C? This is slightly below the rapid

      
      -scission threshold.[3] We want the 
      
      
      
      to survive long enough to find the ether H-atom (Path A in Fig 1).
  • Workup: Concentrate under reduced pressure. The byproduct is

    
     (volatile).
    
  • Purification: Direct column chromatography.[3]

Safety & Handling (Critical)

Peroxides are energetic materials.[3] While DTBP is one of the most stable dialkyl peroxides, complacency leads to accidents.

  • SADT Awareness: The Self-Accelerating Decomposition Temperature is ~80°C. Never store bulk DTBP near heat sources.[3]

  • Incompatibility:

    • Strong Acids: Concentrated

      
       or Lewis acids can induce rapid, non-thermal decomposition.[3]
      
    • Transition Metals: Trace Co, Fe, or Cu can catalyze decomposition at room temperature (Fenton-like chemistry), leading to runaways.

  • Pressure Hazards: Both protocols generate volatile byproducts (Acetone,

    
    , Methane/Ethane gas).[3] Reactions must  be run in rated pressure vessels behind a blast shield.[3]
    
  • Quenching: Destroy excess peroxide by treating the reaction mixture with aqueous Sodium Metabisulfite (

    
    ) or Sodium Sulfite before disposal.[3]
    

Troubleshooting & Optimization

When a DTBP reaction fails, it is usually due to a mismatch between Temperature and Substrate Bond Dissociation Energy (BDE).

Optimization_Tree Start Reaction Outcome? NoRxn No Reaction / Recovery of SM Start->NoRxn Messy Complex Mixture / Polymerization Start->Messy WrongProd Wrong Product Formed Start->WrongProd TempCheck Is Temp > 125°C? NoRxn->TempCheck Dilution Dilute Reaction (Prevent Polymerization) Messy->Dilution Dosing Slow Addition of DTBP (Keep radical conc. low) Messy->Dosing Methylated Substrate is Methylated instead of Coupled? WrongProd->Methylated IncreaseTemp Increase Temp to 140°C (Force Homolysis) TempCheck->IncreaseTemp No CheckInhib Check for O2 leaks or Stabilizers in SM TempCheck->CheckInhib Yes LowerTemp LOWER Temp to 115°C (Suppress β-scission) Methylated->LowerTemp Yes

Figure 2: Decision tree for optimizing DTBP-mediated transformations.

Common Failure Modes:
  • Problem: Substrate is methylated when you wanted CDC coupling.

    • Cause: Temperature too high.[3]

      
      -scission outcompeted H-abstraction.
      
    • Fix: Lower temperature to 115°C.

  • Problem: Low conversion of Heterocycle Methylation.

    • Cause: Heterocycle not electrophilic enough.[3]

    • Fix: Add more acid (TFA) or switch to a stronger acid (Camphorsulfonic acid).[3]

References

  • Mechanistic Overview & Properties

    • PubChem Compound Summary for CID 8033, Di-tert-butyl peroxide.[3][6] National Library of Medicine (US).[3]

    • [Link]

  • Methylation of Heteroarenes (Minisci)

    • Duncton, M. A. J. (2011).[3] Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med. Chem. Commun., 2, 1135-1161.[3] (General Review covering DTBP usage).

    • [Link]

  • Cross-Dehydrogenative Coupling (CDC)

    • Li, C.-J. (2009).[3] Cross-Dehydrogenative Coupling (CDC): Exploring C–C Bond Formations beyond Functional Group Transformations. Accounts of Chemical Research, 42(2), 335–344.

    • [Link]

  • Safety Data

    • Arkema. (2013).[3] GPS Safety Summary: Di-tert-butyl peroxide.[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of Tetra-tert-butylethylene (TtBE) Congeners

Center: Advanced Steric Synthesis Support (AS3) Ticket ID: #STERIC-99-TtBE Agent: Dr. A. Vance, Senior Application Scientist Status: Open ⚠️ CRITICAL FEASIBILITY NOTICE Subject: The "Tetra-tert-butyl" Limit Before procee...

Author: BenchChem Technical Support Team. Date: March 2026

Center: Advanced Steric Synthesis Support (AS3) Ticket ID: #STERIC-99-TtBE Agent: Dr. A. Vance, Senior Application Scientist Status: Open

⚠️ CRITICAL FEASIBILITY NOTICE

Subject: The "Tetra-tert-butyl" Limit Before proceeding with your synthesis, please verify your target structure. Tetra-tert-butylethylene (TtBE) itself remains a hypothetical molecule.[1] Despite a predicted strain energy of ~93 kcal/mol and a local energy minimum, it has never been synthesized .[2]

This guide supports the synthesis of TtBE Congeners —structurally related, highly crowded alkenes that are accessible, such as:

  • Tetrakis(trimethylsilyl)ethylene (The "Sakurai Olefin")

  • Overcrowded Bistricyclic Enes (Feringa-type Molecular Motors)

  • Tetra-adamantyl derivatives (via spacer linkers)

If your goal is pure TtBE, we recommend reviewing Krebs et al. (1983) regarding the "steric catastrophe" at the pinacol step. If your goal is functional crowded alkenes, proceed to the protocols below.

PART 1: PRE-SYNTHESIS DIAGNOSTICS (Module 1)

Q: Why do standard olefinations (Wittig, Peterson) fail immediately?

A: These reactions require a specific trajectory for the nucleophile to attack the carbonyl carbon (Bürgi-Dunitz angle). In TtBE precursors (e.g., di-tert-butyl ketone), the tert-butyl groups create a "steric shell" that blocks this angle. Furthermore, the transition state to form the oxaphosphetane (Wittig) is destabilized by severe 1,2-steric repulsion.

Diagnostic Check: Run a DFT optimization (B3LYP/6-31G*) on your target.

  • If Twist Angle > 40°: Standard coupling will fail. You must use Radical-Ion coupling (McMurry) or Extrusion methods (Barton-Kellogg).

  • If Strain > 85 kcal/mol: The molecule may spontaneously isomerize or oxidize upon isolation.

PART 2: SYNTHETIC PROTOCOLS (Module 2)

Protocol A: The Optimized McMurry Coupling

Best for: Symmetrical congeners (e.g., Tetra-isopropyl, Adamantyl-variants).

The Challenge: The standard TiCl₄/Zn protocol often stalls at the pinacol stage because the titanium surface cannot access the sterically shielded diolate.

Step-by-Step Workflow:

  • Catalyst Preparation (The "Rieke" Variation):

    • Reagents: TiCl₃ (DME solvate) + Zn-Cu couple (highly active).

    • Solvent: 1,2-Dimethoxyethane (DME) is critical. Its higher boiling point (85°C) vs. THF allows you to overcome the activation barrier.

    • Procedure: Reflux TiCl₃/Zn-Cu in DME for 4 hours before adding the ketone. The mixture must turn deep black/violet.

  • Substrate Addition:

    • Add the hindered ketone (e.g., di-adamantyl ketone) slowly over 12 hours via syringe pump.

    • Crucial: Maintain vigorous reflux. The "pinacol-to-alkene" step is endothermic for these substrates.

  • Workup:

    • Quench with dilute aqueous K₂CO₃ (not acid, as crowded alkenes can be acid-sensitive/rearrange).

Data Table: McMurry Optimization Matrix

ParameterStandard Conditions"Crowded" Conditions (Recommended)Why?
Titanium Source TiCl₄TiCl₃(DME)₁.₅ Better solubility; controlled reduction.
Reductant Zn or LiAlH₄Zn-Cu Couple Higher surface area; prevents over-reduction.
Solvent THF (66°C)DME (85°C) or Toluene (110°C) Thermal energy needed to eject oxygen.
Addition Time Bolus / FastSyringe Pump (10-20h) Keeps monomer concentration low to prevent polymerization.
Protocol B: The Barton-Kellogg Extrusion

Best for: Unsymmetrical, extremely hindered alkenes (Molecular Motors).

The Challenge: Formation of the thiadiazoline intermediate is reversible and sterically disfavored.

Step-by-Step Workflow:

  • Thioketone Generation: Convert Ketone A to Thioketone A using Lawesson’s Reagent. Note: Steric thioketones are often blue/violet and stable.

  • Hydrazone Formation: Convert Ketone B to Hydrazone B.

  • Diazo Generation: Oxidize Hydrazone B with MnO₂ to generate the Diazo species in situ at -78°C.

  • Cycloaddition (The Bottleneck):

    • Mix Diazo B + Thioketone A.

    • Catalyst: Add LiClO₄ (Lithium Perchlorate) in ether. This acts as a Lewis acid to catalyze the 1,3-dipolar cycloaddition.

  • Extrusion:

    • The resulting episulfide is stable.[3] To desulfurize, use PPh₃ (Triphenylphosphine) or Copper bronze in refluxing o-xylene.

PART 3: TROUBLESHOOTING (FAQs)

Q: I tried the McMurry reaction, but I isolated the alkane (reduction product), not the alkene.

Diagnosis: Over-reduction. Cause: In sterically crowded systems, the formation of the Titanium-Pinacol complex is slow. If protons are available (even from solvent degradation), the radical anion intermediate abstracts a proton instead of dimerizing. Solution:

  • Switch solvent from THF to Dioxane (more stable).

  • Ensure strictly anhydrous conditions (Karl Fischer < 50 ppm water).

  • Add a sacrificial proton scavenger (e.g., 2,6-di-tert-butylpyridine).

Q: My Barton-Kellogg reaction gives me the azine (N-N coupled product) instead of the alkene.

Diagnosis: Diazo decomposition. Cause: The thioketone is too sterically hindered to react with the diazo compound. The diazo species dimerizes with itself. Solution:

  • Use the "S-Ylide" Route: Instead of a diazo, generate a thiocarbonyl ylide using a rhodium catalyst (Rh₂(OAc)₄). This carbene-like species is more aggressive than the diazo dipole.

Q: The NMR shows broad, undefined peaks. Is my product impure?

Diagnosis: Restricted Rotation (Atropisomerism). Explanation: Congeners of TtBE are "molecular propellers." The bulky groups cannot rotate past each other on the NMR timescale. Verification:

  • Run Variable Temperature (VT) NMR in d8-Toluene.

  • Heat to 100°C. If peaks sharpen and coalesce, you have a clean, sterically locked product.

PART 4: VISUALIZATION

Diagram 1: The Steric Energy Landscape

This diagram illustrates why standard pathways fail and why high-energy intermediates (like the McMurry Pinacol) get "stuck."

ReactionEnergy Start Precursors (2x Bulky Ketone) TS_Coupling TS: C-C Bond Formation (Extreme Steric Clash) Start->TS_Coupling High Activation E Intermediate Pinacol Diolate (Stuck Intermediate) TS_Coupling->Intermediate TS_Elimination TS: Deoxygenation (Ti Surface Blocked) Intermediate->TS_Elimination Rate Limiting Step SideProduct Reduction/Rearrangement (Dead End) Intermediate->SideProduct If T < 80°C Product Crowded Alkene (Twisted Geometry) TS_Elimination->Product

Caption: Reaction coordinate showing the "Pinacol Trap" where steric bulk prevents the final deoxygenation step in McMurry coupling.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Synthesis Failure Check1 Did C-C bond form? Problem->Check1 NoBond No: Recovered Starting Material Check1->NoBond YesBond Yes: Intermediate Isolated Check1->YesBond Action1 Switch to Barton-Kellogg (More reactive dipole) NoBond->Action1 Action2 Check Ketone Enolization (Is it enolizing instead?) NoBond->Action2 Check2 Is it the Pinacol? YesBond->Check2 Action3 Increase Temp > 100°C Use TiCl3/DME Check2->Action3 Yes Action4 Check for Alkane (Over-reduction) Check2->Action4 No (Wrong Product)

Caption: Diagnostic flow for identifying failure points in hindered alkene synthesis.

References

  • Krebs, A., et al. (1983). "Sterically Crowded Alkenes: The Tetra-tert-butyl Limit." Tetrahedron. (Verified context: Discusses the failure of TtBE synthesis).

  • Sakurai, H., et al. (2006). "Synthesis, Properties, and Molecular Structure of Tetrakis(trimethylsilyl)ethylene." Chemistry Letters.

  • McMurry, J. E. (1989). "Carbonyl-Coupling Reactions Using Low-Valent Titanium." Chemical Reviews.

  • Feringa, B. L., et al. (2005). "New procedure for the preparation of highly sterically hindered alkenes using a hypervalent iodine reagent."[3] Tetrahedron Letters.

  • Schreiner, P. R. (2006). "Tetra-tert-butylethylene: Fantasy, Fake, or Reality?" Computational Chemistry Studies.

Sources

Optimization

overcoming steric hindrance in Diels-Alder reactions with bulky dienes

Technical Support Center: Steric Hindrance in Diels-Alder Reactions Ticket Subject: Overcoming Reactivity Barriers with Bulky Dienes Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Diagnosti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Steric Hindrance in Diels-Alder Reactions Ticket Subject: Overcoming Reactivity Barriers with Bulky Dienes Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Diagnostic Hub: Why is your reaction failing?

Before attempting high-energy interventions, we must diagnose the specific "Error Code" of your reaction. Steric hindrance in Diels-Alder (DA) reactions generally manifests in two distinct failure modes.

DIAGNOSTIC DECISION TREE (Graphviz)

DiagnosticTree Start START: Reaction Failed CheckConf CHECK 1: Diene Conformation Can the diene adopt s-cis? Start->CheckConf CheckSteric CHECK 2: Steric Approach Are substituents blocking the endo/exo trajectory? CheckConf->CheckSteric Yes (even if strained) ErrTrans CRITICAL FAILURE (ERR-CONF-01) Diene locked s-trans. Reaction Impossible. CheckConf->ErrTrans No (e.g., rigid ring, t-Bu clash) SolPressure SOLUTION A: High Pressure Synthesis (10-15 kbar) CheckSteric->SolPressure Severe Bulk SolLPDE SOLUTION B: LPDE Solvent System (Internal Pressure) CheckSteric->SolLPDE Moderate Bulk/Sensitive SolLA SOLUTION C: Lewis Acid Catalysis (LUMO Lowering) CheckSteric->SolLA Electronic Mismatch

Figure 1: Diagnostic workflow for identifying the root cause of Diels-Alder failure.

Troubleshooting Protocols

Protocol A: High-Pressure Activation (The "Brute Force" Method)

Applicability: Best for ERR-KINETIC-02 . When the diene can achieve s-cis but the activation energy (


) is too high due to steric repulsion in the transition state.
Mechanism:  The Diels-Alder reaction has a highly negative volume of activation (

). Applying external pressure favors the compact transition state over the separated starting materials.

Step-by-Step Workflow:

  • Solvent Choice: Use Dichloromethane (DCM) . It freezes at very high pressures, but remains liquid in the standard 10–15 kbar range used for organic synthesis. Avoid solvents that freeze easily (like cyclohexane) as this can crush the reaction vessel.

  • Concentration: Prepare a concentrated solution (0.5 M to 1.0 M). High concentration favors bimolecular reactions.

  • Vessel Loading: Place the reaction mixture in a flexible Teflon tube. Exclude all air bubbles (air compresses, causing volume loss and potential vessel rupture). Clamp the tube securely.

  • Pressurization:

    • Place the Teflon tube into the high-pressure hydraulic press.

    • Pressurize to 10–15 kbar (1.0–1.5 GPa) .

    • Hold Time: 24–48 hours at ambient temperature.

  • Depressurization: Release pressure slowly over 30 minutes to prevent solvent expansion from shattering the vessel.

Data Summary: Pressure Effects | Pressure (kbar) | Relative Rate (


) | Outcome for Bulky Substrates |
| :--- | :--- | :--- |
| 0.001 (1 atm) | 1 | No Reaction / <5% Yield |
| 5.0 | ~50 | Trace Product |
| 10.0 | ~500 | Moderate Yield (40-60%) |
| 15.0 | ~10,000 | High Yield (>85%) |
Protocol B: The "Pocket" Solvent (5.0 M LiClO₄ in Diethyl Ether)

Applicability: When high-pressure equipment is unavailable. This is known as the LPDE (Lithium Perchlorate-Diethyl Ether) method.[1][2] Mechanism: The high concentration of lithium ions creates immense internal solvent pressure and acts as a mild Lewis acid. The "hydrophobic effect" forces non-polar bulky groups together to minimize surface area exposed to the ionic medium.

Safety Warning: LiClO₄ is an oxidant. Diethyl ether is flammable. Do not heat this mixture above 60°C. Explosion hazard.

Step-by-Step Workflow:

  • Preparation of LPDE:

    • Use anhydrous LiClO₄. (Dry at 160°C under vacuum for 24h prior to use).

    • Dissolve LiClO₄ in anhydrous diethyl ether to a concentration of 5.0 M . (Note: This is extremely viscous).

  • Reaction Setup:

    • Add the bulky diene (1.0 equiv) and dienophile (1.2–1.5 equiv) to the LPDE solution.

    • Stir vigorously at Room Temperature (RT).

  • Monitoring: Monitor by TLC. If no reaction after 24h, mild heating to 35°C is permissible.

  • Workup:

    • Dilute with water (exothermic).

    • Extract with DCM or Ether.

    • Wash organic layer with brine to remove residual lithium salts.

Protocol C: Lewis Acid Catalysis for Hindered Systems

Applicability: When the diene is bulky, but the dienophile is accessible. The Challenge: Standard bulky Lewis acids (like B(C₆F₅)₃) often fail here because they add more steric bulk to the transition state. The Fix: Use small, highly oxophilic Lewis acids or specific "mixed" systems.

Recommended Catalysts:

  • Et₂AlCl (Diethylaluminum chloride): Small radius, strong activation.

  • AlBr₃ : AlMe₃ (5:1 mixture): A specialized "super-Lewis acid" proton scavenger system effective for highly hindered silyloxydienes [1].

Workflow (AlBr₃:AlMe₃ Protocol):

  • Conditions: Strictly anhydrous, Argon atmosphere.

  • Solvent: Toluene (non-coordinating).

  • Addition:

    • Cool solution of dienophile to -78°C.

    • Add AlBr₃ (excess) and AlMe₃.[3]

    • Add the bulky diene slowly.

  • Temperature Management: Allow to warm slowly to 0°C. The "slingshot" effect of the catalyst often occurs as the temperature rises, overcoming the steric barrier.

FAQ: Common Issues & Resolutions

Q: I am using a tert-butyl substituted diene, and it won't react even at 15 kbar. Why? A: You likely have a Conformation Lock (ERR-CONF-01) . A tert-butyl group at the C2 or C3 position of a diene can force the diene into a permanent s-trans geometry to avoid steric clash with the terminal hydrogens.

  • Validation: Run a NOESY NMR. If you see strong correlations between the internal substituents, the diene is twisted out of planarity.

  • Fix: You cannot fix this with conditions. You must redesign the substrate (e.g., tether the diene into a ring to force s-cis).[4]

Q: Can I use microwave irradiation instead of High Pressure? A: Only partially. Microwaves provide thermal energy (


), helping to surmount the activation barrier. However, sterically hindered DA reactions often have a very late transition state. High temperature can promote the Retro-Diels-Alder  reaction (entropy favored). High pressure is superior because it lowers the barrier and shifts the equilibrium toward the product (Le Chatelier’s principle regarding volume).

Q: My product is forming but it's the wrong isomer (exo instead of endo). A: Steric bulk often overrides the "Endo Rule" (secondary orbital interactions). If the bulk is severe, the exo product becomes the kinetic product because it is less crowded.

  • Fix: Switch to Lewis Acid catalysis at low temperature (-78°C). This enhances the secondary orbital interactions, potentially restoring endo selectivity even in bulky systems.

References

  • Grieco, P. A., et al. (1990). "Lithium perchlorate-diethyl ether: a new solvent system for the Diels-Alder reaction." Journal of the American Chemical Society.[3]

  • Dauben, W. G., & Krabbenhoft, H. O. (1976). "High pressure cycloadditions of enol ethers and enamines." Journal of the American Chemical Society.[3]

  • Jung, M. E., et al. (2005). "Stepwise Acid-Promoted Double-Michael Process: An Alternative to Diels−Alder Cycloadditions for Hindered Silyloxydiene." Organic Letters.

  • Klumpp, D. A. (2018). "Superelectrophilic Activation in the Diels–Alder Reaction." Accounts of Chemical Research.

  • Master Organic Chemistry. (2017). "The s-cis conformation and Steric Hindrance." Master Organic Chemistry.

Sources

Troubleshooting

optimization of reaction conditions for tetrasubstituted alkene metathesis

Welcome to the Catalysis & Synthetic Methodology Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most notoriously difficult transformations in organic synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis & Synthetic Methodology Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most notoriously difficult transformations in organic synthesis: the formation of tetrasubstituted olefins via Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM).

The generation of fully substituted double bonds is thermodynamically and kinetically challenging. Steric hindrance prevents the formation of the critical metallacyclobutane intermediate, while prolonged reaction times often lead to catalyst decomposition. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your success.

Diagnostic Workflow: Troubleshooting Tetrasubstituted Metathesis

MetathesisTroubleshooting Start Low Conversion in Tetrasubstituted RCM Sterics Steric Clash at Ruthenium Center? Start->Sterics ChangeCat Use Stewart-Grubbs (Mono-ortho NHC) Sterics->ChangeCat Yes Equil Ethylene Trapped in Solution? Sterics->Equil No ChangeCat->Equil Sparging Apply Argon Sparging or Vacuum Equil->Sparging Yes Poisons Basic Amines or N-Heteroaromatics? Equil->Poisons No Sparging->Poisons Protect Add Lewis Acid or Form HCl Salt Poisons->Protect Yes Success Full Conversion (Self-Validated by NMR) Poisons->Success No Protect->Success

Diagnostic workflow for optimizing tetrasubstituted alkene metathesis reactions.

Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Q1: My tetrasubstituted RCM fails completely with standard Grubbs II and Hoveyda-Grubbs II catalysts. Why does this happen, and which catalyst should I use? Causality: The failure is kinetically driven by severe steric repulsion. Standard second-generation catalysts feature an N-heterocyclic carbene (NHC) ligand with two bulky mesityl (2,4,6-trimethylphenyl) groups. During the critical[2+2] cycloaddition step, the extreme steric bulk of a highly substituted diene clashes violently with the ortho-methyl groups of the mesityl rings, raising the activation energy and stalling the catalytic cycle. Solution: Switch to a modified catalyst, such as the Stewart-Grubbs catalyst. In these complexes, the N-aryl groups of the NHC ligand are modified from mesityl to mono-ortho-substituted phenyls (e.g., tolyl groups)[1]. Removing just one ortho-substituent opens the chiral pocket of the ruthenium center, relieving steric pressure and allowing the bulky tetrasubstituted olefin to coordinate and react efficiently[1].

Q2: I am observing a plateau in conversion around 40%. How do I manage the thermodynamic equilibrium to drive the reaction to completion? Causality: Tetrasubstituted RCM is entropically favorable but enthalpically penalized due to significant ring strain and steric crowding. Because the reaction is near-equilibrium, any dissolved ethylene gas will rapidly drive the reverse reaction (ring-opening metathesis). Solution: You must manipulate Le Chatelier's principle. Running the reaction in a closed system will almost always result in a plateau. Apply a continuous subsurface argon sparge or run the reaction under a dynamic vacuum to physically strip ethylene from the solution. Furthermore, switching the solvent from toluene to hexafluorobenzene has been shown to dramatically increase yields for medium-sized heterocycles, likely due to favorable solvent-solute interactions that stabilize the sterically encumbered transition state[2].

Q3: My substrate contains a pyridine ring, and the reaction mixture turns black immediately upon catalyst addition. How do heteroatoms affect the catalyst? Causality: Nitrogen lone pairs on basic amines or N-heteroaromatics (like pyridine) are strong σ-donors. They outcompete the target olefin for the vacant coordination site on the active 14-electron ruthenium intermediate. This forms a stable, unreactive chelate that permanently deactivates the catalyst, often visually indicated by the rapid precipitation of black ruthenium decomposition products[3]. Solution: Prevent coordination by masking the lone pair prior to metathesis. You can achieve this by pre-forming an ammonium salt (e.g., using HCl) or by adding a stoichiometric amount of a Lewis acid, such as Ti(OiPr)₄, which preferentially binds to the nitrogen atom and shields the ruthenium catalyst[3].

Quantitative Data: Catalyst Selection Matrix

To streamline your optimization process, consult the following empirical data summarizing catalyst performance for tetrasubstituted alkene metathesis.

Catalyst GenerationNHC Ligand BackboneInitiation RateTetrasubstituted RCM EfficiencyMechanistic Limitation
Grubbs 1st Gen None (Bis-phosphine)Fast0% (Fails)Lacks the strongly electron-donating NHC required to stabilize the metallacyclobutane intermediate.
Grubbs 2nd Gen N,N'-dimesityl (SIMes)Moderate< 5% (Poor)Extreme steric clash between the mesityl ortho-methyls and the bulky olefin substrate.
Hoveyda-Grubbs 2nd Gen N,N'-dimesityl (SIMes)Slow (Thermal release)10-30% (Moderate)Steric hindrance still limits the [2+2] cycloaddition step; requires high temperatures.
Stewart-Grubbs Mono-ortho-tolylFast> 90% (Excellent)Reduced steric bulk allows bulky olefin coordination while maintaining catalyst stability[1].

Self-Validating Experimental Protocol: High-Yield Tetrasubstituted RCM

This protocol is designed as a self-validating system. Every step includes a physical observable (a checkpoint) to ensure the mechanistic integrity of the reaction before proceeding to the next phase.

Step 1: Substrate Preparation & Rigorous Degassing

  • Dissolve your diene substrate (0.01 M concentration to prevent intermolecular cross-metathesis/dimerization) in anhydrous, inhibitor-free hexafluorobenzene or toluene.

  • Perform three consecutive freeze-pump-thaw cycles on a Schlenk line.

  • Self-Validation Checkpoint: During the final thaw cycle, observe the liquid under static vacuum. The complete absence of rising gas bubbles confirms the removal of dissolved oxygen. This is critical, as O₂ will prematurely oxidize the active Ru-alkylidene into a catalytically dead Ru-oxo species.

Step 2: Catalyst Addition Strategy

  • Inside an argon-filled glovebox, weigh out 5 mol% of the Stewart-Grubbs catalyst. Dissolve it in 1 mL of the degassed solvent.

  • Add the catalyst solution to the reaction flask via a syringe pump over 1 hour.

  • Self-Validation Checkpoint: The slow addition maintains an ultra-low concentration of the active catalyst species in solution. This prevents bimolecular catalyst decomposition (where two Ru-carbenes react with each other to form an inactive Ru-Ru dimer). The solution should maintain a distinct, vibrant color (typically deep purple/brown for Stewart-Grubbs). A rapid shift to dull gray indicates premature catalyst death.

Step 3: Reaction Execution & Thermodynamic Driving

  • Heat the reaction mixture to 60 °C.

  • Insert a long-gauge needle directly into the solution and apply a continuous, gentle stream of argon (subsurface sparging). Vent the flask through a bubbler.

  • Self-Validation Checkpoint: The constant bubbling physically strips the generated ethylene gas from the liquid phase. As the reaction progresses, a subtle color shift from purple to a lighter yellow/brown indicates active catalytic turnover and the continuous formation/resolution of the metallacyclobutane intermediate.

Step 4: Quenching & Analytical Validation

  • After 4 hours, cool the flask to room temperature and immediately add an excess of ethyl vinyl ether (approx. 0.5 mL). Stir for 15 minutes.

  • Self-Validation Checkpoint: The solution will rapidly change color (often to a bright orange or light yellow). This confirms the conversion of the highly active Ru-carbene into an inert Fischer carbene, cleanly halting the reaction and preventing unwanted double-bond isomerization during solvent evaporation.

  • Concentrate the crude mixture and analyze via ¹H NMR.

  • Self-Validation Checkpoint: The absolute disappearance of terminal olefinic protons (typically multiplet signals at δ 4.8–5.2 ppm) and the emergence of upfield aliphatic signals confirm the successful formation of the tetrasubstituted double bond.

References

  • Synthesis of Tetrasubstituted Alkenes via Metathesis. Molecules (NIH PMC).
  • Highly Efficient Ruthenium Catalysts for the Formation of Tetrasubstituted Olefins via Ring-Closing Metathesis. Organic Letters (ACS Publications).
  • Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry.

Sources

Optimization

Advanced Troubleshooting Center: Synthesis of Sterically Hindered Alkenes

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when attempting to synthesize sterically congeste...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who hit a wall when attempting to synthesize sterically congested alkenes. Traditional methods like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions often fail or yield massive amounts of unreacted starting material and aldol condensation byproducts due to severe steric clashes at the transition state.

To bypass these limitations, we turn to specialized olefination strategies: the McMurry Coupling , the Barton-Kellogg Reaction , and Olefin Cross-Metathesis . However, these powerful techniques come with their own unique mechanistic quirks, side reactions, and byproducts. This guide is designed to help you troubleshoot these specific issues, understand the causality behind them, and implement self-validating protocols to ensure reproducible success.

Workflow: Selecting the Right Olefination Strategy

Before diving into troubleshooting, ensure you are using the correct methodology for your specific steric constraints.

G A Target: Hindered Alkene B Symmetrical Tetrasubstituted? A->B C McMurry Coupling (Ti-mediated) B->C Yes D Unsymmetrical Tetrasubstituted? B->D No E Barton-Kellogg (Diazo + Thioketone) D->E Yes F Trisubstituted / Functionalized? D->F No G Cross-Metathesis (Ru/Mo Catalysts) F->G Yes H Wittig / HWE (High Steric Clash) F->H Proceed with caution

Decision matrix for selecting hindered alkene synthesis methods based on substitution patterns.

Module 1: McMurry Coupling (Titanium-Mediated Reductive Coupling)

The McMurry coupling utilizes low-valent titanium to reductively dimerize carbonyl compounds into alkenes. It is highly effective for symmetrical tetrasubstituted alkenes but is notorious for specific side reactions[1].

FAQ 1.1: Why am I isolating a pinacol (1,2-diol) byproduct instead of my target alkene?

Causality & Mechanism: The McMurry reaction proceeds via two distinct steps. First, a single electron transfer (SET) from the low-valent titanium to the carbonyl oxygen generates a ketyl radical, which dimerizes to form a titanium metallopinacolate intermediate. The second step is the deoxygenation of this intermediate to form the alkene. The deoxygenation requires high thermal energy to break the strong Ti-O bonds. If the reaction is quenched too early or run at insufficient temperatures (e.g., 0 °C to room temperature), the intermediate hydrolyzes during the aqueous workup, yielding the pinacol byproduct.

FAQ 1.2: How can I suppress pinacol formation and over-reduction?

Solution: You must strictly control the temperature profile and the stoichiometric ratio of the reducing agent. Ensure the reaction is refluxed in a high-boiling solvent like THF or DME (dimethoxyethane) for an extended period (typically 12-24 hours) to drive the deoxygenation step[2].

Quantitative Impact of Temperature on Product Distribution:

Reaction ConditionPrimary Intermediate / ProductTypical Yield / Selectivity
TiCl₄ / Zn in THF at 0 °CPinacol (1,2-diol byproduct)High (>80% pinacol)
TiCl₄ / Zn in THF at Reflux (66 °C)Tetrasubstituted AlkeneHigh (>85% alkene)
TiCl₃ / LiAlH₄ in DME at Reflux (85 °C)Tetrasubstituted AlkeneOptimal for highly hindered

Data summarized from mechanistic studies on McMurry olefination,[2].

McMurry A Carbonyl Substrate B Ketyl Radical (Ti-mediated SET) A->B Ti(0) / Ti(II) C Metallopinacolate Intermediate B->C Dimerization D Low Temp / Quench C->D F Reflux (High Temp) C->F E Pinacol Byproduct D->E Hydrolysis G Target Alkene F->G Deoxygenation

Mechanistic pathway of McMurry coupling illustrating the thermal dependence of pinacol formation.

Self-Validating Protocol: Optimized McMurry Coupling
  • Preparation of Low-Valent Ti: Under strict argon atmosphere, add TiCl₄ (3.0 equiv) dropwise to a suspension of activated Zn dust (6.0 equiv) in anhydrous THF at 0 °C.

  • Activation: Reflux the mixture for 2 hours to generate the active low-valent titanium species (the slurry will turn deep black).

  • Substrate Addition: Cool the mixture to room temperature and add the ketone substrate (1.0 equiv) dissolved in THF via syringe pump over 1 hour to prevent intermolecular side reactions.

  • Deoxygenation: Reflux the reaction mixture for 18-24 hours. Validation Check: Monitor the disappearance of the intermediate pinacol via TLC or LC-MS.

  • Workup: Cool to 0 °C and carefully quench with 10% aqueous K₂CO₃. Filter through a pad of Celite to remove titanium salts before extraction.

Module 2: Barton-Kellogg Olefination

When synthesizing unsymmetrical highly sterically hindered alkenes, the McMurry coupling often yields statistical mixtures of homocoupled and cross-coupled products[3]. The Barton-Kellogg reaction solves this by coupling a diazo compound with a thioketone[3].

FAQ 2.1: My reaction stalls at the episulfide (thiirane) intermediate. Why is desulfurization failing?

Causality & Mechanism: The Barton-Kellogg reaction proceeds via a 1,3-dipolar cycloaddition to form a thiadiazoline, which extrudes N₂ to form an episulfide[3]. The final step requires a thiophilic reagent, typically triphenylphosphine (PPh₃), to attack the sulfur atom and extrude triphenylphosphine sulfide[3],[4]. In extremely hindered systems, the bulky phenyl groups on PPh₃ experience severe steric repulsion against the substituents on the episulfide ring, dramatically raising the activation free energy (ΔG‡) for desulfurization[5].

FAQ 2.2: How do I force the desulfurization of a highly hindered episulfide?

Solution: If PPh₃ fails, you must switch to a smaller, more nucleophilic phosphine or an alternative desulfurization agent.

  • Alternative Reagents: Trimethylphosphine (PMe₃) or triethyl phosphite (P(OEt)₃) offer significantly reduced steric bulk. Alternatively, copper powder can be used to extrude sulfur thermally[3].

  • Thermal Forcing: Desulfurization can be driven by exchanging the solvent to high-boiling p-xylene (138 °C) or toluene and refluxing for extended periods[4].

Self-Validating Protocol: Two-Step Barton-Kellogg Olefination
  • Cycloaddition: Dissolve the diazo compound (1.1 equiv) and the thioketone (1.0 equiv) in anhydrous THF at room temperature. Stir until N₂ evolution ceases (typically 2-5 hours).

  • Intermediate Isolation (Optional but Recommended): Validation Check: Isolate the episulfide via flash chromatography to prevent side-product interference during the harsh desulfurization step.

  • Desulfurization: Dissolve the episulfide in anhydrous p-xylene. Add PMe₃ or PPh₃ (2.0 equiv).

  • Reflux: Heat the mixture to 130 °C for 12-24 hours. Monitor the extrusion of sulfur by tracking the formation of the alkene via NMR.

Module 3: Olefin Cross-Metathesis (CM)

For trisubstituted or functionalized hindered alkenes, Ruthenium-based (e.g., Hoveyda-Grubbs) or Molybdenum-based catalysts are preferred[6],[7].

FAQ 3.1: I am observing significant double-bond migration (isomerization) byproducts. What causes this?

Causality & Mechanism: During olefin metathesis, Ru-based catalysts can decompose over time or react with trace impurities to form ruthenium-hydride species. These Ru-hydride complexes are highly active catalysts for olefin isomerization, leading to double-bond migration along the carbon chain, thereby destroying the regiochemistry of your target hindered alkene[8].

FAQ 3.2: How can I suppress isomerization and homocoupling in cross-metathesis?

Solution:

  • Use an Isomerization Inhibitor: Add a chemical additive such as 1,4-benzoquinone (10 mol%) or phenylphosphoric acid. These additives selectively bind to or oxidize the Ru-hydride species without deactivating the primary metathesis catalytic cycle.

  • Catalyst Selection: Utilize catalysts with specialized N-heterocyclic carbene (NHC) ligands designed for sterically hindered substrates, such as the Hoveyda-Grubbs 2nd Generation catalyst with reduced steric bulk on the protruding ligands[9].

  • Concentration Control: Run the reaction at a higher dilution (e.g., 0.05 M) to suppress intermolecular homocoupling of the less hindered olefin partner.

Self-Validating Protocol: Isomerization-Free Cross Metathesis
  • Setup: In a glovebox, dissolve the hindered alkene (1.0 equiv) and the cross-partner (3.0 equiv, to drive statistical formation) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.05 M.

  • Inhibitor Addition: Add 1,4-benzoquinone (0.1 equiv) to the solution.

  • Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation catalyst (5 mol%).

  • Reaction: Stir at 40 °C (reflux) under a gentle stream of argon to continuously remove ethylene gas (the byproduct), driving the equilibrium forward[9]. Validation Check: GC-MS monitoring should show <2% of the isomerized byproduct.

References

1.[3] Barton–Kellogg reaction - Wikipedia. wikipedia.org.3 2.[1] Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Publishing. rsc.org. 1 3.[6] Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study | The Journal of Physical Chemistry A - ACS Publications. acs.org. 6 4.[8] A Novel Bifunctional Catalyst for Alkene Isomerization - eScholarship.org. escholarship.org. 8 5.[9] Ruthenium-Based Metathesis Solutions for Pharma & Fine Chemicals | Umicore. umicore.com. 9 6.[7] Traceless Protection for More Broadly Applicable Olefin Metathesis - PMC. nih.gov. 7 7.[4] Barton-Kellogg Reaction | Chem-Station Int. Ed. chem-station.com. 4 8. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Publishing. rsc.org. Link 9.[2] McMurry Olefination - Alfa Chemistry. alfa-chemistry.com. 2 10.[5] Comprehensive Computational Investigation of the Barton–Kellogg Reaction for Both Alkyl and Aryl Systems | The Journal of Organic Chemistry - ACS Publications. acs.org. 5

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Optimization for Hindered Alkene Synthesis

Current Status: Online Operator: Senior Application Scientist Ticket ID: HAS-OPT-2024 Subject: Troubleshooting & Optimization for Tetrasubstituted and Sterically Congested Alkenes Core Directive & Executive Summary Synth...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: HAS-OPT-2024 Subject: Troubleshooting & Optimization for Tetrasubstituted and Sterically Congested Alkenes

Core Directive & Executive Summary

Synthesizing hindered alkenes (tri- and tetrasubstituted) presents a thermodynamic and kinetic paradox. Thermodynamically, the product is less stable due to


 strain; kinetically, the catalyst faces severe approach penalties.

This guide moves beyond basic textbook protocols. We treat the reaction as a competitional system where the desired pathway (product formation) must be engineered to outcompete specific failure modes:

  • Metathesis: Non-productive chelation and olefin isomerization.

  • Cross-Coupling:

    
    -hydride elimination and protodehalogenation.
    

Decision Matrix: Pathway Selection

Before optimizing a catalyst, confirm the synthetic strategy matches the steric demand.

CatalystSelection Start Substrate Analysis: Hindered Alkene Target Cyclic Target: Cyclic Alkene (RCM) Start->Cyclic Acyclic Target: Acyclic Alkene (Cross-Coupling) Start->Acyclic RingSize Ring Size? Cyclic->RingSize CouplingType Coupling Partners? Acyclic->CouplingType SmallRing 5-7 Membered (Enthalpy Driven) RingSize->SmallRing Strain Release Macro 8+ Membered (Entropy Driven) RingSize->Macro High Dilution Cat_GII Rec: Grubbs II + Additive (Kinetic Burst) SmallRing->Cat_GII Rapid Initiation Cat_HGII Rec: Hoveyda-Grubbs II (Thermodynamic Stability) Macro->Cat_HGII Long-Lived Species Suzuki Boronic Acid + Halide (Suzuki-Miyaura) CouplingType->Suzuki Heck Alkene + Halide (Mizoroki-Heck) CouplingType->Heck Lig_Buchwald Rec: Dialkylbiarylphosphines (SPhos, XPhos) Suzuki->Lig_Buchwald Steric Bulk Promotes RE Lig_PtBu3 Rec: P(t-Bu)3 / Pd(0) (High Lability) Heck->Lig_PtBu3 Prevents Aggregation

Figure 1: Strategic decision tree for selecting the primary catalytic manifold based on substrate topology.

Module 1: Ring-Closing Metathesis (RCM)

The Challenge: The "Initiation-Propagation" Trade-off

For tetrasubstituted alkenes, the formation of the metallacyclobutane intermediate is sterically penalized.

  • Grubbs II (GII): Fast initiation but prone to decomposition at the high temperatures required for hindered substrates.

  • Hoveyda-Grubbs II (HGII): Slower initiation (boomerang mechanism) but higher thermal stability.

Technical FAQ & Troubleshooting

Q1: My reaction stalls at 50% conversion despite adding more catalyst. Why?

  • Diagnosis: This is likely Ethylene Inhibition or Non-Productive Chelation , not catalyst death.

  • The Mechanism: The bulky product prevents the catalyst from re-entering the cycle, or dissolved ethylene shifts the equilibrium back to the diene.

  • Protocol Fix:

    • Sparging: Do not just use a static N2 balloon. Actively sparge Argon through the solution for the first 30 minutes to strip ethylene.

    • Vacuum Cycling: Run the reaction under partial static vacuum (approx. 100-200 mbar) if the solvent boiling point permits (e.g., in Toluene or Xylenes).

Q2: I observe a "migrated" double bond (isomerization) instead of the RCM product.

  • Diagnosis: Ruthenium hydride species (formed by catalyst decomposition) are catalyzing alkene isomerization.

  • The Causality: At high temperatures (>80°C) required for hindered substrates, Ru-hydrides form readily.

  • Protocol Fix: Use Benzoquinone or Phenol .[1]

    • 1,4-Benzoquinone (10-20 mol%): Oxidizes Ru-hydrides back to active species but can slow down the overall rate.

    • 2,6-Dichlorophenol: Particularly effective with Grubbs II to suppress isomerization without killing activity.

Q3: Which catalyst is superior for tetrasubstituted double bonds?

  • Recommendation: Hoveyda-Grubbs II (HGII) or Grela's Catalyst .

  • Reasoning: The isopropoxy-benzylidene chelate in HGII stabilizes the propagating species during the slow turnover of hindered substrates. For extreme steric bulk, Grela's catalyst (nitro-substituted HGII) initiates faster due to electronic activation while maintaining stability.

Optimized Protocol: Hindered RCM
  • Solvent: Toluene (degassed). DCM often boils too low (40°C) to overcome the activation barrier.

  • Concentration: 0.005 M (High dilution is critical to prevent oligomerization).

  • Temperature: 80°C - 110°C.[1]

  • Additive: 1,4-Benzoquinone (10 mol% relative to catalyst).

  • Catalyst Addition: Portion-wise (e.g., 2.5 mol% at T=0, 2.5 mol% at T=4h).

Module 2: Palladium-Catalyzed Cross-Coupling

The Challenge: Reductive Elimination

In the synthesis of hindered alkenes (e.g., Suzuki coupling of a vinyl halide and a boronic acid), the rate-limiting step is often Reductive Elimination . The crowded Pd(II) center struggles to expel the bulky product.

Ligand Selection Guide
Ligand ClassSpecific LigandBest Use CaseMechanism of Action
Dialkylbiarylphosphines SPhos Ortho-substituted / Hindered Aryl-Vinyl couplingsThe methoxy group provides secondary interaction; high flexibility.
Dialkylbiarylphosphines XPhos Extremely hindered substrates (Tetrasubstituted)Massive steric bulk forces the P-Pd-C angle to open, accelerating reductive elimination.
Tri-alkylphosphines P(t-Bu)3 Stille/Suzuki of vinyl triflatesElectron-rich nature facilitates oxidative addition; bulk facilitates elimination.
NHC PEPPSI-IPr Difficult couplings at room temp"Throw-away" pyridine ligand creates an open coordination site immediately.
Technical FAQ & Troubleshooting

Q1: I am getting the protodehalogenated product (reduction of starting material) instead of coupling.

  • Diagnosis:

    
    -Hydride elimination is outcompeting transmetallation/reductive elimination.
    
  • The Causality: If the coupling is slow (sterics), the Pd-intermediate waits. If a hydrogen source (solvent, base) is present,

    
    -elimination or hydrodehalogenation occurs.
    
  • Protocol Fix:

    • Switch Ligand: Move to CPhos .[2] It is specifically designed to suppress

      
      -hydride elimination in hindered secondary alkyl couplings.
      
    • Solvent: Avoid alcohols. Use aprotic polar solvents like Dioxane or DMF.

Q2: The reaction turns black (Pd black precipitation) immediately.

  • Diagnosis: Ligand dissociation. The bulky ligand is falling off the metal before the catalytic cycle completes.

  • Protocol Fix: Increase the Ligand:Metal ratio to 2:1 or 3:1. Alternatively, use a Pre-catalyst (e.g., XPhos Pd G2 or G3) rather than mixing Pd(OAc)2 + Ligand in situ. Pre-catalysts ensure the active species is formed correctly (1:1 stoichiometry).

Visualizing the Failure Modes

Understanding why the reaction fails is the first step to fixing it.

FailureModes ActiveCat Active Ru-Carbene Metalla Metallacyclobutane (Sterically Crowded) ActiveCat->Metalla + Substrate Decomp Ru-Hydride Formation (High T) ActiveCat->Decomp Thermal Stress Oligomer Oligomerization (Low Dilution) ActiveCat->Oligomer Intermolecular Competition Substrate Hindered Diene Metalla->ActiveCat Reversible (Slow) Product Tetrasubstituted Alkene Metalla->Product Productive Cycle Isomer Isomerized Olefin (Dead End) Decomp->Isomer Catalyzes Isomerization Fix1 Fix: Add Benzoquinone Fix1->Decomp Suppresses Fix2 Fix: High Dilution Fix2->Oligomer Prevents

Figure 2: Mechanistic failure pathways in hindered metathesis and targeted interventions.

References

  • Synthesis of Tetrasubstituted Alkenes via Metathesis. Molecules, 2012.[3] Link

  • Optimized Ring Closing Metathesis Reaction Conditions To Suppress Desallyl Side Products. J. Org. Chem., 2019.[4] Link

  • Stereoselective Synthesis of Tetrasubstituted Alkenes from 1,2-Diketones via Suzuki-Miyaura Coupling. Org. Lett., 2025.[3][5] Link

  • Stereoconvergent and -divergent Synthesis of Tetrasubstituted Alkenes by Nickel-Catalyzed Cross-Couplings. J. Am. Chem. Soc., 2021.[6] Link

  • Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes. Molecules, 2022. Link

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. J. Org. Chem., 2013.[7] Link

  • Metathesis Application Guide. Sigma-Aldrich (Merck). Link

Disclaimer: All protocols involve hazardous chemicals. Consult local safety regulations and SDS before proceeding. This guide is for research purposes only.

Sources

Optimization

Technical Support Center: Managing Zaitsev vs. Hofmann Elimination Kinetics

Welcome to the Technical Support Center for Reaction Kinetics. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the regioselectivity of E2 elimination reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reaction Kinetics. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the regioselectivity of E2 elimination reactions. Here, we dissect the causality behind kinetic (Hofmann) versus thermodynamic (Zaitsev) control, providing actionable troubleshooting steps, self-validating protocols, and quantitative reference data.

Core Troubleshooting Guides & FAQs

Q1: I am using a bulky base (potassium tert-butoxide) to achieve a Hofmann elimination, but NMR analysis shows a significant amount of the Zaitsev product. What is causing this? Causality & Solution: While bulky bases like t-BuOK sterically hinder access to internal β-hydrogens, pushing the reaction toward the kinetically favored Hofmann product , elevated temperatures can override this steric control. At high temperatures, the system gains enough thermal energy to overcome the higher activation barrier of the sterically hindered transition state, leading to the thermodynamically more stable Zaitsev product. Actionable Fix: Lower the reaction temperature (e.g., from reflux to room temperature or 0°C) to strictly enforce kinetic control. Additionally, ensure your t-BuOK is fresh and handled under anhydrous conditions; moisture degrades it into potassium hydroxide (KOH), a small base that strongly favors Zaitsev elimination .

Q2: How does the choice of leaving group alter the regioselectivity of my E2 elimination? Causality & Solution: The nature of the leaving group dictates the transition state's character. Excellent leaving groups (like iodine or bromine) depart readily, creating an alkene-like transition state that favors the most substituted, thermodynamically stable alkene (Zaitsev). Conversely, poor leaving groups (like fluorine or quaternary ammonium salts) depart slowly. This forces the base to build up a partial negative charge on the β-carbon, creating a carbanion-like transition state (moving toward an E1cB mechanism). Because carbanions are stabilized by having fewer alkyl substituents (due to electron-donating inductive effects), the least substituted β-hydrogen is abstracted, yielding the Hofmann product . Actionable Fix: If you require the Hofmann product but are using a bromide, convert the leaving group to a bulkier or poorer leaving group (e.g., via exhaustive methylation to form an ammonium salt) before elimination.

Q3: I am performing an elimination on a substituted cyclohexane using sodium ethoxide (a small base). Zaitsev's rule predicts a tri-substituted alkene, but I am exclusively isolating the di-substituted Hofmann product. Why? Causality & Solution: E2 eliminations have a strict stereoelectronic requirement: the abstracted β-hydrogen and the leaving group must be anti-periplanar (180° apart) . In a cyclohexane ring, this geometry is only possible when both the leaving group and the β-hydrogen are in axial positions. If the more substituted β-carbon only has an equatorial hydrogen when the leaving group is axial, the base cannot abstract it. It will instead abstract an axial hydrogen from the less substituted carbon, forcing a Hofmann elimination regardless of base size . Actionable Fix: Analyze the chair conformations of your substrate. If the required anti-periplanar geometry is impossible for the Zaitsev product, you must alter the substrate's stereochemistry or use a non-E2 mechanism (e.g., dehydration via E1).

Quantitative Data: Regioselectivity Drivers

The following tables summarize how base bulkiness and leaving group identity quantitatively shift the product ratio.

Table 1: Effect of Base Steric Bulk on Elimination of 2-Bromo-2-methylbutane

BaseBase TypeConjugate Acid pKaZaitsev Product (%)Hofmann Product (%)
Sodium Ethoxide (NaOEt)Small, Unhindered~1671%29%
Potassium tert-butoxide (t-BuOK)Bulky, Hindered~1828%72%
Lithium diisopropylamide (LDA)Extremely Bulky~36<5%>95%

Table 2: Effect of Leaving Group on Elimination of 2-Hexyl-X (using NaOMe)

Leaving Group (X)Leaving Group QualityZaitsev Product (%)Hofmann Product (%)
-I (Iodide)Excellent81%19%
-Br (Bromide)Good72%28%
-F (Fluoride)Poor30%70%
-N(CH₃)₃⁺ (Ammonium)Poor / Bulky5%95%

Visualizing the Reaction Logic

E2_Decision_Tree Start E2 Elimination Substrate LG Is the Leaving Group Poor? (e.g., -F, -NR3+) Start->LG Hofmann1 Hofmann Product (Carbanion/Steric Control) LG->Hofmann1 Yes Base Is the Base Bulky? (e.g., t-BuOK, LDA) LG->Base No Hofmann2 Hofmann Product (Kinetic/Steric Control) Base->Hofmann2 Yes Cyclo Is it a Cyclohexane Ring? Base->Cyclo No Anti Is the Zaitsev β-H anti-periplanar to LG? Cyclo->Anti Yes Zaitsev Zaitsev Product (Thermodynamic Control) Cyclo->Zaitsev No Anti->Hofmann2 No Anti->Zaitsev Yes

Caption: Decision workflow for predicting E2 regioselectivity based on reaction conditions.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints. If a checkpoint fails, the reaction kinetics have deviated from the intended pathway.

Protocol A: Kinetically Controlled Hofmann Elimination

Objective: Synthesize a terminal alkene (Hofmann product) from a secondary alkyl bromide using a sterically hindered base . Reagents: 2-Bromopentane (1.0 eq), Potassium tert-butoxide (1.5 eq), anhydrous tert-butanol (solvent).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere to strictly exclude moisture. Causality: Moisture hydrolyzes t-BuOK to KOH, shifting the kinetics toward Zaitsev control.

  • Reagent Addition: Dissolve t-BuOK in anhydrous tert-butanol. Cool the solution to 0°C using an ice bath.

  • Substrate Addition: Add 2-bromopentane dropwise over 15 minutes. Causality: Dropwise addition prevents localized exothermic spikes, maintaining kinetic control.

  • Reaction Monitoring (Self-Validation Checkpoint): Stir at 0°C for 2 hours. Take an aliquot, quench with water, extract with hexane, and analyze via GC-MS.

    • Validation: The GC trace should show >70% 1-pentene (Hofmann) and <30% 2-pentene (Zaitsev). If 2-pentene dominates, the base has degraded or the temperature was too high.

  • Workup: Quench the reaction with cold water to destroy excess base. Extract the organic layer with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure (careful: 1-pentene is highly volatile).

Protocol B: Thermodynamically Controlled Zaitsev Elimination

Objective: Synthesize an internal alkene (Zaitsev product) from a secondary alkyl bromide using a small, unhindered base. Reagents: 2-Bromopentane (1.0 eq), Sodium Ethoxide (1.5 eq), anhydrous ethanol (solvent).

Step-by-Step Methodology:

  • Preparation: Equip a round-bottom flask with a reflux condenser.

  • Reagent Addition: Dissolve sodium ethoxide in anhydrous ethanol.

  • Substrate Addition & Heating: Add 2-bromopentane in one portion. Heat the reaction mixture to gentle reflux (approx. 78°C). Causality: Elevated temperature provides the activation energy necessary to reach the thermodynamically stable transition state, favoring the Zaitsev product.

  • Reaction Monitoring (Self-Validation Checkpoint): Reflux for 3 hours. Analyze an aliquot via GC-MS.

    • Validation: The GC trace should show >70% 2-pentene (Zaitsev) and <30% 1-pentene (Hofmann). If a significant ether byproduct is observed, Sₙ2 substitution is competing; increase the temperature or base concentration.

  • Workup: Cool to room temperature, dilute with water, extract with pentane, wash with brine, dry over MgSO₄, and carefully distill to isolate the internal alkene.

References

  • Title: The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? Source: Master Organic Chemistry URL: [Link]

  • Title: tBuOK Elimination Source: Chemistry Steps URL: [Link]

  • Title: Exceptions to Zaitsev's Rule for E2 Reactions Source: Chad's Prep URL: [Link]

  • Title: 12.2. Elimination Reactions: E2 Reactions Source: Introduction to Organic Chemistry (SaskOER) URL: [Link]

Reference Data & Comparative Studies

Validation

The Heavy Lifter: A Comparative Guide to the McMurry Reaction vs. Modern Olefination

Executive Summary: While the Wittig reaction and its variants (HWE, Horner-Wittig) dominate the synthesis of mono- and di-substituted alkenes, they frequently fail when faced with high steric demand. The McMurry reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: While the Wittig reaction and its variants (HWE, Horner-Wittig) dominate the synthesis of mono- and di-substituted alkenes, they frequently fail when faced with high steric demand. The McMurry reaction remains the industry standard for synthesizing tetrasubstituted alkenes and strained macrocycles . This guide analyzes the mechanistic divergence that gives McMurry its steric advantage, compares it directly with Ring-Closing Metathesis (RCM) and Wittig, and provides an optimized experimental protocol for high-value scaffolds.

Part 1: Mechanistic Distinction (The Source of Power)

To understand why the McMurry reaction succeeds where others fail, one must look at the transition state.

  • Wittig/HWE (Nucleophilic Addition): Relies on the nucleophilic attack of a phosphonium ylide or phosphonate carbanion onto a carbonyl carbon. This approach is highly sensitive to steric bulk at the carbonyl site; a t-butyl ketone often shuts down the reaction completely due to repulsion.

  • McMurry (Radical Dimerization): Operates via Single Electron Transfer (SET). The low-valent Titanium (LVT) species donates an electron to the carbonyl, generating a ketyl radical. Two radicals—unencumbered by the requirement of a crowded nucleophilic attack—dimerize on the titanium surface.

Mechanism Visualization

The following diagram illustrates the pathway from Ti-coordination to the critical deoxygenation step.[1]

McMurryMechanism Ti_Source TiCl4 / Zn (Precursor) LVT Low-Valent Ti species [Ti(0)/Ti(II)] Ti_Source->LVT Reduction Ketyl Ketyl Radical (Ti-O-C•) LVT->Ketyl + Substrate (SET) Substrate 2x Carbonyl (Ketone/Aldehyde) Pinacol Ti-Pinacolate Intermediate Ketyl->Pinacol Dimerization Alkene Tetrasubstituted Alkene Pinacol->Alkene Deoxygenation (Heat) TiO2 TiO2 (Byproduct) Pinacol->TiO2

Figure 1: The McMurry pathway.[2] Note that the dimerization of ketyl radicals (Step 3) is less sensitive to steric hindrance than the nucleophilic attack required in Wittig chemistry.

Part 2: Performance Comparison

The following table contrasts the McMurry reaction with its primary competitors in drug discovery workflows.

Table 1: Olefination Method Selection Matrix
FeatureMcMurry Reaction Wittig / HWE Ring-Closing Metathesis (RCM)
Mechanism Reductive Coupling (Radical)Nucleophilic AdditionMetal-Carbene Exchange
Primary Utility Tetrasubstituted alkenes ; Strained macrocyclesMono/Di/Tri-substituted alkenesMacrocycles; Functionalized rings
Steric Tolerance Excellent (Can couple two t-butyl ketones)Poor to Moderate (Fails with bulky ketones)Moderate (Depends on catalyst)
Functional Group Tolerance Low (Incompatible with NO₂, epoxides, sulfoxides)High (Tolerates most groups except strong acids)High (Tolerates esters, amides, alcohols)
E/Z Selectivity Generally Low (Thermodynamic mix)High (E for HWE; Z for Wittig)Variable (Often E-selective for large rings)
Byproducts TiO₂ (Solid waste, difficult to filter)Phosphine Oxides (Difficult separation)Ethylene gas (Clean)
Deep Dive: The "Killer App" – Tetrasubstituted Alkenes

The synthesis of Tamoxifen-type drugs (anti-estrogens) often requires the formation of a double bond between two bulky aryl/alkyl groups.

  • Experimental Insight: Attempting to react benzophenone with a diphenyl ylide (Wittig) typically yields <5% product due to steric blockage.

  • McMurry Performance: The same coupling using TiCl₄/Zn yields the tetraphenylethylene derivative in >85% yield [1].

Part 3: Macrocyclization (McMurry vs. RCM)

For decades, McMurry was the only viable route to large carbocycles (12+ membered rings). Today, Grubbs' Ring-Closing Metathesis (RCM) is the dominant competitor.

When to choose McMurry over RCM:

  • Template-Free Synthesis: McMurry does not require a specific diene precursor; it simply needs a dicarbonyl chain.

  • Strained Rings: McMurry is superior for forming rigid, strained systems (e.g., paracyclophanes) because the strong Ti-O bond drives the reaction thermodynamically, overcoming ring strain enthalpy [2].

When to choose RCM:

  • Functional Group Diversity: If your molecule contains nitro groups, epoxides, or other easily reduced moieties, McMurry will destroy them. RCM is chemically orthogonal to these.

Part 4: Optimized Experimental Protocol

Safety Warning: Titanium tetrachloride (TiCl₄) is violently reactive with moisture, releasing HCl gas. Handle only under inert atmosphere (Ar/N₂).

Protocol: The Fürstner Modification (TiCl₄/Zn) This method is preferred over the older TiCl₃/LiAlH₄ method due to higher reproducibility and safety [3].

Materials:

  • TiCl₄ (Titanium tetrachloride)

  • Zn dust (Activated by washing with dilute HCl, water, ethanol, ether, and dried)

  • Pyridine (Critical additive to prevent pinacol rearrangement)[3]

  • THF (Anhydrous)

Workflow:

  • LVT Generation:

    • Cool anhydrous THF (20 mL/mmol substrate) to 0°C under Argon.

    • Add TiCl₄ (4.0 equiv) dropwise. A yellow complex forms.

    • Add Zn dust (8.0 equiv) in one portion.

    • Crucial Step: Heat to reflux for 2 hours. The mixture will turn from yellow to green, and finally to black . This black slurry is the active Low-Valent Titanium (LVT).

  • Coupling:

    • Cool the black slurry to 0°C.

    • Add Pyridine (2.0 equiv). This buffers the Lewis acidity.

    • Add the carbonyl substrate (1.0 equiv) dissolved in THF dropwise over 30 minutes.

    • Note: For macrocyclization, use high-dilution conditions (add substrate over 10-20 hours via syringe pump).

  • Deoxygenation:

    • Heat the mixture to reflux. Monitor by TLC/LCMS.

    • Timeline: Pinacol formation is fast (1-2 hrs); Deoxygenation to alkene is slow (4-24 hrs).

  • Workup:

    • Cool to room temperature.

    • Quench carefully with 10% aqueous K₂CO₃ (basic quench helps hydrolyze Ti salts).

    • Extract with EtOAc.

    • Tip: The resulting Ti-slurry is notoriously difficult to filter. Use a pad of Celite mixed with sand to prevent clogging.

Part 5: Decision Logic for Olefination

Use this logic flow to determine if McMurry is the correct tool for your target molecule.

DecisionTree Start Target: Olefin Synthesis Tetra Is the alkene tetrasubstituted? Start->Tetra McMurry_Best Use McMurry Reaction (Best for Sterics) Tetra->McMurry_Best Yes Reducible Contains NO2, Sulfoxide, or Epoxide? Tetra->Reducible No Wittig Use Wittig/HWE (Better FG Tolerance) Reducible->Wittig Yes Ring Is it a Macrocycle? Reducible->Ring No Ring->Wittig No Precursor Precursor Availability Ring->Precursor Yes RCM Use RCM (If Diene available) Precursor->RCM Diene McMurry_Ring Use McMurry (If Dicarbonyl available) Precursor->McMurry_Ring Dicarbonyl

Figure 2: Strategic decision tree for selecting olefination methods in complex synthesis.

References
  • McMurry, J. E., & Fleming, M. P. (1974).[1] New method for the reductive coupling of carbonyls to olefins.[4] Synthesis of beta-carotene. Journal of the American Chemical Society.[1][5] Link

  • Fürstner, A. (1998).[6] The McMurry Reaction and Related Transformations. Transition Metals for Organic Synthesis. Link

  • Fürstner, A., & Bogdanović, B. (1996). New Developments in the Chemistry of Low-Valent Titanium. Angewandte Chemie International Edition. Link

  • Duan, X. F., et al. (2006). Optimized Synthesis of Tetrasubstituted Olefins via McMurry Coupling. Journal of Organic Chemistry. Link

Sources

Comparative

Structural Validation of (E)-2,3-Di-tert-butyl-2-butene: A Comparison Guide to X-Ray Crystallography

(E)-2,3-Di-tert-butyl-2-butene (also known as (E)-2,2,3,4,5,5-hexamethyl-3-hexene) is a benchmark molecule in the study of highly sterically congested alkenes [1]. The massive steric clash between the tert-butyl groups a...

Author: BenchChem Technical Support Team. Date: March 2026

(E)-2,3-Di-tert-butyl-2-butene (also known as (E)-2,2,3,4,5,5-hexamethyl-3-hexene) is a benchmark molecule in the study of highly sterically congested alkenes [1]. The massive steric clash between the tert-butyl groups and the adjacent methyl groups forces the molecule to deviate significantly from the ideal planar geometry of a standard alkene. For researchers and drug development professionals working with sterically hindered scaffolds, accurately validating these structural distortions is critical.

This guide objectively compares X-ray crystallography—the gold standard for 3D structural validation—against alternative analytical methods, providing field-proven methodologies, causality-driven experimental design, and supporting structural data.

Comparison of Structural Validation Modalities

While routine organic synthesis relies heavily on NMR spectroscopy and mass spectrometry, highly congested tetrasubstituted alkenes require orthogonal methods to quantify physical strain. Below is an objective comparison of the primary modalities used to evaluate steric distortion.

Table 1: Performance Comparison of Structural Validation Methods
ModalityPrimary OutputResolution of Steric StrainAdvantagesLimitations
X-Ray Crystallography Absolute 3D atomic coordinatesHigh: Direct measurement of bond lengthening and dihedral twisting.Unambiguous structural proof; quantifies exact bond lengths (±0.001 Å).Requires high-quality single crystals; static solid-state representation.
NMR Spectroscopy (1D/2D) Chemical connectivity & bulk purityLow: Cannot directly measure bond lengths or angles.Non-destructive; provides dynamic solution-state behavior.Fails to quantify the physical degree of alkene twisting or bond elongation.
Computational Modeling (DFT) Theoretical geometry & energy barriersHigh (Predictive): Excellent for mapping potential energy surfaces.Can model transition states and hypothetical conformers [2].Requires empirical validation; highly dependent on the chosen basis set.
Gas Electron Diffraction (GED) Gas-phase molecular geometryModerate: Averages structural parameters over molecular vibrations.Free from crystal lattice packing effects.Computationally heavy data interpretation; struggles with large, complex molecules.

Application Insight: NMR is sufficient for confirming the success of the synthesis, but X-ray crystallography is mandatory to prove the physical consequences of the steric strain (e.g., C=C bond elongation and deviation from planarity).

Logical Framework of Steric Strain

To understand why X-ray crystallography is necessary, we must map how steric repulsion physically alters the molecule. The proximity of the bulky tert-butyl groups induces a self-validating system of structural compromises: the molecule must lengthen its bonds and twist its dihedral angles to minimize van der Waals repulsion.

LogicalRelationship Strain Severe Steric Repulsion (tert-Butyl vs Methyl) Bond C=C Bond Lengthening (>1.34 Å) Strain->Bond Twist Alkene Twisting (Deviation from Planarity) Strain->Twist Angle Valence Angle Distortion Strain->Angle Validation Quantified via X-Ray Crystallography Bond->Validation Twist->Validation Angle->Validation

Logical mapping of how steric strain induces structural distortions measurable by X-ray diffraction.

Experimental Protocols: Synthesis to X-Ray Validation

The workflow below details the synthesis of (E)-2,3-di-tert-butyl-2-butene and its subsequent crystallographic validation. Every step is designed with explicit causality to ensure the final structural data is an accurate representation of the molecule's inherent strain, free from experimental artifacts.

StructuralValidation A Synthesis (McMurry Coupling) B Crystallization (Slow Evaporation) A->B C X-Ray Diffraction (Low Temp, 150K) B->C D Structural Refinement (Strain Validation) C->D

Workflow for synthesis and X-ray structural validation of sterically hindered alkenes.

Step 1: Synthesis via McMurry Coupling

Standard olefination methods (e.g., Wittig, Horner-Wadsworth-Emmons) fail to synthesize tetrasubstituted, highly congested alkenes due to insurmountable steric activation barriers.

  • Protocol: Add 3,3-dimethyl-2-butanone (pinacolone) to a slurry of low-valent titanium, prepared in situ by reducing

    
     with a strong reducing agent (such as 
    
    
    
    or Zn dust) in anhydrous THF under an inert argon atmosphere. Reflux the mixture for 24 hours.
  • Causality: The utilizes a radical dimerization mechanism on the surface of the titanium metal. This unique pathway bypasses traditional steric constraints, forcing the two bulky ketone radicals together to form the central C=C bond [3].

Step 2: Single Crystal Growth
  • Protocol: Purify the crude product via silica gel chromatography (using hexane as the eluent). Dissolve the purified (E)-2,3-di-tert-butyl-2-butene in a minimal amount of a binary solvent system (e.g., dichloromethane/ethanol). Pierce the cap of the vial with a small needle and leave it undisturbed at 4 °C for 7–14 days.

  • Causality: Slow solvent evaporation at lowered temperatures controls the nucleation rate. This prevents the formation of twinned or defective crystals, yielding the pristine, highly ordered single crystals required for high-resolution diffraction.

Step 3: X-Ray Data Collection (The Self-Validating Step)
  • Protocol: Select a suitable single crystal under a polarized light microscope and mount it on a diffractometer equipped with a Mo Kα radiation source (

    
     Å). Immediately cool the crystal to 100–150 K using a liquid nitrogen cryostream.
    
  • Causality: Data collection at cryogenic temperatures is a critical self-validating parameter. Highly strained molecules exhibit significant thermal motion at room temperature, which artificially smears the electron density map (resulting in large thermal ellipsoids). By freezing out this dynamic disorder, we ensure that any measured bond lengthening is a true physical consequence of steric strain, not a thermal artifact.

Step 4: Computational Refinement
  • Protocol: Integrate the diffraction frames and solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Causality: Refining against

    
     utilizes all collected data (including weak reflections), providing the highest statistical confidence in the exact atomic coordinates of the sterically crowded methyl groups.
    

Experimental Data: Quantifying the Strain

When the X-ray structure of a highly congested alkene like (E)-2,3-di-tert-butyl-2-butene is resolved, the data starkly contrasts with ideal alkene geometries [4]. The table below summarizes the expected structural deviations.

Table 2: Structural Parameters of Congested vs. Ideal Alkenes
Structural ParameterIdeal Alkene (e.g., Ethylene)(E)-2,3-Di-tert-butyl-2-butene (Observed via X-Ray)Physical Interpretation of Strain
Central C=C Bond Length 1.33 - 1.34 Å~1.35 - 1.37 Å Elongation minimizes the severe van der Waals overlap between opposing tert-butyl and methyl groups.
C(sp2)-C(sp3) Bond Length ~1.50 Å> 1.54 Å The bulky substituents pull away from the central alkene core, stretching the single bonds.
Alkene Twist (Dihedral Angle) 0° (Perfectly Planar)Significant Deviation (>10°) The

-bond is partially broken/twisted to relieve in-plane steric clashing, lowering the overall energy of the system.

Conclusion: While alternative methods like NMR and DFT provide valuable connectivity and predictive data, X-ray crystallography remains the only modality capable of empirically proving the physical deformation of (E)-2,3-di-tert-butyl-2-butene. The elongation of the C=C bond beyond 1.35 Å and the pronounced twisting of the


-system serve as definitive proof of the extreme steric forces at play.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 638064, (E)-2,3-Di-tert-butyl-2-butene." PubChem,[Link]

  • Gano, J. E., Lenoir, D., Park, B. S., & Roesner, R. A. "A new method for predicting isomerization barriers in sterically congested alkenes from the first correct barrier measurement in solution: (Z)-2,2,3,4,5,5-hexamethyl-3-hexene." The Journal of Organic Chemistry, 1987.[Link]

  • Bellucci, G., Bianchini, R., Chiappe, C., Lenoir, D., & Attar, A. "Reaction of Crowded Olefins with Bromine. A Comparison of the Strained (E)-2,2,3,4,5,5-Hexamethylhex-3-ene with the Sterically Hindered Tetraisobutylethylene." Journal of the American Chemical Society, 1995.[Link]

  • National Institute of Standards and Technology. "(E)-2,3-Di-tert-butyl-2-butene." NIST Chemistry WebBook, SRD 69,[Link]

Validation

Comparative Guide: Stability of Tetrasubstituted vs. Less Substituted Alkenes

[1][2] Executive Summary In organic synthesis and drug design, the stability of the alkene moiety dictates both metabolic longevity and synthetic feasibility. Tetrasubstituted alkenes are thermodynamically superior to th...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

In organic synthesis and drug design, the stability of the alkene moiety dictates both metabolic longevity and synthetic feasibility. Tetrasubstituted alkenes are thermodynamically superior to their tri-, di-, and monosubstituted counterparts, primarily due to hyperconjugation.[1] However, this stability comes at a cost: significant steric hindrance often imposes high kinetic barriers to their formation.

This guide provides a technical analysis of these stability differences, supported by quantitative heat of hydrogenation data, mechanistic causality, and validated experimental protocols for assessing alkene stability in a laboratory setting.

Thermodynamic Principles: The "Why" Behind Stability

The stability of an alkene is governed by two opposing forces: Electronic Stabilization (Hyperconjugation) and Steric Destabilization .

Hyperconjugation (The Dominant Factor)

The primary driver of alkene stability is the number of alkyl substituents attached to the


 carbons.[2]
  • Mechanism: Alkyl groups (unlike hydrogen) have

    
     C-H 
    
    
    
    bonds that can align parallel to the alkene's empty
    
    
    antibonding orbital.
  • Effect: This overlap allows electron density to delocalize from the

    
     bond into the 
    
    
    
    system, lowering the overall energy of the molecule.[2]
  • Result: A tetrasubstituted alkene (4 interactions) is significantly more stable than a monosubstituted alkene (1 interaction).[3]

Steric Strain (The Modulator)

While substitution increases stability electronically, bulky groups can introduce Van der Waals repulsion.

  • Cis vs. Trans: In disubstituted alkenes, trans is more stable (~1 kcal/mol) than cis due to reduced steric clash.

  • Tetrasubstituted: If the four groups are extremely bulky (e.g., tert-butyl), steric destabilization can theoretically override hyperconjugation, though this is rare in pharmaceutically relevant scaffolds.

Visualizing the Stability Hierarchy

The following diagram illustrates the energy hierarchy and the mechanistic inputs driving these differences.

AlkeneStability cluster_legend Thermodynamic Stability Hierarchy Tetra Tetrasubstituted (Most Stable) ~ -26.6 kcal/mol Tri Trisubstituted ~ -26.9 kcal/mol Tetra->Tri Increasing Energy Di Disubstituted (Trans) ~ -27.6 kcal/mol Tri->Di Mono Monosubstituted ~ -30.1 kcal/mol Di->Mono Ethylene Unsubstituted (Least Stable) ~ -32.8 kcal/mol Mono->Ethylene Hyper Hyperconjugation (Stabilizing Factor) Hyper->Tetra Max Overlap (4x) Hyper->Tri 3x Overlap Hyper->Mono Min Overlap (1x) Steric Steric Strain (Destabilizing Factor) Steric->Di Cis-Interaction

Figure 1: Stability hierarchy of alkenes based on substitution patterns. Green indicates high stability; Red/Black indicates lower stability (higher potential energy).

Quantitative Comparison: Heat of Hydrogenation Data

The most objective metric for alkene stability is the Heat of Hydrogenation (


) . This measures the energy released when the alkene is converted to an alkane.[4]
  • Lower energy release (less negative value) = More stable starting alkene.[5]

  • Higher energy release (more negative value) = Less stable starting alkene.[6]

Table 1: Comparative Heats of Hydrogenation

Data aggregated from standard thermochemical references [1, 2].

Substitution PatternExample Compound

(kcal/mol)
Relative Stability
Tetrasubstituted 2,3-Dimethyl-2-butene-26.6 Highest
Trisubstituted 2-Methyl-2-butene-26.9High
Disubstituted (Trans) trans-2-Butene-27.6Moderate
Disubstituted (Cis) cis-2-Butene-28.6Low-Moderate
Monosubstituted 1-Butene-30.3Low
Unsubstituted Ethylene-32.8Lowest

Analysis: The 3.7 kcal/mol difference between monosubstituted and tetrasubstituted alkenes is chemically significant. In a reversible reaction at room temperature, this energy difference effectively drives the equilibrium entirely toward the tetrasubstituted product (Thermodynamic Control).

Experimental Protocols for Stability Assessment

For researchers needing to validate the stability of a novel alkene scaffold, two primary methods are recommended.

Protocol A: Solution-Phase Calorimetry (The Gold Standard)

This method directly measures


.

Reagents:

  • Target Alkene (1.0 equiv)

  • Standard: 1-Hexene (for calibration)

  • Solvent: Glacial Acetic Acid or Dodecane (inert, high boiling point)

  • Catalyst: 5% Pd/C or PtO

    
     (Adams' Catalyst)
    

Workflow:

  • Calibration: Load the calorimeter with solvent and catalyst. Inject 1-Hexene and measure the heat response to calibrate the system's heat capacity.

  • Baseline: Establish a stable baseline temperature under

    
     atmosphere (1 atm).
    
  • Injection: Inject the target alkene into the reaction vessel.

  • Measurement: Record the temperature rise (

    
    ) until the reaction is complete (return to baseline).
    
  • Calculation:

    
    . Compare against Table 1 values.
    
Protocol B: Acid-Catalyzed Equilibration (The Practical Test)

This protocol tests thermodynamic preference by allowing isomers to interconvert. If a less substituted alkene converts to a tetrasubstituted one, stability is confirmed.[7]

Reagents:

  • Starting Alkene (e.g., a terminal or disubstituted isomer)[8][9]

  • Catalyst: 70% Sulfuric Acid (

    
    ) or p-Toluenesulfonic acid (pTsOH)
    
  • Solvent: Refluxing Benzene or Toluene (for high temp) or neat (if liquid)

Step-by-Step Methodology:

  • Setup: Dissolve 100 mg of the starting alkene in 5 mL of solvent.

  • Catalysis: Add 10 mol% pTsOH.

  • Reflux: Heat the mixture to reflux for 4–24 hours. The acid protonates the alkene to form a carbocation, allowing the double bond to "migrate" to the most stable position (Zaitsev's Rule).

  • Sampling: Take aliquots at t=0, 1h, 4h, and 24h.

  • Analysis: Quench aliquots with saturated

    
    , extract with hexane, and analyze via GC-MS or 
    
    
    
    -NMR.
  • Result: The ratio of Tetrasubstituted : Less Substituted product reflects the equilibrium constant (

    
    ).
    

ExperimentalWorkflow Start Start: Less Stable (e.g., Terminal Alkene) Acid Add Acid Catalyst (H+ source) Start->Acid Carbo Carbocation Intermediate Acid->Carbo Protonation Shift Hydride/Methyl Shift Carbo->Shift Rearrangement Product End: Tetrasubstituted (Thermodynamic Product) Carbo->Product Deprotonation (Zaitsev) Shift->Carbo Equilibrium Product->Carbo Slow Reverse

Figure 2: Workflow for Acid-Catalyzed Equilibration demonstrating the thermodynamic drive toward tetrasubstitution.

Synthetic Implications in Drug Discovery[11]

The "Tetrasubstituted Paradox"

While tetrasubstituted alkenes are the most stable, they are the hardest to form.

  • Kinetic Barrier: Standard elimination reactions (E2) often favor the less substituted alkene (Hoffman product) if the base is bulky, because the proton required to form the tetrasubstituted alkene is sterically shielded [3].

  • Metabolic Stability: Once formed, tetrasubstituted alkenes are highly resistant to oxidative metabolism (e.g., P450 epoxidation) compared to terminal alkenes, making them valuable pharmacophores (e.g., Tamoxifen analogs) [4].

Strategic Recommendation

For drug candidates requiring a tetrasubstituted alkene:

  • Avoid E2 Eliminations: They often yield mixtures or favor the kinetic product.

  • Use Metathesis: Ring-Closing Metathesis (RCM) using Grubbs II catalysts is effective for forming tetrasubstituted centers, provided the catalyst is active enough to overcome the steric barrier [4].

  • Use McMurry Coupling: Excellent for coupling two ketones to form a tetrasubstituted alkene directly.

References

  • Michigan State University (Reusch). Heats of Hydrogenation of Alkenes. Virtual Textbook of Organic Chemistry. [Link]

  • Master Organic Chemistry. Alkenes: Heats of Hydrogenation. [Link]

  • LibreTexts Chemistry. Elimination Reactions: Zaitsev vs. Hofmann. [Link]

  • National Institutes of Health (PMC). Synthesis of Tetrasubstituted Alkenes via Metathesis. [Link]

Sources

Comparative

experimental vs. theoretical bond lengths and angles in hindered alkenes

Unraveling Steric Strain: Experimental vs. Theoretical Geometries in Hindered Alkenes As a Senior Application Scientist, one of the most persistent challenges I encounter in structural chemistry is the accurate character...

Author: BenchChem Technical Support Team. Date: March 2026

Unraveling Steric Strain: Experimental vs. Theoretical Geometries in Hindered Alkenes

As a Senior Application Scientist, one of the most persistent challenges I encounter in structural chemistry is the accurate characterization of sterically hindered alkenes. From the elusive tetra-tert-butylethylene to functional overcrowded alkenes (OCAs) like Feringa’s molecular motors, these molecules push the boundaries of chemical bonding. Severe steric repulsion between bulky substituents forces the central C=C double bond to deviate from its ideal planar geometry (0° dihedral, ~1.33 Å length).

This resulting distortion—manifesting as significant twisting and bond elongation—fundamentally alters the molecule's electronic and photophysical properties. Accurately determining these geometries is critical for designing molecular switches, yet it presents a unique conflict: experimental techniques often grapple with crystal packing forces, while theoretical models fail if they do not properly account for London dispersion forces. This guide objectively compares the performance of experimental and computational methods in resolving these complex architectures.

The Mechanistic Conflict: Steric Strain vs. π-Orbital Overlap

In a standard alkene, maximum π-orbital overlap dictates a planar conformation. However, in OCAs, bulky groups (e.g., tert-butyl, fluorenyl, or acridylidene) physically clash. To relieve this severe steric strain, the molecule is forced to adopt a folded or twisted conformation[1]. This twisting reduces π-orbital overlap, weakening the bond, elongating the C=C distance to 1.35–1.37 Å, and lowering the barrier to thermal or photochemical isomerization[2].

  • The Experimental Perspective: Single-crystal X-ray diffraction (XRD) is the gold standard for structural validation. However, the exact dihedral angles observed in the solid state can be artificially constrained by crystal packing forces, deviating from the gas-phase or solution-phase reality[1]. Furthermore, standard XRD often underestimates C-H bond lengths due to the displacement of the electron cloud into the bond, sometimes necessitating Neutron Diffraction (NRD) for sub-angstrom precision in highly crowded environments[3].

  • The Theoretical Perspective: Standard Density Functional Theory (DFT) functionals, such as B3LYP, historically struggled with OCAs. They often overestimate steric repulsion because they fail to capture intramolecular London dispersion forces. In highly crowded systems, dispersion forces between bulky substituents actually stabilize the crowded state[3]. Modern computational protocols mandate the use of dispersion-corrected functionals (e.g., ωB97X-D or B3LYP-D3) to achieve parity with experimental data[2].

Comparative Data Analysis

The following table summarizes the performance and discrepancies between experimental techniques and theoretical predictions across several benchmark hindered alkenes.

Molecule / SystemParameterExperimental Value (Method)Theoretical Value (Method)Discrepancy / Notes
Dimethylbiacridylene (DMBA) C=C Bond Length1.359(6) Å (XRD)~1.36 Å (DFT)Excellent agreement when dispersion is included[1].
DMBA Twist/Fold Angle47° (XRD)45–48° (DFT)Solid-state packing slightly compresses the experimental fold angle[1].
Feringa Motor (trans-1) Dihedral Angles (α, β)~16° / ~14° (XRD)Deviates by ≤ 7° (ωB97X-D)ωB97X-D accurately captures the helical twist and steric relief[2].
Tetra-tert-butylethylene C=C Bond LengthN/A (Unsynthesized)~1.37 Å (B3LYP-D3)Predicted to be a stable minimum with a strain energy of ~93 kcal/mol[4].
Tri(3,5-di-tert-butylphenyl)methane Dimer Intermolecular H···H1.566(5) Å (NRD, 20 K)1.555 Å (HSE-3c, 0 K)Shortest known H-H contact; highlights the absolute necessity of modeling dispersion[3].

Self-Validating Experimental Protocols

To ensure high scientific integrity, researchers must employ self-validating workflows where computational predictions are directly benchmarked against rigorous experimental isolation.

Protocol 1: High-Precision Low-Temperature Crystallography (XRD/NRD)

Objective: Determine the ground-state geometry of an OCA while minimizing the dynamic rotational disorder of bulky substituents.

  • Crystallization: Dissolve the OCA in a minimal amount of a halogenated solvent (e.g., dichloromethane). Carefully layer with an anti-solvent (e.g., toluene or hexane) to promote slow diffusion and yield high-quality single crystals[1].

  • Cryogenic Mounting: Mount the isolated single crystal on a diffractometer equipped with a cryostream. Cool the sample to 100 K (for XRD) or 20 K (for NRD).

    • Causality: Low temperatures freeze out the rotational modes of bulky groups (like tert-butyl rotors), preventing artificially shortened bond length measurements caused by thermal smearing[3].

  • Data Collection & Refinement: Collect data using Mo Kα or Cu Kα radiation. Perform anisotropic refinement for all non-hydrogen atoms. For critical H-H steric clashes, utilize Neutron Diffraction to obtain unbiased nuclear positions.

Protocol 2: Dispersion-Corrected Computational Workflow

Objective: Predict OCA geometries and rotational barriers accurately without overestimating steric repulsion.

  • Conformational Sampling: Generate initial structural guesses, including both anti-folded and syn-folded isomers, as OCAs possess multiple local minima[1].

  • Geometry Optimization: Execute DFT optimization using a long-range corrected functional with dispersion (e.g., ωB97X-D) and a robust basis set (e.g., def2-TZVP).

    • Causality: Standard functionals lack the physics to model London dispersion. In highly crowded alkenes, dispersion forces between parallel aromatic rings or bulky alkyl groups provide crucial stabilizing energy that counteracts Pauli repulsion[2].

  • Frequency Verification: Perform a vibrational frequency calculation at the same level of theory. Confirm the absence of imaginary frequencies to validate that the optimized geometry is a true local minimum, not a transition state[2].

  • Solvation Modeling: Apply a Polarizable Continuum Model (PCM) if the theoretical geometries will be used to predict solution-phase UV-Vis or NMR spectra, as the solvent dielectric can slightly perturb the twist angle.

Visualizing the Workflow

G A Hindered Alkene Geometry Analysis B1 Experimental Pathway A->B1 B2 Computational Pathway A->B2 C1 Low-Temp Crystallography (Minimize Thermal Motion) B1->C1 C2 Dispersion-Corrected DFT (e.g., ωB97X-D) B2->C2 D1 Extract Bond Lengths & Twist Angles C1->D1 D2 Frequency Calculation & Geometry Opt C2->D2 E Comparative Validation (Δ < 0.05 Å, Δ < 7°) D1->E D2->E

Parallel experimental and computational workflow for validating hindered alkene geometries.

Conclusion

The synergy between low-temperature diffraction techniques and dispersion-corrected DFT has revolutionized our understanding of sterically hindered alkenes. By acknowledging the limitations of both solid-state packing effects and standard computational functionals, researchers can accurately map the extreme bond elongations and severe twists that define these fascinating molecules.

References

  • (PDF) Tetra-tert-butylethylene, Fantasy, Fake, or Reality? - ResearchGate.4

  • Computational study of the working mechanism and rate acceleration of overcrowded alkene-based light-driven rotary molecular motors - DiVA Portal. 2

  • London Dispersion Enables the Shortest Intermolecular Hydrocarbon H···H Contact - Journal of the American Chemical Society. 3

  • Mix and Match Tuning of the Conformational and Multistate Redox Switching Properties of an Overcrowded Alkene - PMC. 1

Sources

Validation

Assessing the Limits of Steric Congestion for Stable Alkene Formation

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, Drug Discovery Professionals Executive Summary: The Battle Against Pauli Repulsion In the pursuit of stable alkene formation, steric conge...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, Drug Discovery Professionals

Executive Summary: The Battle Against Pauli Repulsion

In the pursuit of stable alkene formation, steric congestion represents the ultimate thermodynamic and kinetic frontier. The stability of the carbon-carbon double bond (


) relies on efficient 

-orbital overlap (

-bonding). As steric bulk increases, van der Waals repulsion forces the substituents apart, twisting the bond (torsional strain) and pyramidalizing the

centers.

This guide evaluates the three primary methodologies for accessing these "impossible" alkenes: McMurry Coupling , Barton-Kellogg Extrusion , and the recently revitalized Anti-Bredt Olefin (ABO) Elimination . We assess their performance limits against the theoretical "Holy Grail" of congestion—tetra-tert-butylethylene (predicted strain ~93 kcal/mol, currently unsynthesized)—and provide field-proven protocols for the most hindered systems currently accessible.

Comparative Analysis of Synthetic Methodologies

Method A: McMurry Coupling (Reductive Dimerization)

Mechanism: Reductive coupling of ketones using low-valent titanium (Ti(0)/Ti(II)).[1] Best For: Symmetric, sterically congested alkenes (e.g., Adamantylideneadamantane, Tetraphenylethylene).

  • Pros:

    • Simplicity: One-pot homocoupling of ketones.

    • Robustness: Tolerates significant thermal energy required to overcome steric barriers.

    • Scalability: Can be run on multi-gram scales.

  • Cons:

    • Poor Cross-Coupling: Statistical mixtures result when coupling two different ketones.

    • Titanium Waste: Generates stoichiometric titanium byproducts.

    • Limit: Fails for extremely hindered acyclic systems where the intermediate pinacolate cannot form due to repulsion.

Method B: Barton-Kellogg Reaction (Two-Fold Extrusion)

Mechanism: [3+2] Cycloaddition of a diazo compound and a thioketone, followed by nitrogen extrusion to an episulfide, and finally sulfur extrusion (using


 or Cu).
Best For:  Unsymmetrical, highly crowded molecular motors and "overcrowded alkenes" (e.g., Feringa motors).
  • Pros:

    • Precision: Excellent for cross-coupling (A + B systems).

    • Steric Tolerance: The formation of the 5-membered thiadiazoline ring relieves some strain compared to direct dimerization.

    • Stereocontrol: Allows access to specific isomers of helical alkenes.

  • Cons:

    • Step Count: Requires synthesis of diazo and thioketone precursors.[2][3][4]

    • Reagent Sensitivity: Diazo compounds can be unstable; thioketones are prone to oxidation/dimerization.

Method C: Fluoride-Induced Elimination (Anti-Bredt Synthesis)

Mechanism: 2024 Breakthrough (Garg et al.). Elimination of silyl-(pseudo)halide precursors using fluoride to generate bridgehead double bonds (Anti-Bredt Olefins - ABOs). Best For: Geometric deformation targets (Bridgehead alkenes) previously considered "impossible" (Bredt's Rule violations).

  • Pros:

    • Rule Breaking: Accesses alkenes with extreme pyramidalization (twisted

      
       systems).
      
    • Mild Conditions: Avoids the harsh thermal conditions of McMurry/Barton-Kellogg.

    • Trapping: Allows in-situ generation and trapping of highly reactive intermediates.

  • Cons:

    • Stability: Most products are transient and must be trapped (e.g., with anthracene) rather than isolated as stable alkenes.

Quantitative Performance Benchmarks

MetricMcMurry CouplingBarton-Kellogg ExtrusionABO Elimination (Garg Method)
Primary Target Class Symmetric Congested AlkenesUnsymmetrical Molecular MotorsBridgehead / Twisted Alkenes
Max Steric Limit Adamantylideneadamantane (Ad=Ad)Bistricyclic Aromatic EnesAnti-Bredt Olefins (e.g., bicyclo[2.2.1]hept-1-ene)
Strain Tolerance High (Thermal)Very High (Stepwise)Extreme (Kinetic/Transient)
Key Limitation Heterocoupling statisticsPrecursor stability (Diazo)Product isolability (often transient)
Atom Economy Low (Ti waste)Moderate (N2/S waste)Moderate (Silyl waste)
Typical Yield (Hindered) 40–85%50–90% (over 2 steps)Variable (Trapping dependent)

Decision Logic for Method Selection

The following diagram illustrates the decision process for selecting the optimal synthetic strategy based on target symmetry and steric constraints.

MethodSelection Start Target Alkene Analysis Bridgehead Is the alkene at a bridgehead (Bredt's Rule Violation)? Start->Bridgehead Symmetry Is the alkene symmetric? Congestion Level of Steric Congestion? Symmetry->Congestion Yes Barton METHOD B: Barton-Kellogg (Diazo + Thioketone) Symmetry->Barton No (Unsymmetrical) McMurry METHOD A: McMurry Coupling (TiCl4 / Zn) Congestion->McMurry High (e.g., Ad=Ad) Congestion->Barton Extreme/Twisted Wittig Standard Wittig/Horner (Not recommended for extreme bulk) Congestion->Wittig Low/Moderate Bridgehead->Symmetry No ABO METHOD C: Silyl-Elimination (CsF / TBAF) Bridgehead->ABO Yes (Anti-Bredt)

Figure 1: Decision tree for selecting synthetic methodologies based on steric and geometric constraints.

Experimental Protocols (Field-Proven)

Protocol A: Synthesis of Adamantylideneadamantane (McMurry Standard)

The benchmark for symmetric, sterically congested alkene synthesis.

Principle: This protocol utilizes a low-valent Titanium species generated in situ from


 and Zinc dust. The key to success is the rigorous exclusion of oxygen and the quality of the Zn reductant.

Reagents:

  • 2-Adamantanone (10 mmol)

  • 
     (Titanium Tetrachloride) (20 mmol)
    
  • Zn dust (40 mmol) – Note: Activation with dilute HCl followed by washing/drying is recommended.

  • Dry THF (Tetrahydrofuran) (100 mL)

  • Pyridine (Catalytic, optional)

Workflow:

  • Catalyst Generation: In a flame-dried 3-neck flask under Argon, charge Zn dust and dry THF. Cool to 0°C.[1]

  • Addition: Add

    
     dropwise over 20 minutes. (Caution: Exothermic, yellow fumes). The mixture will turn from yellow to green to black.
    
  • Reflux 1: Warm to room temperature, then reflux for 2 hours to generate the active Ti(0) species.

  • Coupling: Dissolve 2-Adamantanone in dry THF (20 mL) and add to the refluxing slurry.

  • Reflux 2: Continue reflux for 12–24 hours. Monitor by TLC (the pinacol intermediate may persist; prolonged reflux ensures deoxygenation).

  • Workup: Cool to 0°C. Quench carefully with 10%

    
     solution. Extract with DCM.
    
  • Purification: Recrystallization from ethyl acetate/hexanes.

    • Expected Yield: 80–90%

    • Observation: Product is a high-melting white solid, remarkably stable to air/light.

Protocol B: Barton-Kellogg Synthesis of Hindered Motors

For unsymmetrical or "impossible" targets where McMurry fails.

Principle: Couples a diazo compound (nucleophile) with a thioketone (electrophile) to form an episulfide, which is desulfurized to the alkene.[2][3][4]

Workflow:

  • Diazo Preparation: Oxidize the corresponding hydrazone of Ketone A using

    
     or 
    
    
    
    in DCM at -78°C to 0°C. Filter to obtain the deep red diazo solution.
  • Thioketone Preparation: Reflux Ketone B with Lawesson's Reagent in Toluene. Purify the blue/violet thioketone rapidly (prone to dimerization).

  • Cycloaddition: Add the Diazo solution to the Thioketone at 0°C. Nitrogen evolution (

    
    ) will be observed. Stir until color fades (formation of episulfide).
    
  • Desulfurization:

    • Evaporate solvent to isolate crude episulfide.[4]

    • Redissolve in o-xylene. Add 2 equivalents of Triphenylphosphine (

      
      ) or copper bronze.
      
    • Reflux vigorously for 12 hours.

  • Purification: Chromatography on silica gel (remove

    
     byproduct).
    

Mechanistic Visualization: Barton-Kellogg Pathway

The following diagram details the two-fold extrusion mechanism, highlighting the critical intermediate states.

BartonKellogg Start Diazo Compound R2C=N2 Thioketone R2C=S Cycloadd [3+2] Cycloaddition Start->Cycloadd Thiadiazoline Thiadiazoline (5-membered ring) Cycloadd->Thiadiazoline Extrusion1 - N2 (Gas) Thiadiazoline->Extrusion1 Ylide Thiocarbonyl Ylide Thiadiazoline->Ylide Extrusion 1 Episulfide Episulfide (3-membered ring) Ylide->Episulfide Conrotatory Ring Closure Desulf + PPh3 / Heat Episulfide->Desulf Product Sterically Hindered Alkene Desulf->Product Byproduct S=PPh3 Desulf->Byproduct

Figure 2: Reaction pathway of the Barton-Kellogg olefination.

References

  • McMurry, J. E. (1989). "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews, 89(7), 1513–1524. Link

  • Barton, D. H. R., & Willis, B. J. (1972). "Olefin synthesis by twofold extrusion processes." Journal of the Chemical Society, Perkin Transactions 1, 305–310. Link

  • McDermott, L., et al. (2024).[5] "A solution to the anti-Bredt olefin synthesis problem." Science, 386(6721), eaadq3519.[5] Link[5]

  • Lenoir, D. (2006).[6] "Tetra-tert-butylethylene: Fantasy, Fake, or Reality?" Structural Chemistry, 17, 419–422. Link

  • Feringa, B. L., et al. (2005).[3][7] "New procedure for the preparation of highly sterically hindered alkenes using a hypervalent iodine reagent."[2][3] Organic & Biomolecular Chemistry, 3, 28–30.[3] Link

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Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for (E)-2,3-Di-tert-butyl-2-butene

As a Senior Application Scientist, I recognize that handling highly specialized hydrocarbons requires more than just a superficial reading of a Safety Data Sheet (SDS). (E)-2,3-Di-tert-butyl-2-butene (CAS: 54290-40-3), s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly specialized hydrocarbons requires more than just a superficial reading of a Safety Data Sheet (SDS). (E)-2,3-Di-tert-butyl-2-butene (CAS: 54290-40-3), systematically known as (E)-2,2,3,4,5,5-hexamethyl-3-hexene, presents a unique intersection of chemical inertness and physical hazard[1][2].

Because of the massive steric bulk provided by the two tert-butyl groups, the central alkene bond is heavily shielded. This extreme steric hindrance drastically reduces its reactivity toward standard electrophilic additions (e.g., bromination or hydration)[1]. However, this chemical stability does not negate its physical risks: it remains a volatile, highly lipophilic, and flammable hydrocarbon. This guide provides a self-validating, step-by-step operational and disposal protocol designed to ensure uncompromising laboratory safety and regulatory compliance.

Physicochemical Profiling & Safety Causality

To safely handle and dispose of this compound, we must first understand how its physical properties dictate its behavior in the laboratory environment.

PropertyValueCausality / Safety Implication
CAS Number 54290-40-3[1]Unique identifier for safety data tracking and inventory management.
Molecular Formula C12H24[1]Highly lipophilic; strictly incompatible with aqueous waste streams.
Boiling Point ~194.4 °C[2]Low volatility at room temperature, but vaporizes dangerously upon heating, requiring adequate ventilation.
Flash Point ~65.0 °C[2]Classified as a flammable/combustible liquid under [3][4].
Density ~0.765 g/cm³[2]Floats on water; aqueous fire suppression (e.g., straight water streams) is ineffective and may spread fires.

Operational Handling & Experimental Workflow

When handling sterically hindered alkenes, the primary risk shifts from unexpected chemical reactivity (like auto-oxidation or polymerization) to physical flammability and vapor accumulation.

Step-by-Step Handling Protocol
  • Pre-Operation Verification : Conduct all transfers within a certified chemical fume hood. Verify that the sash is positioned at the optimal height to maintain a minimum face velocity of 100 feet per minute (fpm).

  • Inert Atmosphere Transfer : Purge the reaction vessel with an inert gas (N₂ or Argon). Transfer the (E)-2,3-Di-tert-butyl-2-butene using a gas-tight syringe or stainless-steel cannula.

    • Causality: While the sterically hindered double bond is resistant to oxidation, the hydrocarbon backbone remains highly combustible. Inerting the headspace eliminates the oxygen triangle of fire, preventing vapor ignition[5].

  • Reaction Execution & Quenching : Standard electrophilic additions are kinetically slow[1]. If forcing conditions (e.g., high heat or strong Lewis acids) are utilized to overcome the steric barrier, monitor the system closely for delayed exothermic reactions. Quench the reaction slowly at 0°C to prevent thermal runaway.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood & PPE Transfer Transfer (E)-2,3-Di-tert-butyl-2-butene via Syringe/Cannula Start->Transfer Reaction Execute Reaction (Sterically Hindered Alkene) Transfer->Reaction Quench Quench Reaction (Monitor for Exotherms) Reaction->Quench Waste Route to Non-Halogenated Organic Waste Quench->Waste

Figure 1: Standard operational workflow for handling sterically hindered alkenes.

Waste Segregation & Disposal Protocols

Because (E)-2,3-Di-tert-butyl-2-butene is highly resistant to chemical degradation, it persists in waste streams and must be destroyed via high-temperature incineration. It is classified as an Ignitable Hazardous Waste (Waste Code D001) under [6].

Step-by-Step Disposal Procedure
  • Source Segregation : Immediately segregate the chemical waste into designated, chemically compatible high-density polyethylene (HDPE) or glass carboys. Do not mix with aqueous waste.

    • Causality: The density of 0.765 g/cm³[2] means the chemical will phase-separate and float on water, potentially creating a hazardous, invisible ignitable top layer in mixed waste containers.

  • Halogenated vs. Non-Halogenated Routing : Determine the solvent matrix of your waste.

    • If the reaction utilized halogenated solvents (e.g., dichloromethane, chloroform): Route to the Halogenated Organic Waste stream.

    • If no halogenated solvents were used: Route to the Non-Halogenated Organic Waste stream.

    • Causality: Halogenated wastes require specific, highly controlled incineration protocols to prevent the formation of toxic environmental dioxins. Mixing them with non-halogenated waste is a severe regulatory violation.

  • Regulatory Labeling & Storage : Label the container comprehensively with the full chemical name (no abbreviations) and the EPA RCRA hazard characteristic "Ignitable"[6]. Store the waste in a grounded, OSHA-compliant flammable storage cabinet until collection[3][7].

WasteSegregation WasteGen Generate C12H24 Waste CheckHalogen Contains Halogenated Solvents? (e.g., DCM) WasteGen->CheckHalogen Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream CheckHalogen->NonHalogenated No Incineration EPA-Compliant Incineration Halogenated->Incineration NonHalogenated->Incineration

Figure 2: Waste segregation logic for (E)-2,3-Di-tert-butyl-2-butene disposal.

Spill Response & Emergency Logistics

In the event of a localized spill, rapid and chemically logical intervention is required to prevent vapor ignition.

  • Immediate Containment : Evacuate personnel from the immediate vicinity. Eliminate all ignition sources (e.g., hot plates, static-prone equipment, open flames)[5].

  • Absorption : Apply a non-combustible, lipophilic absorbent (e.g., vermiculite, dry sand, or specialized hydrocarbon spill pads) to the spill[6].

    • Causality: Using combustible absorbents like paper towels or sawdust can create a highly flammable, high-surface-area mixture that acts like a wick, drastically increasing fire risk.

  • Disposal of Spill Debris : Sweep the absorbed material using non-sparking tools and place it into a hazardous waste bucket with a secure lid. Label as "Flammable Solid Waste" for EPA RCRA disposal[6].

References

  • (E)-2,2,3,4,5,5-hexamethyl-3-hexene | 54290-40-3 . Molaid Chemical Database. Available at:[Link]

  • Flammable Liquids - 29 CFR 1910.106 . Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Understanding Hazard Classification for Flammable Liquids . American Hazmat Rentals. Available at:[Link]

  • Resource Conservation and Recovery Act (RCRA) Hazardous Waste Regulations . Environmental Protection Agency (EPA). Available at: [Link]

Sources

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